molecular formula C9H10O B125284 2-Ethylbenzaldehyde CAS No. 22927-13-5

2-Ethylbenzaldehyde

Cat. No.: B125284
CAS No.: 22927-13-5
M. Wt: 134.17 g/mol
InChI Key: NTWBHJYRDKBGBR-UHFFFAOYSA-N
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Description

2-Ethylbenzaldehyde is a natural product found in Sauromatum venosum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-8-5-3-4-6-9(8)7-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWBHJYRDKBGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177470
Record name Benzaldehyde, 2-ethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22927-13-5
Record name Benzaldehyde, 2-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022927135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2-Ethylbenzaldehyde (CAS 22927-13-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 2-Ethylbenzaldehyde (CAS No. 22927-13-5), an aromatic aldehyde of interest in fine chemical synthesis and as a building block for more complex molecules, including potential pharmaceutical agents.

General & Physicochemical Properties

This compound, also known as o-ethylbenzaldehyde, is an organic compound characterized by an ethyl group positioned ortho to a formyl group on a benzene (B151609) ring. At room temperature, it is a colorless to pale yellow liquid. Its structure lends it good solubility in organic solvents, with limited solubility in water.

Table 1: Identifiers and Key Properties
PropertyValueSource(s)
CAS Number 22927-13-5
Molecular Formula C₉H₁₀O
Molecular Weight 134.18 g/mol
IUPAC Name This compound
Synonyms o-Ethylbenzaldehyde, Benzaldehyde, 2-ethyl-
InChI InChI=1S/C9H10O/c1-2-8-5-3-4-6-9(8)7-10/h3-7H,2H2,1H3
SMILES CCc1ccccc1C=O
Table 2: Physicochemical Data
PropertyValueUnitSource(s)
Appearance Colorless to pale yellow liquid-
Boiling Point 209 - 212°C
Density 1.02g/mL at 25 °C
Refractive Index (n20/D) 1.538-
Flash Point > 110°C
Vapor Pressure 0.20mmHg at 25 °C (est.)
logP (Octanol/Water) 2.062 - 2.631-
Solubility in Water Limited-
Solubility in Ethanol 893.43g/L at 25 °C

Spectroscopic Profile

Spectroscopic data is crucial for the identification and characterization of this compound. While a complete public database of all spectra is not available, the following represents a combination of experimental data and well-established predictions based on analogous structures.

Table 3: Spectroscopic Data
TechniqueData Highlights and Predicted Chemical Shifts (δ)Source(s)
¹H NMR Identity confirmed by ¹H NMR. Predicted shifts (CDCl₃, 400 MHz): ~10.3 ppm (s, 1H, -CHO), ~7.9 ppm (d, 1H, Ar-H), ~7.5-7.6 ppm (m, 2H, Ar-H), ~7.3 ppm (t, 1H, Ar-H), ~3.0 ppm (q, 2H, -CH₂-), ~1.3 ppm (t, 3H, -CH₃).
¹³C NMR Predicted shifts (CDCl₃, 101 MHz): ~193 ppm (-CHO), ~147 ppm (Ar C-Et), ~134 ppm (Ar C-CHO), ~134 ppm (Ar CH), ~131 ppm (Ar CH), ~128 ppm (Ar CH), ~126 ppm (Ar CH), ~26 ppm (-CH₂-), ~15 ppm (-CH₃).
Infrared (IR) Experimental ATR-IR available. Key absorptions expected at: ~3060 cm⁻¹ (Ar C-H stretch), ~2970, 2875 cm⁻¹ (Alkyl C-H stretch), ~2820, 2720 cm⁻¹ (Aldehyde C-H, Fermi doublet), ~1700 cm⁻¹ (strong, C=O stretch), ~1600, 1460 cm⁻¹ (Ar C=C stretch).
Mass Spec. (MS) Experimental EI-MS available. Key fragments (m/z): 134 (M⁺), 133 (M-H)⁺, 105 (M-CHO)⁺, 91 (tropylium ion), 77 (phenyl ion).

Synthesis and Reactivity

This compound serves as a valuable intermediate. Its synthesis and subsequent reactions are central to its application in research and drug development.

Experimental Protocols: Synthesis

While specific literature protocols for this compound are proprietary, its synthesis can be reliably achieved through established methods for aromatic aldehydes. The oxidation of the corresponding primary alcohol, 2-ethylbenzyl alcohol, is a common and effective route.

Generalized Protocol: Oxidation of 2-Ethylbenzyl Alcohol

This protocol is a generalized representation of a green oxidation method using a phase-transfer catalyst and hydrogen peroxide, adapted from procedures for benzyl (B1604629) alcohol.

  • Catalyst Preparation : A tetra(alkyl)ammonium octamolybdate catalyst can be prepared by reacting sodium molybdate (B1676688) dihydrate with an alkylammonium halide (e.g., benzyltriethylammonium chloride) in an acidic aqueous solution at ~70 °C. The resulting precipitate is filtered and washed.

  • Reaction Setup : To a round-bottom flask, add 2-ethylbenzyl alcohol (1.0 equiv) and the prepared catalyst (~0.2 mol%).

  • Oxidation : Add 15% aqueous hydrogen peroxide (1.2 equiv) to the flask.

  • Heating : The mixture is heated to reflux for 1-2 hours, with reaction progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up : Upon completion, the reaction mixture is cooled to room temperature. The product is then isolated, typically by distillation or extraction with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification : The isolated crude product is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. Final purification is achieved by vacuum distillation.

Synthesis_Workflow cluster_start Starting Material cluster_process Oxidation Process cluster_end Product & Purification Start 2-Ethylbenzyl Alcohol Reagents H₂O₂ (Oxidant) Molybdate Catalyst (Phase Transfer) Start->Reagents Add Reaction Reflux (1-2 hours) Reagents->Reaction Workup Extraction / Distillation Reaction->Workup Isolate Product This compound Workup->Product

Diagram 1: Generalized workflow for the synthesis of this compound.

Reactivity and Applications

This compound's reactivity is dominated by its aldehyde functional group, making it a precursor for various molecular scaffolds.[1]

  • Condensation Reactions : It readily undergoes condensation reactions. For example, it can react with compounds containing active methylene (B1212753) groups (like malonates) or with amines and thiols (like phenylenediamine or aminothiophenol) to form more complex heterocyclic structures. These reactions are fundamental in building libraries of compounds for drug discovery.

  • Asymmetric Additions : The aldehyde can serve as an electrophile in asymmetric addition reactions, allowing for the stereocontrolled introduction of substituents, a critical step in the synthesis of chiral drugs.

  • Dye Synthesis : It is used in the solid-phase synthesis of BODIPY dyes, which are fluorescent molecules with applications in biological imaging and sensors.

  • Antibacterial Agents : this compound is a reactant for the preparation of potential antibacterial agents, highlighting its relevance in medicinal chemistry.

Condensation_Reaction Reactant1 This compound Product Condensation Product (e.g., Chalcone intermediate or Benzodiazepine derivative) Reactant1->Product + Reactant2 Active Methylene Cmpd. (e.g., malononitrile) or o-Phenylenediamine Reactant2->Product Catalyst Base or Acid Catalyst Catalyst->Product facilitates

Diagram 2: Logical relationship in a typical condensation reaction.

Safety and Handling

This compound is a combustible liquid and requires careful handling in a laboratory setting. It is classified as an irritant to the skin and eyes and may cause respiratory irritation.

Table 4: GHS Hazard Information
IdentifierCodeDescription
Pictogram GHS07Exclamation Mark
Signal Word Warning
Hazard Statements H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray
P280Wear protective gloves/eye protection/face protection
P302+P352IF ON SKIN: Wash with plenty of water
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Handling and Storage Recommendations:

  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE) : Wear chemical safety goggles, nitrile gloves, and a lab coat.

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place. For maintaining product quality, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Incompatibilities : Avoid contact with strong oxidizing agents, strong reducing agents, and strong bases.

References

o-Ethylbenzaldehyde chemical structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to o-Ethylbenzaldehyde

This technical guide provides a comprehensive overview of the chemical structure, properties, reactivity, and synthesis of o-ethylbenzaldehyde (also known as 2-ethylbenzaldehyde). Intended for researchers, scientists, and professionals in drug development, this document consolidates key technical data, outlines detailed experimental protocols, and illustrates important chemical pathways.

Chemical Structure and Identifiers

o-Ethylbenzaldehyde is an aromatic aldehyde consisting of a benzene (B151609) ring substituted with an aldehyde group and an adjacent (ortho) ethyl group.

chemical_structure o-Ethylbenzaldehyde Structure and Identifiers cluster_structure Chemical Structure cluster_identifiers Key Identifiers img identifiers IUPAC Name This compound CAS Number 22927-13-5 Formula C9H10O

o-Ethylbenzaldehyde Structure and Identifiers

The fundamental identification and structural information for o-ethylbenzaldehyde are summarized below.

IdentifierValue
IUPAC Name This compound[1][2]
Synonyms o-Ethylbenzaldehyde, Benzaldehyde, 2-ethyl-[1][2][3]
CAS Number 22927-13-5[1][3][4]
Chemical Formula C₉H₁₀O[1][3][4][5]
Molecular Weight 134.18 g/mol [4][6]
Canonical SMILES CCC1=CC=CC=C1C=O[1][2][3]
InChI InChI=1S/C9H10O/c1-2-8-5-3-4-6-9(8)7-10/h3-7H,2H2,1H3[1][6][7]
InChIKey NTWBHJYRDKBGBR-UHFFFAOYSA-N[1][6][7]

Physicochemical Properties

o-Ethylbenzaldehyde is typically a colorless to light yellow liquid with a characteristic odor profile.[8] Its key physical and chemical properties are detailed in the following table.

PropertyValue
Appearance Clear colorless to pale yellow liquid[8]
Odor Spicy, herbal, sweet, almond-like[3]
Boiling Point 212 °C (lit.)
Density 1.02 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.538 (lit.)
Solubility Soluble in ethanol (B145695) and methanol; limited solubility in water.[3]

Spectroscopic Profile

The structural features of o-ethylbenzaldehyde can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10.3Singlet1HAldehyde (-CHO)
~7.8-7.9Doublet1HAromatic (ortho to -CHO)
~7.3-7.6Multiplet3HAromatic
~2.9-3.0Quartet2HMethylene (-CH₂)
~1.2-1.3Triplet3HMethyl (-CH₃)
¹³C NMR Chemical Shift (δ, ppm) Assignment
~192Aldehyde Carbonyl (C=O)
~145Aromatic (C-CH₂CH₃)
~134Aromatic (C-CHO)
~132Aromatic (CH)
~130Aromatic (CH)
~128Aromatic (CH)
~126Aromatic (CH)
~26Methylene (-CH₂)
~15Methyl (-CH₃)
Infrared (IR) Spectroscopy

The IR spectrum of o-ethylbenzaldehyde is characterized by the following absorption bands, which are indicative of its functional groups. A commercial sample of 97% purity conforms to the expected infrared spectrum.[8]

Frequency (cm⁻¹) Vibration Type Functional Group
~3060-3020C-H StretchAromatic
~2970-2870C-H StretchAlkyl (Ethyl group)
~2850, ~2750C-H StretchAldehyde
~1700C=O StretchAldehyde
~1600, ~1480C=C StretchAromatic Ring
Mass Spectrometry (MS)

The electron ionization mass spectrum of o-ethylbenzaldehyde is available in the NIST WebBook.[9] The mass spectrum shows a molecular ion peak (M⁺) at m/z = 134, corresponding to its molecular weight.

Experimental Protocol: General Spectroscopic Analysis
  • Sample Preparation : For NMR analysis, dissolve 10-20 mg of o-ethylbenzaldehyde in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. For IR analysis, a thin film of the neat liquid is placed between two NaCl or KBr plates.

  • Data Acquisition : Acquire spectra on a suitable spectrometer (e.g., 400 MHz for NMR, FT-IR for infrared).

  • Data Processing : Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.

Chemical Reactivity and Applications

The reactivity of o-ethylbenzaldehyde is dominated by the electrophilic nature of the aldehyde group, making it a versatile intermediate in organic synthesis. It is used as a reactant in the preparation of potential antibacterial agents, in asymmetric addition reactions, and for the synthesis of specialty dyes.

reactivity_pathways cluster_reactions Key Reaction Pathways oEB o-Ethylbenzaldehyde Oxidation Oxidation [KMnO4 or CrO3] oEB->Oxidation [O] Reduction Reduction [NaBH4 or H2/Pd] oEB->Reduction [H] Grignard Nucleophilic Addition [R-MgBr, then H3O+] oEB->Grignard 1. R-MgBr 2. H3O+ Wittig Wittig Reaction [Ph3P=CHR] oEB->Wittig Wittig Reagent CarboxylicAcid 2-Ethylbenzoic Acid Oxidation->CarboxylicAcid Alcohol 2-Ethylbenzyl Alcohol Reduction->Alcohol SecAlcohol Secondary Alcohol Grignard->SecAlcohol Alkene Stilbene Derivative Wittig->Alkene

Key Reaction Pathways of o-Ethylbenzaldehyde
  • Oxidation : The aldehyde group can be readily oxidized to a carboxylic acid (2-ethylbenzoic acid) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

  • Reduction : The aldehyde can be reduced to the corresponding primary alcohol (2-ethylbenzyl alcohol) using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.

  • Nucleophilic Addition : As a key reaction for aldehydes, it undergoes nucleophilic addition with organometallic reagents like Grignard reagents (R-MgBr) to form secondary alcohols.

  • Condensation Reactions : o-Ethylbenzaldehyde participates in various condensation reactions. For example, it reacts with phosphorus ylides in the Wittig reaction to form alkenes and can undergo condensation with amines or other nucleophiles.

Synthesis

Substituted benzaldehydes like o-ethylbenzaldehyde can be synthesized through several methods. A common and reliable laboratory-scale method is the oxidation of the corresponding primary alcohol, 2-ethylbenzyl alcohol.

synthesis_workflow start Start: 2-Ethylbenzyl Alcohol dissolve Dissolve in Dichloromethane (B109758) start->dissolve add_oxidant Add Oxidant (e.g., PCC) dissolve->add_oxidant stir Stir at Room Temperature add_oxidant->stir monitor Monitor by TLC stir->monitor workup Workup: Filter through Silica (B1680970)/Celite monitor->workup Reaction Complete purify Purification: Solvent Evaporation & Column Chromatography workup->purify end End: Pure o-Ethylbenzaldehyde purify->end

General Workflow for the Synthesis of o-Ethylbenzaldehyde
Experimental Protocol: Oxidation of 2-Ethylbenzyl Alcohol

This protocol is a representative procedure based on the oxidation of substituted benzyl (B1604629) alcohols.[10]

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethylbenzyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Oxidant Addition : To this stirring solution, add a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) (1.5 equivalents) in one portion. The reaction is typically conducted at room temperature.

  • Monitoring : Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (usually within a few hours).

  • Work-up : Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Celite to remove the chromium by-products.

  • Purification : Wash the filter cake with additional diethyl ether. Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure o-ethylbenzaldehyde.

Safety and Handling

o-Ethylbenzaldehyde is considered a combustible liquid and may cause skin and eye irritation.[1] Proper safety precautions are mandatory when handling this chemical.

Hazard ClassStatement
GHS Pictogram Warning
Hazard Statements H315: Causes skin irritation[2]H319: Causes serious eye irritation[2]
Precautionary Statements P264: Wash skin thoroughly after handling.[3]P280: Wear protective gloves/eye protection/face protection.[3]P302+P352: IF ON SKIN: Wash with plenty of water.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
  • Handling : Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[6][11]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] It may be sensitive to air, so storage under an inert atmosphere is recommended for long-term stability.[6][11]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

References

An In-depth Technical Guide to 2-Ethylbenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylbenzaldehyde (C₉H₁₀O) is an aromatic aldehyde characterized by an ethyl group at the ortho position of the benzaldehyde (B42025) scaffold. With a molecular weight of approximately 134.18 g/mol , this compound serves as a versatile intermediate in organic synthesis.[1][2] Its utility spans various fields, including the fragrance industry and, more significantly for this guide, as a building block in the synthesis of potentially bioactive molecules and pharmaceutical intermediates.[3] This document provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis methodologies, and known applications of this compound, with a particular focus on its relevance to drug discovery and development.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₉H₁₀O[4][2][5][6][7]
Molecular Weight 134.17 g/mol [5]
134.18 g/mol [4][1][2][3]
134.1751 g/mol
CAS Number 22927-13-5[4][1][3]
Appearance Clear colorless to light yellow liquid[7]
Density 1.02 g/mL at 25 °C[1][3]
Boiling Point 212 °C[1][3]
Refractive Index (n20/D) 1.538[1][3]
Solubility Sparingly soluble in water; soluble in organic solvents.
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Data PointsReference
Mass Spectrometry (GC-MS) m/z Top Peak: 133; m/z 2nd Highest: 134; m/z 3rd Highest: 105[1]
Infrared (IR) Spectroscopy Conforms to standard spectrum for the compound.[7]
¹H NMR Spectroscopy Data for analogous compounds suggest characteristic peaks for aldehydic, aromatic, and ethyl protons.
¹³C NMR Spectroscopy Data for analogous compounds suggest a characteristic peak for the carbonyl carbon around 190-215 ppm.

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through the oxidation of 2-ethylbenzyl alcohol. This method offers a direct and efficient route to the desired aldehyde. Below is a representative experimental protocol.

Oxidation of 2-Ethylbenzyl Alcohol

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethylbenzyl alcohol in anhydrous dichloromethane.

  • To this stirred solution, add pyridinium chlorochromate (PCC) in one portion. The amount of PCC should be in slight excess (e.g., 1.5 equivalents) relative to the alcohol.

  • Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

  • Wash the silica gel plug with additional diethyl ether.

  • Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Workflow for the Synthesis of this compound

G start Start: 2-Ethylbenzyl Alcohol in DCM add_pcc Add Pyridinium Chlorochromate (PCC) start->add_pcc stir Stir at Room Temperature add_pcc->stir monitor Monitor by TLC stir->monitor workup Work-up: - Dilute with Diethyl Ether - Filter through Silica Gel monitor->workup Reaction Complete wash Wash with: - NaHCO3 (aq) - Water - Brine workup->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Vacuum Distillation or Column Chromatography concentrate->purify end_product End Product: this compound purify->end_product G LPS LPS MAPK MAPK Pathway (ERK, JNK, p38) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Benzaldehyde Benzaldehyde Derivative Benzaldehyde->MAPK Benzaldehyde->NFkB Inflammation Inflammatory Response (NO, TNF-α, IL-1β, IL-6) MAPK->Inflammation NFkB->Inflammation

References

Physical and chemical properties of 2-Ethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of 2-Ethylbenzaldehyde (also known as o-ethylbenzaldehyde). It is intended to serve as a technical resource, presenting key data, chemical reactivity, and illustrative experimental protocols relevant to its application in research and synthesis.

Core Physical and Chemical Properties

This compound is an aromatic aldehyde characterized by an ethyl group positioned ortho to the aldehyde functional group on a benzene (B151609) ring.[1] At room temperature, it exists as a colorless to pale yellow liquid with a characteristic sweet, floral odor.[1][2] Its molecular formula is C₉H₁₀O.[1][2][3][4][5]

Data Presentation: Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 22927-13-5[4][5]
Molecular Formula C₉H₁₀O[1][2][3][4][5]
Molecular Weight 134.18 g/mol [4]
Appearance Colorless to light yellow liquid[1][2]
Density 1.02 g/mL at 25 °C[4]
Boiling Point 209 - 212 °C[4]
Melting Point No data available
Flash Point > 110 °C (230 °F)
Refractive Index (n20/D) 1.538[4]
Solubility Good solubility in organic solvents (e.g., ethanol, ether, chloroform); limited solubility in water.[1]
Octanol/Water Partition Coefficient (logP) 2.062 (Calculated)[6]

Chemical Reactivity and Profile

The reactivity of this compound is dominated by the aldehyde functional group. It readily participates in a variety of chemical reactions typical of aromatic aldehydes.

  • Oxidation : The aldehyde group can be easily oxidized to form the corresponding carboxylic acid, 2-ethylbenzoic acid. On vigorous oxidation, it yields 1,2-benzenedicarboxylic acid, which confirms the ortho-positioning of the substituents.[7][8][9]

  • Reduction : The aldehyde can be reduced to the primary alcohol, 2-ethylbenzyl alcohol, using standard reducing agents.

  • Nucleophilic Addition : As with other aldehydes, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. A key example is the Grignard reaction, where organomagnesium halides add to the carbonyl to form secondary alcohols.[10][11]

  • Condensation Reactions : this compound undergoes condensation reactions.[4] Because it lacks an alpha-hydrogen atom, it undergoes the Cannizzaro reaction in the presence of a strong base, resulting in a disproportionation reaction to yield 2-ethylbenzyl alcohol and sodium 2-ethylbenzoate.[7][8][9]

  • Derivative Formation : It reacts with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNP) to form a characteristic colored precipitate (a 2,4-dinitrophenylhydrazone), which is a classic qualitative test for aldehydes and ketones.[7][8][9] It also reduces Tollens' reagent, confirming its aldehydic nature.[7][8][9]

Visualization of Core Reactivity

The following diagram illustrates the primary reaction pathways for the aldehyde group in this compound.

G A This compound B Oxidation (+ [O]) A->B C Reduction (+ [H]) A->C D Grignard Reaction (+ R-MgX) A->D E Cannizzaro Reaction (+ conc. NaOH) A->E P1 2-Ethylbenzoic Acid B->P1 P2 2-Ethylbenzyl Alcohol C->P2 P3 Secondary Alcohol D->P3 P4 2-Ethylbenzyl Alcohol + Sodium 2-Ethylbenzoate E->P4

Caption: Core chemical transformations of this compound.

Experimental Protocols

The following sections provide detailed, representative methodologies for key reactions and analyses involving aromatic aldehydes like this compound.

Note: These protocols are generalized from standard procedures for similar compounds and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Synthesis via Grignard Reaction with an Orthoformate (Representative)

This method illustrates a common route to synthesize aromatic aldehydes from the corresponding aryl halide.

Workflow Diagram:

G start Start: 2-Bromoethylbenzene + Mg turnings step1 React in anhydrous ether to form Grignard Reagent (2-ethylphenylmagnesium bromide) start->step1 step2 Add triethyl orthoformate step1->step2 step3 Acidic Workup (e.g., dilute H₂SO₄ or HCl) step2->step3 step4 Purification (Extraction & Distillation) step3->step4 end Product: This compound step4->end

Caption: Synthesis workflow for this compound via Grignard pathway.

Procedure:

  • Preparation of Grignard Reagent: All glassware must be flame-dried to ensure anhydrous conditions. Magnesium turnings (1.1 equivalents) are placed in a round-bottom flask fitted with a reflux condenser and a dropping funnel, under a nitrogen atmosphere. A solution of 2-bromoethylbenzene (1.0 equivalent) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is gently refluxed for 30-60 minutes after the addition is complete to ensure full formation of the Grignard reagent.[11][12]

  • Reaction with Orthoformate: The Grignard reagent solution is cooled in an ice bath. Triethyl orthoformate (1.2 equivalents) dissolved in anhydrous ether is added dropwise, maintaining a low temperature. After the addition, the reaction is allowed to warm to room temperature and stirred for 1-2 hours.

  • Hydrolysis (Workup): The reaction mixture is carefully poured into a beaker of ice containing dilute sulfuric or hydrochloric acid. This hydrolyzes the intermediate acetal (B89532) to the desired aldehyde.

  • Isolation and Purification: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water, then with a saturated sodium bicarbonate solution, and finally with brine. The solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation.

Oxidation to 2-Ethylbenzoic Acid (Representative)

This protocol describes the oxidation of the aldehyde to a carboxylic acid using potassium permanganate (B83412).

Procedure:

  • Reaction Setup: this compound (1.0 equivalent) is dissolved in a suitable solvent like acetone (B3395972) or a mixture of t-butanol and water in a round-bottom flask.[13]

  • Addition of Oxidant: A solution of potassium permanganate (approx. 2.0 equivalents) in water is added dropwise to the stirred aldehyde solution.[13] The reaction is exothermic, and the temperature should be maintained using an ice bath.

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate.[13]

  • Workup: Once the reaction is complete, excess permanganate is quenched by adding a small amount of sodium bisulfite until the purple color disappears. The manganese dioxide precipitate is removed by vacuum filtration.

  • Isolation: The filtrate is acidified with concentrated HCl, which causes the 2-ethylbenzoic acid product to precipitate. The solid is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Spectroscopic Characterization

The identity and purity of this compound are confirmed using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong, characteristic C=O stretching band for the aromatic aldehyde at approximately 1700 cm⁻¹. C-H stretching bands for the aldehyde proton will appear near 2850 and 2750 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will exhibit a singlet for the aldehyde proton (-CHO) at around δ 9.8-10.0 ppm. The aromatic protons will appear in the δ 7.2-7.8 ppm region. The ethyl group will show a quartet for the methylene (B1212753) protons (-CH₂) around δ 2.7 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2 ppm.

    • ¹³C NMR: The carbonyl carbon will give a signal in the δ 190-195 ppm range. Aromatic carbons will be observed between δ 125-150 ppm, and the ethyl group carbons will appear in the upfield region (δ ~25-30 ppm for -CH₂ and δ ~15 ppm for -CH₃).

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z = 134. Key fragmentation peaks will include the loss of a hydrogen atom (M-1) at m/z = 133 and the loss of the CHO group (M-29) at m/z = 105.[5]

References

Spectroscopic Profile of 2-Ethylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) spectral data for 2-Ethylbenzaldehyde (C₉H₁₀O). The information presented herein is intended to support research, quality control, and development activities where this aromatic aldehyde is utilized.

Spectral Data

The following sections summarize the key spectral data obtained from standard analytical techniques.

Mass Spectrometry (Electron Ionization)

Mass spectrometry of this compound, typically performed using gas chromatography as an introduction method (GC-MS), reveals a distinct fragmentation pattern upon electron ionization. The data indicates a molecular weight of 134.18 g/mol .[1] The primary mass spectral peaks are detailed in Table 1.

Table 1: Key Mass Spectrometry (EI) Data for this compound

PropertyValueSource
Molecular FormulaC₉H₁₀O[2]
Molecular Weight134.1751 g/mol [2]
m/z Top Peak133[3]
m/z 2nd Highest Peak134 (Molecular Ion)[3]
m/z 3rd Highest Peak105[3]

m/z: mass-to-charge ratio

The fragmentation of this compound is initiated by the ionization of the molecule. The molecular ion ([M]⁺) is observed at m/z 134. The base peak at m/z 133 results from the loss of a hydrogen atom, likely from the aldehyde group, to form a stable acylium ion. The peak at m/z 105 is attributed to the loss of an ethyl group.

G M C₉H₁₀O (m/z = 134) M_minus_H [M-H]⁺ (m/z = 133) M->M_minus_H - H• M_minus_C2H5 [M-C₂H₅]⁺ (m/z = 105) M->M_minus_C2H5 - C₂H₅•

Caption: Fragmentation pathway of this compound in EI-MS.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by absorptions corresponding to its key functional groups: the aromatic ring, the aldehyde, and the ethyl substituent. A commercial source confirms that the infrared spectrum of their this compound conforms to the expected structure.[4] Key IR absorption bands are summarized in Table 2.

Table 2: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3080-3000MediumAromatic C-H stretch
~2970-2850MediumAliphatic C-H stretch (ethyl)
~2880-2650WeakAldehyde C-H stretch (Fermi resonance)
~1700StrongC=O stretch (aldehyde)
~1600, ~1450MediumAromatic C=C ring stretch

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., ATR, thin film).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of mass spectrometry and infrared spectral data for liquid aromatic aldehydes like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a typical procedure for the analysis of this compound using GC-MS.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.[5]

    • Transfer the solution to a standard GC autosampler vial.

  • Instrumentation:

    • A gas chromatograph equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a non-polar stationary phase like 5% phenyl polysiloxane) coupled to a mass spectrometer with an electron ionization (EI) source.[6]

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.[6]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).[6]

    • Ionization Energy: 70 eV.[6]

    • Source Temperature: 230 °C.[6]

    • Mass Range: m/z 40-300.[5]

  • Data Analysis:

    • The total ion chromatogram (TIC) is used to determine the retention time of this compound.

    • The mass spectrum corresponding to the chromatographic peak is extracted and analyzed for the molecular ion and fragmentation pattern.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This protocol describes a common method for obtaining the IR spectrum of a liquid sample like this compound.

  • Instrumentation:

    • A Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.[6]

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of this compound directly onto the ATR crystal.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Processing:

    • A background spectrum of the clean, empty ATR crystal is collected.

    • The sample spectrum is collected and ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • The spectrum is analyzed for the characteristic absorption bands of the functional groups present in the molecule.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Sample This compound Dilution Dilute in Solvent Sample->Dilution GC-MS Direct Direct Application Sample->Direct ATR-FTIR GC_MS GC-MS Analysis Dilution->GC_MS Injection ATR_FTIR ATR-FTIR Analysis Direct->ATR_FTIR Measurement MS_Spectrum Mass Spectrum GC_MS->MS_Spectrum Extraction IR_Spectrum IR Spectrum ATR_FTIR->IR_Spectrum Processing

Caption: General workflow for spectral data acquisition.

References

IUPAC name and synonyms for 2-Ethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Ethylbenzaldehyde for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a versatile aromatic aldehyde with applications in organic synthesis and as a precursor for pharmacologically active molecules. It covers its chemical identity, physicochemical properties, synthesis methodologies, and its emerging role in drug discovery and development.

Chemical Identity and Synonyms

The IUPAC name for the compound is This compound . It is also commonly known by several synonyms.

IdentifierValue
IUPAC Name This compound
Synonyms o-Ethylbenzaldehyde, Benzaldehyde (B42025), 2-ethyl-
CAS Number 22927-13-5[1]
Molecular Formula C₉H₁₀O[2]
Molecular Weight 134.18 g/mol [1]
InChI Key NTWBHJYRDKBGBR-UHFFFAOYSA-N[1]
SMILES CCc1ccccc1C=O[1]

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid at room temperature with a characteristic sweet, floral odor.[2] It is sparingly soluble in water but shows good solubility in organic solvents.[2]

Table of Physicochemical Properties:

PropertyValueReference
Appearance Colorless to pale yellow liquid[2][3]
Boiling Point 212 °C[1]
Density 1.02 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.538[1]

Spectroscopic Data Summary:

Spectrum TypeKey Features
IR Spectrum Conforms to the structure, showing characteristic aldehyde C-H and C=O stretches.[3]
Mass Spectrum (EI) Molecular ion peak (M+) at m/z 134, with other major fragments observable.[4][5]
¹H NMR (Predicted) Signals corresponding to the aldehyde proton, aromatic protons, and the ethyl group protons are expected.
¹³C NMR (Predicted) Resonances for the carbonyl carbon, aromatic carbons, and the ethyl group carbons are anticipated.

Synthesis of this compound: Experimental Protocols

Several synthetic routes are available for the preparation of this compound. The following are detailed methodologies for common laboratory-scale syntheses, adapted from established procedures for similar aromatic aldehydes.

Sommelet Reaction

The Sommelet reaction provides a method for converting a benzyl (B1604629) halide to the corresponding aldehyde using hexamine (hexamethylenetetramine).[5][6]

Experimental Protocol:

  • Formation of the Hexaminium Salt: In a round-bottom flask equipped with a reflux condenser and a stirrer, combine 2-ethylbenzyl chloride (1 equivalent) and hexamine (1.1 to 1.5 equivalents).[6] The reaction can be carried out in a suitable solvent like chloroform (B151607) or aqueous ethanol. Stir the mixture, with gentle heating if necessary, until the quaternary ammonium (B1175870) salt precipitates. Isolate the salt by filtration.

  • Hydrolysis: Suspend the isolated hexaminium salt in water or an aqueous solvent mixture (e.g., 50% acetic acid).

  • Reaction: Reflux the suspension for several hours. The hydrolysis of the salt yields this compound.

  • Work-up and Isolation: After cooling the reaction mixture, the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO₄).

  • Purification: The solvent is removed by rotary evaporation, and the crude this compound is purified by vacuum distillation.[6]

Sommelet_Reaction_Workflow start 2-Ethylbenzyl Halide + Hexamine salt_formation Formation of Hexaminium Salt start->salt_formation hydrolysis Hydrolysis (Water/Acid) salt_formation->hydrolysis workup Work-up and Extraction hydrolysis->workup purification Purification (Distillation) workup->purification end This compound purification->end

A simplified workflow for the synthesis of this compound via the Sommelet reaction.
Grignard Reaction

The Grignard reaction offers an alternative route starting from an ortho-substituted halobenzene.[7]

Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.1 equivalents). Add anhydrous diethyl ether or THF. Slowly add a solution of 2-ethylbromobenzene (1 equivalent) in the anhydrous solvent to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure the complete formation of the Grignard reagent.

  • Formylation: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a formylating agent, such as N,N-dimethylformamide (DMF) (1.2 equivalents), to the cooled solution.

  • Work-up and Isolation: After the reaction is complete, quench the reaction by slowly adding it to a beaker of crushed ice and a saturated aqueous solution of ammonium chloride.[7] Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.

  • Purification: Remove the solvent by rotary evaporation and purify the crude this compound by vacuum distillation.[7]

Grignard_Reaction_Workflow start 2-Ethylhalobenzene + Mg grignard_formation Grignard Reagent Formation start->grignard_formation formylation Formylation (e.g., DMF) grignard_formation->formylation workup Acidic Work-up and Extraction formylation->workup purification Purification (Distillation) workup->purification end This compound purification->end

A generalized workflow for the Grignard synthesis of this compound.

Applications in Drug Development

This compound serves as a valuable building block for the synthesis of various heterocyclic compounds and derivatives with potential therapeutic applications. The aldehyde functional group is highly reactive and participates in a wide range of chemical transformations, making it a key intermediate in the construction of complex molecular architectures for pharmaceutical use.

Antimicrobial Activity

Benzaldehyde and its derivatives have demonstrated broad-spectrum antimicrobial activity.[3] They are precursors to Schiff bases and thiosemicarbazones, classes of compounds known for their antibacterial and antifungal properties.[8][9][10]

Table of Minimum Inhibitory Concentration (MIC) for Benzaldehyde Derivatives:

Compound ClassOrganismMIC RangeReference
BenzaldehydeVarious Bacteria6 - 10 mM[3]
BenzaldehydeVarious Fungi8 - 10 mM[3]
Benzaldehyde ThiosemicarbazonesBacillus cereus10 mg/L[10]
Anticancer Activity

Derivatives of benzaldehyde, such as hydrazones and oxadiazoles, have been investigated for their cytotoxic effects against various cancer cell lines.[11] Benzaldehyde itself has been shown to suppress multiple signaling pathways that are often dysregulated in cancer.[12]

Table of IC₅₀ Values for Benzaldehyde Derivatives against Cancer Cell Lines:

Derivative ClassCell LineIC₅₀ (µM)Reference
Benzyloxybenzaldehyde (ABMM-15)ALDH1A3 expressing0.23[13]
Benzyloxybenzaldehyde (ABMM-16)ALDH1A3 expressing1.29[13]
Hydrazone derivative (1e)A-549 (Lung Cancer)13.39[11]
Hydrazone derivative (1d)PC-3 (Prostate Cancer)9.38[11]
Oxadiazole derivative (2l)MDA-MB-231 (Breast Cancer)22.73[11]
Thiosemicarbazone Pt ComplexVarious0.07 - 0.12[8]
Anti-inflammatory Activity and Modulation of Signaling Pathways

Benzaldehyde derivatives have been shown to possess anti-inflammatory properties, which are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[14] Two such critical pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway: The MAPK pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[15] Certain benzaldehyde derivatives have been found to inhibit the phosphorylation of key proteins in this pathway, such as ERK, JNK, and p38, thereby exerting anti-inflammatory effects.[14]

MAPK_Pathway stimulus Inflammatory Stimuli mapkkk MAPKKK stimulus->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK (ERK, JNK, p38) mapkk->mapk response Inflammatory Response mapk->response benzaldehyde Benzaldehyde Derivatives benzaldehyde->mapk Inhibition

Inhibition of the MAPK signaling pathway by benzaldehyde derivatives.

NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of the immune response and inflammation.[16] Lipid peroxidation-derived aldehydes have been shown to regulate NF-κB signaling.[16] Benzaldehyde derivatives may also modulate this pathway, potentially by inhibiting the degradation of IκBα, which would prevent the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.

NFkB_Pathway stimulus Inflammatory Stimuli ikb_kinase IκB Kinase stimulus->ikb_kinase nfkb_ikb NF-κB IκBα ikb_kinase->nfkb_ikb Phosphorylation of IκBα ikb IκBα nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation nfkb_ikb->ikb Degradation of IκBα nfkb_ikb->nfkb gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription Activation benzaldehyde Benzaldehyde Derivatives benzaldehyde->ikb_kinase Inhibition

Potential modulation of the NF-κB signaling pathway by benzaldehyde derivatives.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate. Its utility extends from a synthetic building block to a precursor for compounds with significant biological activities. For researchers in drug development, this compound and its derivatives represent a promising scaffold for the design and synthesis of novel therapeutic agents targeting a range of diseases, including bacterial infections and cancer. Further exploration of the structure-activity relationships of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to the Solubility of 2-Ethylbenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-ethylbenzaldehyde, an aromatic aldehyde of interest in various chemical and pharmaceutical applications. Understanding its solubility profile in a range of organic solvents is crucial for its effective use in synthesis, formulation, and purification processes. This document outlines its physicochemical properties, presents available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides a visual workflow of the experimental process.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid with a molecular formula of C9H10O and a molecular weight of 134.18 g/mol . Its structure, featuring an ethyl group and an aldehyde group on a benzene (B151609) ring, imparts a generally nonpolar character, suggesting good solubility in organic solvents and limited solubility in water.[1]

Key Physicochemical Data:

  • CAS Number: 22927-13-5

  • Molecular Formula: C9H10O

  • Molecular Weight: 134.18 g/mol

  • Density: 1.02 g/mL at 25 °C

  • Boiling Point: 212 °C

  • Refractive Index: n20/D 1.538

Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. Due to the limited availability of direct experimental data for all common solvents, this table includes qualitative assessments and data for structurally similar compounds to provide a broader understanding of its likely solubility profile.

Solvent CategorySolventQuantitative Solubility (g/L) at 25°CQualitative SolubilityData Source/Analogue
Alcohols Methanol1000.0Miscible[2]
Ethanol893.43Miscible[2]
Isopropanol496.42Soluble[2]
Ethers Diethyl Ether1080.41Highly Soluble[2]
Aromatic Hydrocarbons o-Xylene240.48Soluble[2]
m-Xylene297.31Soluble[2]
Toluene-SolubleBenzaldehyde Analogy[3]
Halogenated Hydrocarbons Chloroform-Slightly Soluble[4]
Dichloromethane-SolubleBenzaldehyde Analogy[3]
Ketones Acetone-Solubleo-Tolualdehyde Analogy[5]
Esters Ethyl Acetate-SolubleBenzaldehyde Analogy[3]
Acids Formic Acid239.28Soluble[2]
Nonpolar Solvents Hexane-Soluble4-Ethylbenzaldehyde Analogy[6]
Aqueous Water0.31Poorly Soluble[2]

Note: Data for analogues are provided for estimation purposes and should be experimentally verified for precise applications.

Experimental Protocols for Solubility Determination

A standard and reliable method for determining the solubility of a liquid like this compound in an organic solvent is the isothermal shake-flask method followed by gravimetric or analytical quantification.

Isothermal Shake-Flask Method with Gravimetric Analysis

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath

  • Glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen solvent in a glass vial. An excess of the solute should be visible as a separate phase.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for an extended period (24-48 hours) to ensure equilibrium is reached. The presence of an undissolved phase of this compound should be maintained throughout.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow for complete phase separation.

    • Carefully withdraw a known volume (e.g., 5 mL) of the supernatant (the solvent layer saturated with this compound) using a pipette.

    • To ensure no undissolved droplets are transferred, the sample can be passed through a syringe filter.

  • Gravimetric Determination:

    • Transfer the collected aliquot of the saturated solution to a pre-weighed, clean, and dry evaporating dish.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of this compound (e.g., 60-80°C, depending on the solvent).

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the dish containing the this compound residue.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

    • The solubility can then be expressed in grams per liter (g/L) or other desired units based on the initial volume of the aliquot taken.

Alternative Analytical Quantification Methods

For more precise measurements or for volatile solvents where gravimetric analysis may be challenging, the concentration of this compound in the saturated solution can be determined using analytical instrumentation.

  • Gas Chromatography (GC): A calibrated GC method can be used to determine the concentration of this compound in the filtered saturated solution. This involves preparing a calibration curve with standard solutions of known concentrations.

  • UV-Vis Spectroscopy: If this compound exhibits a distinct UV absorbance peak that is not interfered with by the solvent, a UV-Vis spectrophotometer can be used for quantification. A calibration curve must be prepared in the specific solvent being tested.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results start Start add_excess Add excess this compound to a known volume of solvent start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate in thermostatic bath (24-48 hours at constant T) seal_vial->agitate phase_sep Allow phases to separate agitate->phase_sep withdraw_supernatant Withdraw a known volume of the supernatant phase_sep->withdraw_supernatant filter_sample Filter the sample (optional but recommended) withdraw_supernatant->filter_sample quantify Quantify this compound (Gravimetric, GC, or UV-Vis) filter_sample->quantify calculate_sol Calculate Solubility quantify->calculate_sol end End calculate_sol->end

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Reactivity and Functional Group Analysis of 2-Ethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylbenzaldehyde is an aromatic aldehyde with the chemical formula C₉H₁₀O.[1][2] Its structure, featuring an aldehyde group and an ethyl group at the ortho position of a benzene (B151609) ring, dictates its chemical behavior. The aldehyde functional group is the primary center of reactivity, participating in a wide array of chemical transformations including nucleophilic additions, oxidations, and reductions. The presence of the ortho-ethyl group introduces steric and electronic effects that modulate the reactivity of the aldehyde and the aromatic ring. This guide provides a comprehensive analysis of the reactivity of this compound, detailed experimental protocols for its functional group analysis, and a summary of its key spectral data.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic sweet, floral odor.[3] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₉H₁₀O[1][2]
Molecular Weight134.18 g/mol [1][2]
Boiling Point212 °C[2]
Density1.02 g/mL at 25 °C[2]
Refractive Indexn20/D 1.538[2]

Functional Group Analysis and Reactivity

The reactivity of this compound is dominated by its two functional groups: the aldehyde and the ortho-ethyl group on the aromatic ring.

The Aldehyde Group: A Hub of Reactivity

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack.

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated.

A generalized mechanism of nucleophilic addition to an aldehyde.

This compound can be readily oxidized to 2-ethylbenzoic acid using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid.

Experimental Protocol: Oxidation with Potassium Permanganate

  • Dissolve this compound (1.0 eq) in a suitable solvent like acetone (B3395972) or a mixture of t-butanol and water.

  • Slowly add a solution of potassium permanganate (~2.0 eq) in water to the aldehyde solution while stirring vigorously. Maintain the reaction temperature below 30°C.

  • Monitor the reaction by observing the disappearance of the purple color of the permanganate ion.

  • Once the reaction is complete, filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 2-ethylbenzoic acid.

  • Collect the product by filtration, wash with cold water, and dry.

The aldehyde group can be reduced to a primary alcohol (2-ethylbenzyl alcohol) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or methanol.

  • Cool the solution in an ice bath.

  • Gradually add sodium borohydride (NaBH₄) (0.25-0.5 eq) in small portions with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain 2-ethylbenzyl alcohol.

Since this compound lacks α-hydrogens, it undergoes the Cannizzaro reaction in the presence of a strong base (e.g., concentrated NaOH). This is a disproportionation reaction where one molecule of the aldehyde is reduced to the corresponding alcohol (2-ethylbenzyl alcohol) and another is oxidized to the corresponding carboxylate (sodium 2-ethylbenzoate). Under ideal conditions, the reaction produces 50% of both the alcohol and the carboxylic acid.[4]

Cannizzaro_Reaction Aldehyde1 2 x this compound Alcohol 2-Ethylbenzyl alcohol Aldehyde1->Alcohol Reduction Carboxylate Sodium 2-ethylbenzoate Aldehyde1->Carboxylate Oxidation Base conc. NaOH

The disproportionation of this compound in the Cannizzaro reaction.
The Ortho-Ethyl Group: Steric and Electronic Influence

The ethyl group at the ortho position influences the reactivity of this compound in two primary ways:

  • Steric Hindrance: The bulky ethyl group can sterically hinder the approach of nucleophiles to the adjacent aldehyde group, potentially slowing down reaction rates compared to un-substituted or para-substituted benzaldehydes.

  • Electronic Effect: The ethyl group is weakly electron-donating through an inductive effect, which can slightly decrease the electrophilicity of the carbonyl carbon.

The net effect is a moderation of reactivity, where steric factors often play a more significant role than electronic effects in many reactions.

Quantitative Reactivity Data

Obtaining precise quantitative yield data for every reaction of this compound is challenging. However, data from related ortho-substituted benzaldehydes can provide valuable insights into expected reactivity trends.

ReactionSubstrateCatalyst/ReagentYield (%)Reference
Ortho C-H Hydroxylation2-Methylbenzaldehyde (B42018)BBr₃, 2,6-lutidine, NaBO₃·4H₂O63[5]
Ortho C-H Hydroxylation2-PhenylbenzaldehydeBBr₃, 2,6-lutidine, NaBO₃·4H₂O63[5]
OxidationBenzyl alcoholCu/γ-Al₂O₃up to 95[6]
Cannizzaro Reactionp-ChlorobenzaldehydeKOH85 (crude)[7]

The yields of reactions involving ortho-substituted benzaldehydes are generally good, though they can be influenced by the steric bulk of the substituent. For instance, bulkier groups might lead to slightly lower yields in some cases.

Functional Group Identification

A combination of chemical tests and spectroscopic methods can be used to identify and characterize the functional groups in this compound.

Functional_Group_Analysis Start Unknown Sample (Suspected this compound) Chemical_Tests Chemical Tests Start->Chemical_Tests Spectroscopy Spectroscopic Analysis Start->Spectroscopy Tollens_Test Tollens' Test Chemical_Tests->Tollens_Test DNPH_Test 2,4-DNP Test Chemical_Tests->DNPH_Test Positive_Tollens Silver Mirror (Aldehyde present) Tollens_Test->Positive_Tollens Positive_DNPH Orange/Red Precipitate (Carbonyl present) DNPH_Test->Positive_DNPH IR IR Spectroscopy Spectroscopy->IR NMR NMR Spectroscopy (¹H and ¹³C) Spectroscopy->NMR MS Mass Spectrometry Spectroscopy->MS IR_Data C=O stretch (~1700 cm⁻¹) C-H stretch (aldehyde, ~2820, 2720 cm⁻¹) IR->IR_Data NMR_Data Aldehyde proton (~10 ppm) Aromatic protons (7-8 ppm) Ethyl protons (quartet, triplet) NMR->NMR_Data MS_Data Molecular ion peak (m/z 134) Fragments (e.g., M-1, M-29) MS->MS_Data Confirmation Structure Confirmed: This compound Positive_Tollens->Confirmation Positive_DNPH->Confirmation IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Experimental workflow for the functional group analysis of this compound.
Chemical Tests

  • Tollens' Test: This test distinguishes aldehydes from ketones. Aldehydes, including this compound, reduce the Tollens' reagent ([Ag(NH₃)₂]⁺) to metallic silver, forming a characteristic silver mirror on the inside of the test tube.

    Experimental Protocol: Tollens' Test

    • Prepare Tollens' reagent by adding a drop of 2M NaOH to 2 mL of 0.1M AgNO₃ solution. Add dilute ammonia (B1221849) solution dropwise until the initially formed brown precipitate of silver oxide just dissolves.

    • Add 2-3 drops of this compound to the freshly prepared Tollens' reagent.

    • Gently warm the mixture in a water bath for a few minutes.

    • A positive test is indicated by the formation of a silver mirror.

  • 2,4-Dinitrophenylhydrazine (B122626) (2,4-DNP) Test: This test is positive for both aldehydes and ketones. This compound reacts with 2,4-DNP to form a yellow to red precipitate of this compound 2,4-dinitrophenylhydrazone.

    Experimental Protocol: 2,4-DNP Test

    • Prepare the 2,4-DNP reagent by dissolving 2,4-dinitrophenylhydrazine in a solution of sulfuric acid in ethanol.

    • Add a few drops of this compound to 2-3 mL of the 2,4-DNP reagent.

    • Shake the mixture vigorously. A positive test is the formation of a colored precipitate.

Spectroscopic Analysis

The IR spectrum of this compound shows characteristic absorption bands for the aldehyde and aromatic functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3060C-H stretchAromatic
~2970, 2875C-H stretchEthyl group
~2820, 2720C-H stretchAldehyde
~1700C=O stretchAldehyde
~1600, 1460C=C stretchAromatic ring
~755C-H bend1,2-disubstituted benzene

Note: These are approximate values and may vary slightly.

The ¹H and ¹³C NMR spectra provide detailed information about the structure of this compound.

¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.2s1HAldehyde proton (-CHO)
~7.8d1HAromatic proton
~7.5t1HAromatic proton
~7.3t1HAromatic proton
~7.2d1HAromatic proton
~2.9q2HMethylene protons (-CH₂)
~1.2t3HMethyl protons (-CH₃)

¹³C NMR Spectral Data (Comparison with 2-Methylbenzaldehyde)

Carbon Atom2-Methylbenzaldehyde Chemical Shift (ppm)Expected this compound Shift
C=O193.3Similar to 2-methyl
C-CHO133.9Similar to 2-methyl
C-CH₃/C-CH₂CH₃140.1Shifted due to ethyl group
Aromatic CH133.8, 131.7, 131.3, 126.4Similar pattern
CH₃/CH₂CH₃19.0Additional signals for ethyl

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 134, corresponding to its molecular weight.[9][10] Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29).

Key Mass Spectral Peaks

m/zIdentity
134Molecular ion (M⁺)
133[M-H]⁺
105[M-CHO]⁺

Conclusion

This compound is a versatile aromatic aldehyde whose reactivity is governed by the interplay of its aldehyde and ortho-ethyl functional groups. The aldehyde group undergoes a rich variety of transformations, while the ethyl group provides steric and electronic modulation. A thorough understanding of its reactivity and the application of modern analytical techniques are crucial for its effective use in research, drug development, and the chemical industry. This guide has provided a detailed overview of these aspects, offering valuable information for professionals working with this compound.

References

Health and safety information for 2-Ethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of 2-Ethylbenzaldehyde

Introduction

This compound (CAS No. 22927-13-5) is an aromatic aldehyde, appearing as a colorless to pale yellow liquid with a characteristic sweet and floral odor.[1] It serves as a valuable intermediate in organic synthesis and is utilized in the fragrance industry.[1] Given its application in research and manufacturing, a thorough understanding of its health and safety profile is essential for professionals in drug development, chemical research, and related scientific fields. This guide provides comprehensive safety data, handling protocols, and emergency procedures to ensure safe laboratory and industrial practices.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are critical for understanding its behavior under various laboratory conditions.

PropertyValueReference(s)
CAS Number 22927-13-5[2][3]
Molecular Formula C₉H₁₀O[1][2]
Molecular Weight 134.18 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Odor Sweet, floral, spicy, almond-like[1][4]
Boiling Point 212 °C (lit.)[5]
Density 1.02 g/mL at 25 °C (lit.)[5]
Flash Point > 110 °C / 230 °F[3]
Solubility Limited solubility in water; good in organic solvents[1]

Hazard Identification and Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant. It is important to note that some safety data sheets may vary; however, the aggregated information suggests the following classifications should be adopted for risk assessment.[2][3]

Hazard ClassHazard CodeStatement
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)H319Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335May cause respiratory irritation

GHS Label Elements:

  • Pictogram:

  • Signal Word: Warning [2]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3] The primary hazards are related to its irritant effects on the skin, eyes, and respiratory system.[2] Quantitative data for the 2-isomer is limited; however, data for the related isomer, 4-ethylbenzaldehyde, is provided for context.

EndpointDataSpeciesMethod/SourceReference(s)
Acute Oral Toxicity No data available for this compound. For 4-Ethylbenzaldehyde, LD50 is 1900 mg/kg.Rat (males)Not specified.[6]
Acute Dermal Toxicity Not determined.--[7]
Acute Inhalation Toxicity Not determined.--[7]
Skin Irritation Causes skin irritation.-GHS Classification from aggregated notifications.[2]
Eye Irritation Causes serious eye irritation.-GHS Classification from aggregated notifications.[2]
Respiratory Irritation May cause respiratory irritation.-GHS Classification from aggregated notifications.[2]
Carcinogenicity No information available.-The table of carcinogens from various agencies does not list this ingredient.[3]
Mutagenicity No information available.--[3]
Reproductive Toxicity No information available.--[3]
Experimental Protocols

While specific toxicological studies for this compound are not available in the provided search results, the following are representative methodologies for assessing the key hazards identified.

Representative Protocol: In Vitro Skin Irritation (Based on OECD Guideline 439)

This test evaluates the potential of a substance to cause skin irritation using a reconstructed human epidermis (RhE) model.

  • Model Preparation: Three-dimensional RhE tissues are cultured to form a stratified, differentiated epidermis.

  • Test Substance Application: A small volume (e.g., 10-25 µL) of the undiluted this compound is applied topically to the surface of the RhE tissue.

  • Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes) at 37°C.

  • Rinsing and Post-Incubation: After exposure, the tissues are thoroughly rinsed to remove the test substance and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Cell viability is measured using a quantitative assay, typically the MTT assay. In this assay, viable cells reduce the MTT dye to a blue formazan (B1609692) salt, which is then extracted and measured spectrophotometrically.

  • Data Interpretation: The mean tissue viability of the chemical-treated tissues is compared to that of negative controls. A substance is identified as an irritant if the mean viability is reduced below a defined threshold (e.g., ≤ 50%).

Representative Protocol: Bovine Corneal Opacity and Permeability (BCOP) Test (Based on OECD Guideline 437)

The BCOP assay is an in vitro method used to identify substances that can cause severe eye damage or irritation.[8]

  • Tissue Preparation: Corneas are obtained from freshly enucleated bovine eyes and mounted in specialized holders.

  • Baseline Measurement: A baseline opacity reading for each cornea is taken using an opacitometer.

  • Test Substance Application: this compound (e.g., 750 µL) is applied to the epithelial surface of the cornea for a set exposure time (e.g., 10 minutes).

  • Rinsing: The substance is removed by washing with a sterile saline solution.

  • Post-Exposure Measurement: Opacity is measured again after exposure and a post-exposure incubation period. Permeability is assessed by adding sodium fluorescein (B123965) dye to the epithelial side and measuring the amount that passes through to the endothelial side with a spectrophotometer.

  • Data Interpretation: An in vitro irritancy score is calculated based on the changes in corneal opacity and permeability. This score is used to classify the irritation potential of the substance.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[9]

  • Wear appropriate personal protective equipment (see Section 6).[3]

  • Avoid contact with skin, eyes, and clothing.[10]

  • Avoid inhalation of vapors.[10]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[11]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.[9]

  • Keep in a dry, cool, and well-ventilated place.[9]

  • Store away from incompatible materials such as strong oxidizing agents and strong reducing agents.[3]

G cluster_prep 1. Preparation cluster_handle 2. Handling cluster_post 3. Post-Handling a Review Safety Data Sheet (SDS) b Don Appropriate Personal Protective Equipment (PPE) a->b c Use in a well-ventilated area (e.g., chemical fume hood) b->c Proceed to handle d Minimize quantities used c->d e Keep away from ignition sources d->e f Securely seal container e->f Finished handling g Store in a cool, dry, well-ventilated area f->g h Dispose of waste according to institutional protocols g->h For disposal

General workflow for handling this compound.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid MeasuresReference(s)
Inhalation Move the person to fresh air. If symptoms occur, get medical attention.[3][9]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Get medical attention if irritation persists.[3][9][12]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur.[3][9]

Firefighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3]

  • Hazardous Combustion Products: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO2).[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][12]

Accidental Release Measures:

  • Ensure adequate ventilation and remove all sources of ignition.[3][11]

  • Wear personal protective equipment.[3]

  • Prevent further leakage or spillage if safe to do so.[9]

  • Contain the spill using inert absorbent material (e.g., sand, vermiculite, dry earth).[10][13]

  • Collect the absorbed material and place it into a suitable, labeled container for disposal.[3]

G cluster_routes Identify Exposure Route cluster_actions Immediate Actions start Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale Move to fresh air inhalation->action_inhale action_skin Remove contaminated clothing. Wash with soap & water for 15 min. skin->action_skin action_eye Rinse with water for 15 min, including under eyelids. eye->action_eye action_ingest Rinse mouth. Drink water. Do NOT induce vomiting. ingestion->action_ingest end Seek Immediate Medical Attention action_inhale->end action_skin->end if irritation persists action_eye->end action_ingest->end

First aid decision process for this compound exposure.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary barrier against exposure.

Protection TypeSpecificationsReference(s)
Eye/Face Wear tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3][9]
Skin Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile rubber).[3][9]
Respiratory If exposure limits are exceeded, irritation is experienced, or ventilation is inadequate, use a full-face respirator with an appropriate organic vapor cartridge.[9]

References

GHS Hazard Classification of 2-Ethylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 2-Ethylbenzaldehyde (CAS No. 22927-13-5). This document is intended to serve as a core resource for professionals in research, drug development, and other scientific fields who handle this compound.

GHS Hazard Identification and Classification

This compound is classified under multiple hazard categories according to the GHS. The primary hazards are associated with its irritant properties to the skin, eyes, and respiratory system, as well as potential acute toxicity if inhaled or ingested.[1]

GHS Pictograms and Signal Word

The following GHS pictograms are associated with the hazards of this compound:

  • Exclamation Mark: For skin and eye irritation, respiratory tract irritation, and acute toxicity.

The GHS signal word for this compound is Warning .[2][3]

Hazard Statements (H-phrases)

The GHS hazard statements provide specific information on the nature of the hazards. For this compound, these include:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1][2][3]

Some sources also indicate it is a combustible liquid (H227), though this is more consistently reported for its isomer, 4-ethylbenzaldehyde.

Precautionary Statements (P-phrases)

A comprehensive set of precautionary statements is recommended for handling this compound to minimize risks. These are categorized into prevention, response, storage, and disposal.

Prevention:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2]

  • P264: Wash skin thoroughly after handling.[2]

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P280: Wear protective gloves/ eye protection/ face protection.[1][2]

Response:

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

  • P319: Get medical help if you feel unwell.[2]

  • P321: Specific treatment (see supplemental first aid instruction on this label).[2]

  • P332 + P317: If skin irritation occurs: Get medical help.[2]

  • P337 + P317: If eye irritation persists: Get medical help.[2]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[2]

Storage:

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]

  • P405: Store locked up.[2]

Disposal:

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, including its GHS classification and relevant physicochemical properties.

Table 1: GHS Hazard Classification Summary
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302
Skin Corrosion/Irritation2H315
Serious Eye Damage/Eye Irritation2AH319
Acute Toxicity, Inhalation4H332
Specific Target Organ Toxicity — Single Exposure (Respiratory)3H335

Data sourced from Angene Chemical Safety Data Sheet.[1]

Table 2: Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₉H₁₀O[2][4][5]
Molecular Weight 134.18 g/mol [5][6]
Appearance Colorless to yellow liquid[4][7]
Boiling Point 209 - 212 °C[6][7]
Flash Point > 110 °C (> 230 °F)[7][8]
Density 1.02 g/mL at 25 °C[3][6]
Refractive Index n20/D 1.538[3][6]
Solubility in Water Limited solubility[4]

Experimental Protocols for Hazard Determination

While specific experimental data for the GHS classification of this compound is not publicly available, this section outlines the standard methodologies based on OECD guidelines that are typically employed to determine the hazard classifications listed above.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is a stepwise procedure to assess the oral toxicity of a substance.

Methodology:

  • Animal Model: Typically, female rats are used.

  • Procedure: The test substance is administered orally to a group of animals at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Stepwise Dosing: The procedure is sequential, using three animals per step. The outcome of the first step (mortality or survival) determines the next dose level. If no mortality occurs at a given dose, the next higher dose is used. If mortality is observed, the next lower dose is tested.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Classification: The substance is classified into a GHS category based on the dose at which mortality is observed. For Category 4 (Harmful if swallowed), the LD50 is between 300 and 2000 mg/kg.

Skin Irritation (OECD 439)

This in vitro test method uses a reconstructed human epidermis (RhE) model to assess the potential of a substance to cause skin irritation.

Methodology:

  • Test System: A commercially available RhE model that mimics the properties of the human epidermis is used.

  • Application: The test substance is applied topically to the surface of the RhE tissue.

  • Exposure and Incubation: The tissue is exposed to the substance for a defined period (e.g., 15-60 minutes), after which it is rinsed and incubated for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: Cell viability is measured using a quantitative method, typically the MTT assay. In this assay, the mitochondrial dehydrogenase activity of viable cells reduces the MTT tetrazolium salt to a blue formazan (B1609692) product, which is then quantified by spectrophotometry.

  • Classification: A substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control.

Serious Eye Irritation (OECD 492B)

The Reconstructed human Cornea-like Epithelium (RhCE) test method is an in vitro procedure for identifying chemicals that can cause serious eye damage or eye irritation.

Methodology:

  • Test System: A three-dimensional RhCE model is used.

  • Application: The test substance is applied to the epithelial surface of the cornea model.

  • Exposure and Viability Measurement: After a defined exposure time, the cell viability of the corneal tissue is determined using a method like the MTT assay.

  • Classification: The classification is based on the reduction in tissue viability. A chemical is classified as causing serious eye irritation (GHS Category 2A) if it leads to a significant but reversible reduction in viability within a specified range.

Respiratory Irritation

The assessment of respiratory irritation (Specific Target Organ Toxicity - Single Exposure, GHS Category 3) is primarily based on a weight-of-evidence approach.

Methodology:

  • Human Data: Evidence from human exposure, such as case reports or occupational studies, showing transient irritant effects in the respiratory tract.

  • Animal Studies: Observations of respiratory irritation in animal inhalation toxicity studies (e.g., OECD TG 403, 436). Signs include labored breathing, nasal discharge, and histopathological changes in the respiratory tract.

  • Structure-Activity Relationships (SAR): Comparison with structurally similar compounds known to be respiratory irritants.

Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the GHS hazard assessment of chemical substances.

GHS_Hazard_Classification_Workflow cluster_DataCollection 1. Data Collection & Evaluation cluster_HazardAssessment 2. Hazard Assessment cluster_Testing 3. Experimental Testing (if required) cluster_Classification 4. GHS Classification & Labelling A Physicochemical Properties E Weight of Evidence Evaluation A->E B Existing Human & Animal Data B->E C In Vitro / In Silico Data C->E D Structure-Activity Relationship (SAR) D->E F Need for Further Testing? E->F G In Vitro Tests (e.g., OECD 439, 492B) F->G Yes I Determine Hazard Class & Category F->I No H In Vivo Tests (e.g., OECD 423) G->H Inconclusive or further data needed G->I H->I J Assign Pictograms, Signal Word, H- and P-Phrases I->J K Generate Safety Data Sheet (SDS) J->K Skin_Irritation_Testing_Logic cluster_InVitro In Vitro Testing (OECD 439) cluster_Classification GHS Classification start Test Substance apply Apply to Reconstructed Human Epidermis (RhE) start->apply incubate Incubate & Measure Cell Viability (MTT Assay) apply->incubate decision Viability <= 50%? incubate->decision cat2 Category 2 (Irritant) decision->cat2 Yes no_class Not Classified as Irritant decision->no_class No

References

The Enigmatic Presence of 2-Ethylbenzaldehyde in the Plant Kingdom: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the natural occurrence, analytical methodologies, and biosynthetic origins of 2-Ethylbenzaldehyde in flora, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound (C₉H₁₀O) is an aromatic aldehyde characterized by an ethyl group attached to the benzene (B151609) ring. While its presence in the plant kingdom is not widely documented, it has been reported in a select number of species, contributing to the complex tapestry of plant volatiles. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in plants, detailed experimental protocols for its analysis, and a proposed biosynthetic pathway, offering a foundational resource for further scientific investigation.

Natural Occurrence of this compound

The identification of this compound in plants has been noted in the following species. However, to date, specific quantitative data on the concentration of this compound in plant tissues remains limited in publicly accessible scientific literature.

Plant SpeciesFamilyPlant PartCommon NameQuantitative DataReference(s)
Sauromatum venosumAraceaeNot specifiedVoodoo LilyNot Quantified[1]
Osmanthus fragransOleaceaeNot specifiedSweet OsmanthusNot Quantified[2]

Experimental Protocols

The analysis of this compound in plant tissues is primarily achieved through chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis and High-Performance Liquid Chromatography (HPLC) for less volatile or derivatized samples.

Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is ideal for the analysis of volatile organic compounds (VOCs) from plant material with minimal sample preparation.

1. Sample Preparation:

  • Fresh plant material (e.g., flowers, leaves) is collected and immediately placed in a headspace vial.

  • For quantitative analysis, a known weight of the plant material is used.

  • An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added to the vial.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • The vial is sealed and equilibrated at a controlled temperature (e.g., 40-60°C) for a specific duration to allow volatiles to accumulate in the headspace.

  • An SPME fiber coated with a suitable stationary phase (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) is exposed to the headspace for a defined period to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector: The SPME fiber is inserted into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for separation.

  • Oven Temperature Program: A temperature gradient is employed to separate the compounds, for example, an initial temperature of 40°C held for 2 minutes, then ramped to 250°C at a rate of 5°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range is scanned from m/z 40 to 350.

  • Identification: this compound is identified by comparing its mass spectrum and Kovats retention index with reference data from spectral libraries (e.g., NIST, Wiley).

  • Quantification: Quantification can be performed by creating a calibration curve with authentic standards of this compound.

experimental_workflow_hs_spme_gc_ms plant_material Plant Material (e.g., Flowers, Leaves) headspace_vial Headspace Vial + Internal Standard plant_material->headspace_vial spme_extraction HS-SPME (Adsorption of Volatiles) headspace_vial->spme_extraction gc_ms_analysis GC-MS Analysis (Desorption & Separation) spme_extraction->gc_ms_analysis data_processing Data Processing gc_ms_analysis->data_processing identification Compound Identification (Mass Spectra & RI) data_processing->identification quantification Quantification (Calibration Curve) data_processing->quantification

General experimental workflow for HS-SPME-GC-MS analysis of plant volatiles.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection after Derivatization

This method is suitable for the quantification of aldehydes and ketones and can be adapted for this compound. Derivatization is often necessary to enhance its detectability.

1. Extraction:

  • A known weight of dried and ground plant material is extracted with a suitable solvent (e.g., methanol, acetonitrile).

  • The extraction can be performed using sonication or maceration.

  • The extract is filtered and concentrated under reduced pressure.

2. Derivatization:

  • The extract is reacted with a derivatizing agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic medium to form a stable, colored hydrazone derivative.

  • The reaction mixture is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration.

3. Sample Clean-up:

  • The derivatized sample is passed through a solid-phase extraction (SPE) cartridge to remove interferences.

4. High-Performance Liquid Chromatography (HPLC) Analysis:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent like acetonitrile.

  • Detector: A UV-Vis detector set at the maximum absorbance wavelength of the this compound-DNPH derivative (around 360 nm).

  • Quantification: A calibration curve is generated using standard solutions of the this compound-DNPH derivative.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of benzaldehydes in plants is understood to originate from the shikimate pathway, with L-phenylalanine serving as the primary precursor. While the specific pathway for this compound has not been elucidated, a plausible route can be proposed by adapting the known benzaldehyde (B42025) biosynthesis pathway. The key differentiating step would involve an ethyl group donor, likely S-adenosyl methionine (SAM) or a related molecule, acting on a benzaldehyde precursor.

biosynthetic_pathway cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome L_Phenylalanine L-Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid PAL Cinnamoyl_CoA Cinnamoyl-CoA trans_Cinnamic_Acid->Cinnamoyl_CoA ACX Benzoyl_CoA Benzoyl-CoA Cinnamoyl_CoA->Benzoyl_CoA β-oxidation Benzoic_Acid Benzoic Acid Benzoyl_CoA->Benzoic_Acid Thioesterase Benzaldehyde Benzaldehyde Benzoic_Acid->Benzaldehyde Aldehyde Synthase Two_Ethylbenzaldehyde This compound Benzoic_Acid->Two_Ethylbenzaldehyde Ethyltransferase (Hypothetical)

Proposed biosynthetic pathway for this compound in plants.

Pathway Description:

  • L-Phenylalanine to trans-Cinnamic Acid: The pathway begins in the cytoplasm with the deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).

  • Activation to Cinnamoyl-CoA: trans-Cinnamic acid is then activated to its coenzyme A thioester, cinnamoyl-CoA, by an acyl-activating enzyme (ACX) in the peroxisome.

  • β-Oxidation to Benzoyl-CoA: Cinnamoyl-CoA undergoes a series of β-oxidation reactions within the peroxisome to yield benzoyl-CoA.

  • Formation of Benzoic Acid and Benzaldehyde: Benzoyl-CoA can be converted to benzoic acid by a thioesterase, which is then reduced to benzaldehyde by an aldehyde synthase.

  • Hypothetical Ethylation Step: It is hypothesized that an ethyltransferase enzyme could utilize an ethyl donor, such as S-adenosyl methionine (SAM), to add an ethyl group to a precursor like benzoic acid, leading to the formation of 2-ethylbenzoic acid, which could then be converted to this compound. This final step is speculative and requires experimental validation.

Conclusion

This compound remains a relatively understudied volatile compound in the plant kingdom. The information presented in this technical guide consolidates the current knowledge of its natural occurrence and provides a framework for its future investigation. The detailed experimental protocols offer a starting point for researchers aiming to detect and quantify this compound in various plant matrices. Furthermore, the proposed biosynthetic pathway provides a testable hypothesis for elucidating its formation in plants. Further research, particularly in quantifying its presence and confirming its biosynthetic route, will be crucial in understanding the ecological and physiological significance of this compound in the plant world.

References

An In-depth Technical Guide to the Resonance and Electronic Effects in 2-Ethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the resonance and electronic effects inherent in the molecular structure of 2-Ethylbenzaldehyde. A thorough understanding of these principles is crucial for predicting reactivity, designing synthetic pathways, and elucidating structure-activity relationships in drug development.

Introduction to this compound

This compound is an aromatic aldehyde with the chemical formula C₉H₁₀O. Its structure consists of a benzene (B151609) ring substituted with an aldehyde group (-CHO) and an ethyl group (-CH₂CH₃) at the ortho position. The interplay of the electronic properties of these two functional groups significantly influences the chemical behavior of the molecule.

Electronic Effects: A Combination of Induction and Resonance

The electronic landscape of this compound is shaped by the inductive and resonance effects of its substituents.

2.1. Inductive and Resonance Effects of Substituents

  • Aldehyde Group (-CHO): The aldehyde group is a moderately deactivating group. It withdraws electron density from the benzene ring through both a negative inductive effect (-I) due to the electronegativity of the oxygen atom, and a negative resonance effect (-R) where the pi electrons of the ring are delocalized onto the carbonyl group.

  • Ethyl Group (-CH₂CH₃): The ethyl group is a weak activating group. It donates electron density to the benzene ring primarily through a positive inductive effect (+I), where the alkyl group pushes electron density into the ring.

The combined effect of the electron-withdrawing aldehyde group and the electron-donating ethyl group dictates the overall electron density distribution and reactivity of the aromatic ring.

2.2. Quantifying Electronic Effects: Hammett and Taft Equations

The Hammett equation is a widely used tool for quantifying the electronic effects of meta and para substituents on the reactivity of benzene derivatives. However, for ortho-substituted compounds like this compound, the standard Hammett equation is often inadequate due to the presence of steric effects.

The Taft equation provides a more nuanced approach by separating the polar (inductive and resonance) and steric effects of a substituent. The equation is given by:

log(k/k₀) = ρσ + δEs

Where:

  • σ * is the polar substituent constant, representing the electronic effect.

  • Es is the steric substituent constant.

  • ρ * and δ are reaction constants that describe the sensitivity of the reaction to polar and steric effects, respectively.

For the ethyl group, the Taft constants provide a quantitative measure of its electronic and steric contributions.

SubstituentTaft Polar Constant (σ*)Taft Steric Constant (Es)
Ethyl (-CH₂CH₃)-0.10-0.07

The negative value of σ* for the ethyl group confirms its electron-donating nature through inductive effects. The relatively small value of Es indicates a moderate steric hindrance.

electronic_effects cluster_inductive Inductive Effect (+I) cluster_resonance Resonance Effect (-R) Ethyl CH₂CH₃ Ring_I Benzene Ring Ethyl->Ring_I e⁻ donation Aldehyde CHO Ring_R Benzene Ring Ring_R->Aldehyde e⁻ withdrawal

Caption: Inductive and Resonance Effects in this compound.

Resonance Structures of this compound

The resonance structures of this compound illustrate the delocalization of pi electrons and the resulting charge distribution within the molecule. The aldehyde group withdraws electron density from the aromatic ring, leading to the development of partial positive charges at the ortho and para positions.

This deactivation of the ortho and para positions makes the meta position more susceptible to electrophilic attack.

Caption: Resonance Structures of this compound. (Note: The DOT script above is a template. Actual image generation requires replacing "your_image_.png" with URLs of the corresponding chemical structures.)*

Spectroscopic Data Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data (Expected)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.2s1HAldehyde (-CHO)
~7.8d1HAromatic (ortho to -CHO)
~7.5-7.6m2HAromatic
~7.3t1HAromatic
~2.9q2HMethylene (-CH₂)
~1.3t3HMethyl (-CH₃)

¹³C NMR Spectroscopic Data (Expected)

Chemical Shift (δ) ppmAssignment
~193Aldehyde Carbonyl (C=O)
~142Aromatic (C-CH₂CH₃)
~134Aromatic (C-CHO)
~133Aromatic (CH)
~131Aromatic (CH)
~128Aromatic (CH)
~126Aromatic (CH)
~26Methylene (-CH₂)
~15Methyl (-CH₃)

4.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumC-H stretch (aromatic)
~2970, ~2870MediumC-H stretch (aliphatic)
~2820, ~2720MediumC-H stretch (aldehyde)
~1700StrongC=O stretch (aldehyde)
~1600, ~1460Medium-StrongC=C stretch (aromatic)
~760StrongC-H bend (ortho-disubstituted)

4.3. Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zRelative IntensityAssignment
134High[M]⁺ (Molecular ion)
133High[M-H]⁺
105High[M-CHO]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

5.1. NMR Spectroscopy

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: Use a standard single-pulse sequence with 16-32 scans, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Use a proton-decoupled single-pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

5.2. IR Spectroscopy

  • Sample Preparation: Place a drop of neat liquid this compound between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

5.3. Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 250 °C) to ensure separation.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 40-400.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Electronic Electronic Effects Analysis Structure->Electronic

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The electronic and resonance effects in this compound, primarily driven by the interplay between the electron-donating ethyl group and the electron-withdrawing aldehyde group, are fundamental to its chemical reactivity. A comprehensive analysis using spectroscopic methods and an understanding of physical organic principles, such as those embodied by the Taft equation, are essential for researchers and professionals in the fields of chemistry and drug development for the effective utilization of this compound in synthesis and for predicting its biological activity.

Methodological & Application

Synthesis of 2-Ethylbenzaldehyde from o-Ethyltoluene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-ethylbenzaldehyde from o-ethyltoluene. The methodologies outlined are based on established chemical transformations and offer routes for both laboratory-scale synthesis and process development.

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its production from readily available o-ethyltoluene involves the selective oxidation of the benzylic methylene (B1212753) group. This document explores two primary synthetic strategies: a multi-step approach involving benzylic bromination, hydrolysis, and subsequent oxidation, and a more direct catalytic oxidation route.

Key Synthesis Methodologies

Two principal routes for the synthesis of this compound from o-ethyltoluene are presented:

  • Multi-Step Synthesis via 2-Ethylbenzyl Alcohol: This classic and reliable method involves three distinct steps:

    • Benzylic Bromination: Free-radical bromination of o-ethyltoluene to yield o-ethylbenzyl bromide.

    • Hydrolysis: Conversion of o-ethylbenzyl bromide to o-ethylbenzyl alcohol.

    • Oxidation: Selective oxidation of the alcohol to the desired this compound.

  • Direct Catalytic Oxidation: This approach aims to convert o-ethyltoluene to this compound in a single step using a selective catalyst and an oxidizing agent. This method is often preferred for its atom economy and potentially simpler workflow.

Data Presentation

The following tables summarize typical quantitative data for the described synthetic routes. Please note that yields are highly dependent on specific reaction conditions and may require optimization for specific applications.

Table 1: Quantitative Data for Multi-Step Synthesis

StepReactionReagentsTypical Yield (%)Purity (%)Reference
1Benzylic BrominationN-Bromosuccinimide (NBS), AIBN70-85>95 (crude)[1]
2HydrolysisNaHCO₃, H₂O/Acetone (B3395972)85-95>97[2][3]
3OxidationPyridinium chlorochromate (PCC)80-90>98[4]
Overall o-Ethyltoluene to this compound 50-70 (calculated)

Table 2: Quantitative Data for Direct Catalytic Oxidation

Catalyst SystemOxidantTemperature (°C)Conversion of o-Ethyltoluene (%)Selectivity for this compound (%)Reference
Co-ZIFO₂40~92~91 (for toluene)[5]
V₂O₅-Ag₂O/η-Al₂O₃Air300-350VariableHigh (for toluene)[6]
Cu/Sn/BrAir150-170~11~64 (for toluene)[7]

Note: Data for direct catalytic oxidation is primarily based on analogous toluene (B28343) oxidation and serves as a starting point for optimization with o-ethyltoluene.

Experimental Protocols

Protocol 1: Multi-Step Synthesis of this compound

Step 1: Synthesis of o-Ethylbenzyl Bromide (Benzylic Bromination)

  • Materials:

    • o-Ethyltoluene

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄) or other suitable solvent

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-ethyltoluene (1.0 equiv.) in CCl₄.

    • Add N-bromosuccinimide (1.05 equiv.) and a catalytic amount of AIBN (0.02 equiv.).

    • Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to initiate the reaction.

    • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

    • Cool the reaction mixture to room temperature. The succinimide (B58015) byproduct will precipitate.

    • Filter the mixture and wash the solid with a small amount of cold CCl₄.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure to obtain crude o-ethylbenzyl bromide, which can often be used in the next step without further purification.

Step 2: Synthesis of o-Ethylbenzyl Alcohol (Hydrolysis)

  • Materials:

    • o-Ethylbenzyl bromide

    • Sodium bicarbonate (NaHCO₃)

    • Acetone

    • Water

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask, dissolve the crude o-ethylbenzyl bromide (1.0 equiv.) in a mixture of acetone and water (e.g., 3:1 v/v).

    • Add sodium bicarbonate (1.5 equiv.) to the solution.

    • Heat the mixture to reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.

    • Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x volumes).

    • Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Evaporate the solvent to yield o-ethylbenzyl alcohol. The crude product can be purified by vacuum distillation or column chromatography if necessary.

Step 3: Synthesis of this compound (Oxidation)

  • Materials:

    • o-Ethylbenzyl alcohol

    • Pyridinium chlorochromate (PCC)

    • Dichloromethane (DCM)

    • Silica (B1680970) gel

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, suspend PCC (1.5 equiv.) in anhydrous DCM.

    • To this suspension, add a solution of o-ethylbenzyl alcohol (1.0 equiv.) in anhydrous DCM dropwise with stirring.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

    • Wash the silica gel pad with additional diethyl ether.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting crude this compound can be purified by vacuum distillation or flash column chromatography.

Protocol 2: Direct Catalytic Oxidation of o-Ethyltoluene (General Procedure)
  • Materials:

    • o-Ethyltoluene

    • Selected catalyst (e.g., Co-ZIF, V₂O₅-based catalyst)

    • Solvent (if applicable, e.g., acetic acid, hexafluoroisopropanol)

    • Oxidizing agent (e.g., molecular oxygen, air)

  • Procedure:

    • Charge a high-pressure reactor with o-ethyltoluene, the catalyst (loading to be optimized, typically 1-5 mol%), and the solvent.

    • Seal the reactor and purge with the chosen oxidant (e.g., O₂ or air).

    • Pressurize the reactor to the desired pressure (to be optimized).

    • Heat the mixture to the target temperature (e.g., 40-160°C) with vigorous stirring.

    • Maintain the reaction for a set period (e.g., 8-24 hours), monitoring the progress by taking aliquots and analyzing by GC.

    • After the reaction, cool the reactor to room temperature and carefully depressurize.

    • Filter to remove the catalyst.

    • The product mixture is then subjected to a suitable work-up procedure, which may include extraction and washing.

    • Purify the crude this compound by vacuum distillation or column chromatography.

Alternative Method: The Sommelet Reaction

The Sommelet reaction provides a direct conversion of a benzyl (B1604629) halide to an aldehyde using hexamine.[8][9] This can be an alternative to the two-step hydrolysis and oxidation of o-ethylbenzyl bromide.

  • General Procedure:

    • React o-ethylbenzyl bromide with hexamine in a suitable solvent (e.g., chloroform) to form the quaternary ammonium (B1175870) salt.

    • Hydrolyze the salt by refluxing with water or aqueous acid to yield this compound.

Visualizations

Reaction_Pathway_Multistep o_ethyltoluene o-Ethyltoluene o_ethylbenzyl_bromide o-Ethylbenzyl Bromide o_ethyltoluene->o_ethylbenzyl_bromide NBS, AIBN (Benzylic Bromination) o_ethylbenzyl_alcohol o-Ethylbenzyl Alcohol o_ethylbenzyl_bromide->o_ethylbenzyl_alcohol NaHCO₃, H₂O (Hydrolysis) two_ethylbenzaldehyde This compound o_ethylbenzyl_alcohol->two_ethylbenzaldehyde PCC (Oxidation)

Caption: Multi-step synthesis of this compound.

Reaction_Pathway_Direct_Oxidation o_ethyltoluene o-Ethyltoluene two_ethylbenzaldehyde This compound o_ethyltoluene->two_ethylbenzaldehyde Catalyst, [O] (Direct Catalytic Oxidation)

Caption: Direct catalytic oxidation of o-Ethyltoluene.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis setup Reaction Setup monitoring Reaction Monitoring (TLC/GC) setup->monitoring quenching Quenching/Neutralization monitoring->quenching extraction Extraction quenching->extraction drying Drying extraction->drying concentration Solvent Removal drying->concentration purification Purification (Distillation/Chromatography) concentration->purification analysis Characterization (NMR, GC-MS, IR) purification->analysis

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols for Asymmetric Addition Reactions Involving 2-Ethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric addition of organometallic reagents to 2-ethylbenzaldehyde, a key transformation for the synthesis of chiral secondary alcohols. These products are valuable building blocks in medicinal chemistry and drug development, where stereochemistry plays a crucial role in biological activity. The protocols described herein are based on established methodologies for asymmetric additions to aromatic aldehydes, providing a robust starting point for synthesis and optimization.

Introduction: Asymmetric Addition to this compound

The enantioselective addition of nucleophiles to prochiral aldehydes is a fundamental and powerful strategy for the construction of stereogenic centers. In the context of drug discovery and development, the ability to selectively synthesize one enantiomer of a chiral alcohol is paramount, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles.

This compound is a common starting material in organic synthesis.[1] Asymmetric addition reactions to its carbonyl group allow for the creation of a chiral center, leading to the formation of optically active 1-(2-ethylphenyl)alkanols. These chiral alcohols can serve as key intermediates in the synthesis of more complex bioactive molecules.

This application note focuses on the catalytic asymmetric addition of diethylzinc (B1219324) to this compound, a well-studied and reliable method for producing chiral 1-phenylpropanol derivatives with high enantioselectivity.[2] The reaction is typically catalyzed by a chiral ligand that coordinates to the zinc reagent, creating a chiral environment that directs the addition of the ethyl group to one face of the aldehyde.

Key Reaction: Asymmetric Ethylation of this compound

The addition of diethylzinc (Et₂Zn) to this compound in the presence of a chiral catalyst yields the corresponding chiral secondary alcohol, (R)- or (S)-1-(2-ethylphenyl)propan-1-ol. The choice of the chiral ligand is critical for achieving high enantiomeric excess (ee). Chiral aziridine-phosphines have been shown to be highly effective catalysts for this transformation with various substituted benzaldehydes.[2]

Reaction Scheme:
  • Reactants: this compound, Diethylzinc (Et₂Zn)

  • Catalyst: Chiral Ligand (e.g., Chiral Aziridine-Phosphine)

  • Product: (R)- or (S)-1-(2-ethylphenyl)propan-1-ol

  • Significance: Creation of a stereogenic center with high enantiomeric control.

Quantitative Data Summary

AldehydeCatalystYield (%)Enantiomeric Excess (ee, %)
2-MethylbenzaldehydeChiral Aziridine-Phosphine 6 8990
2-MethoxybenzaldehydeChiral Aziridine-Phosphine 6 9285

Data extracted from a study on the asymmetric addition of diethylzinc to aldehydes catalyzed by enantiomeric aziridine-phosphines.[2]

Detailed Experimental Protocol

This protocol is adapted from the general procedure for the asymmetric addition of diethylzinc to aldehydes catalyzed by a chiral aziridine-phosphine ligand.[2]

Materials:

  • Chiral aziridine-phosphine ligand (e.g., ligand 6 from the cited literature, 0.1 mmol)

  • Anhydrous Toluene (B28343) (5 mL)

  • Diethylzinc (1.0 M in hexanes, 3 mmol)

  • This compound (freshly distilled, 1.0 mmol)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Anhydrous MgSO₄

  • Brine solution

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral aziridine-phosphine ligand (0.1 mmol) in anhydrous toluene (5 mL).

  • Formation of the Zinc Complex: Cool the solution to 0 °C in an ice bath. To this solution, slowly add diethylzinc (1.0 M in hexanes, 3 mmol) dropwise via syringe. Stir the resulting mixture at 0 °C for 30 minutes.

  • Aldehyde Addition: Add freshly distilled this compound (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Stir the reaction mixture at 0 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the chiral 1-(2-ethylphenyl)propan-1-ol.

  • Analysis: Determine the yield and enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Visualized Workflows and Pathways

The following diagrams illustrate the general experimental workflow and a proposed catalytic cycle for the asymmetric addition reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Chiral Ligand in Anhydrous Toluene B Cool to 0 °C A->B C Add Diethylzinc (1.0 M in hexanes) B->C Inert Atmosphere D Stir for 30 min at 0 °C C->D E Add this compound D->E F Monitor Reaction by TLC E->F G Quench with sat. NH4Cl (aq) F->G H Extract with Diethyl Ether G->H I Dry, Concentrate H->I J Column Chromatography I->J K Determine Yield & ee (Chiral HPLC/GC) J->K catalytic_cycle catalyst Chiral Ligand (L*) complex Chiral Zinc Complex [L*-ZnEt] catalyst->complex + Et2Zn Et2Zn Et2Zn transition_state Transition State [L*-Zn(Et)(OCHR)] complex->transition_state + R-CHO aldehyde This compound (R-CHO) product_complex Product-Zinc Complex transition_state->product_complex product_complex->catalyst Regeneration product Chiral Alcohol (R-CH(Et)OH) product_complex->product Workup

References

Application Notes and Protocols: Solid-Phase Synthesis of meso-(2-Ethylphenyl) BODIPY Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent probes renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical and photostability. The modification of the BODIPY core at the meso-position allows for the fine-tuning of their photophysical properties and the introduction of various functionalities. Solid-phase synthesis offers a powerful strategy for the efficient and high-throughput generation of BODIPY libraries for applications in drug discovery, bioimaging, and sensor development.

These application notes provide a detailed protocol for the solid-phase synthesis of a BODIPY dye using 2-ethylbenzaldehyde, leading to a meso-(2-ethylphenyl) substituted fluorophore. The steric hindrance introduced by the ortho-ethyl group is expected to influence the dye's photophysical properties, potentially leading to a higher fluorescence quantum yield by restricting the rotation of the meso-phenyl group.

Experimental Workflow

The solid-phase synthesis of the meso-(2-ethylphenyl) BODIPY dye follows a multi-step sequence involving the immobilization of a pyrrole (B145914) building block onto a solid support, followed by condensation with this compound, oxidation, and final complexation with boron trifluoride. The workflow is depicted below.

Solid_Phase_BODIPY_Synthesis Resin Wang Resin Immobilization Immobilization (DIC, DMAP) Resin->Immobilization PyrroleCOOH Pyrrole-2-carboxylic acid PyrroleCOOH->Immobilization ResinPyrrole Resin-Bound Pyrrole Immobilization->ResinPyrrole Condensation Condensation (TFA) ResinPyrrole->Condensation FreePyrrole 2,4-Dimethylpyrrole FreePyrrole->Condensation Aldehyde This compound Aldehyde->Condensation Dipyrromethane Resin-Bound Dipyrromethane Condensation->Dipyrromethane Oxidation Oxidation (DDQ) Dipyrromethane->Oxidation Dipyrromethene Resin-Bound Dipyrromethene Oxidation->Dipyrromethene Boronation Boron Complexation (BF3.OEt2, DIPEA) Dipyrromethene->Boronation ResinBODIPY Resin-Bound BODIPY Boronation->ResinBODIPY Cleavage Cleavage (TFA) ResinBODIPY->Cleavage Purification Purification (HPLC) Cleavage->Purification FinalProduct meso-(2-Ethylphenyl) BODIPY Dye Purification->FinalProduct

Application Notes and Protocols: Condensation Reactions of 2-Ethylbenzaldehyde with Phenylenediamine Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and characterization of Schiff base compounds derived from the condensation reaction of 2-Ethylbenzaldehyde with the three isomers of phenylenediamine: ortho-phenylenediamine, meta-phenylenediamine, and para-phenylenediamine. The resulting imine compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in the development of novel anticancer and antibacterial drugs.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone.[1][2] The structural diversity and the synthetic accessibility of Schiff bases have made them a focal point in the design of new therapeutic agents.[1] Schiff bases derived from substituted benzaldehydes and phenylenediamines have demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2]

The reaction between this compound and phenylenediamine isomers is expected to yield bis-imine Schiff bases. The ethyl group at the ortho position of the benzaldehyde (B42025) ring may introduce specific steric and electronic effects that can influence the biological activity of the resulting compounds. This document outlines the synthetic procedures, characterization data, and potential biological applications of these novel Schiff bases.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of Schiff bases from this compound and the three isomers of phenylenediamine. Please note that this data is illustrative and may vary based on specific experimental conditions.

Table 1: Reaction Conditions and Yields

ReactantsProduct NameMolar Ratio (Aldehyde:Amine)Reaction Time (hours)Yield (%)
This compound + o-PhenylenediamineN,N'-bis(2-ethylbenzylidene)benzene-1,2-diamine2:1485
This compound + m-PhenylenediamineN,N'-bis(2-ethylbenzylidene)benzene-1,3-diamine2:1488
This compound + p-PhenylenediamineN,N'-bis(2-ethylbenzylidene)benzene-1,4-diamine2:1392

Table 2: Physical and Spectroscopic Characterization Data

Product NamePhysical AppearanceMelting Point (°C)FT-IR (cm⁻¹, ν(C=N))¹H NMR (δ, ppm, -CH=N-)
N,N'-bis(2-ethylbenzylidene)benzene-1,2-diamineYellow Crystalline Solid125-127~1625~8.5
N,N'-bis(2-ethylbenzylidene)benzene-1,3-diaminePale Yellow Powder148-150~1628~8.6
N,N'-bis(2-ethylbenzylidene)benzene-1,4-diamineBright Yellow Crystals178-180~1630~8.7

Experimental Protocols

General Protocol for the Synthesis of Schiff Bases

This protocol describes a general method for the condensation reaction between this compound and phenylenediamine isomers.

Materials:

  • This compound

  • o-Phenylenediamine, m-Phenylenediamine, or p-Phenylenediamine

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask for filtration

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, dissolve the respective phenylenediamine isomer (10 mmol) in absolute ethanol (50 mL).

  • To this solution, add this compound (20 mmol) in absolute ethanol (20 mL) dropwise with constant stirring.

  • Add a few drops of glacial acetic acid as a catalyst.

  • The reaction mixture is then refluxed with stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

  • The crude product is washed with cold ethanol.

  • The solid is then purified by recrystallization from hot ethanol to obtain the pure Schiff base.

  • The purified product is dried in a desiccator over anhydrous calcium chloride.

Protocol for Antibacterial Activity Screening (Agar Well Diffusion Method)

This protocol outlines a standard method for evaluating the antibacterial activity of the synthesized Schiff bases.

Materials:

  • Synthesized Schiff base compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar (B569324) plates

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile cork borer

  • Incubator

  • Standard antibiotic discs (e.g., Ciprofloxacin)[3]

Procedure:

  • Prepare a stock solution of each synthesized Schiff base in DMSO.

  • Prepare nutrient agar plates and inoculate them with the test bacterial strains.

  • Create wells of uniform diameter in the agar plates using a sterile cork borer.

  • Add a defined volume of the Schiff base solution into the wells.

  • Place a standard antibiotic disc as a positive control and a DMSO-filled well as a negative control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates higher antibacterial activity.[4]

Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

This protocol describes the MTT assay to determine the cytotoxic effects of the synthesized Schiff bases on cancer cell lines.

Materials:

  • Synthesized Schiff base compounds

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Normal cell line (for cytotoxicity comparison)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells and normal cells in 96-well plates at a specific density and incubate for 24 hours in a CO₂ incubator.

  • Treat the cells with various concentrations of the synthesized Schiff base compounds dissolved in DMSO.

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).[1]

Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_products Products 2_Ethylbenzaldehyde 2 x this compound (C9H10O) Reaction + 2_Ethylbenzaldehyde->Reaction Phenylenediamine Phenylenediamine (C6H8N2) Phenylenediamine->Reaction Schiff_Base Bis-imine Schiff Base (C24H24N2) Water 2 x Water (H2O) Yields Reaction->Yields Ethanol, H+ Reflux Yields->Schiff_Base Yields->Water

Caption: General reaction scheme for the synthesis of bis-imine Schiff bases.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization cluster_bioactivity Biological Evaluation A Dissolve Phenylenediamine in Ethanol B Add this compound and Catalyst A->B C Reflux for 3-4 hours B->C D Cool to Room Temperature C->D E Filter Crude Product D->E F Recrystallize from Ethanol E->F G Dry the Purified Product F->G H Melting Point Determination G->H I FT-IR Spectroscopy G->I J NMR Spectroscopy G->J K Mass Spectrometry G->K L Antibacterial Screening G->L M Anticancer Screening G->M

Caption: A typical experimental workflow for synthesis and evaluation.

Proposed Mechanism of Action: Anticancer Activity

While the precise signaling pathways affected by Schiff bases derived from this compound and phenylenediamine require specific investigation, studies on structurally similar Schiff bases, particularly those derived from substituted benzaldehydes, suggest potential mechanisms of anticancer activity. One prominent pathway implicated is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[5]

Schiff base compounds have been shown to induce apoptosis in cancer cells by modulating the MAPK pathway.[5] This can occur through the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. The binding of the Schiff base to specific cellular targets can trigger a cascade of phosphorylation events within the MAPK pathway, ultimately leading to programmed cell death.

MAPK_Pathway Schiff_Base Schiff Base (e.g., from this compound) Receptor Cellular Target/ Receptor Schiff_Base->Receptor Binds to MEK MEK Schiff_Base->MEK Inhibits (Proposed) Cell_Membrane Cell Membrane RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Apoptosis Apoptosis MEK->Apoptosis Leads to Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Proposed modulation of the MAPK signaling pathway by Schiff bases.

References

Application Notes and Protocols for the Knoevenagel Condensation with 2-Ethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Knoevenagel condensation reaction of 2-ethylbenzaldehyde with various active methylene (B1212753) compounds. The information is intended to guide researchers in synthesizing α,β-unsaturated products, which are valuable intermediates in medicinal chemistry and drug development.

Introduction

The Knoevenagel condensation is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis.[1][2] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base, to yield an α,β-unsaturated product.[3][4] This reaction is a modification of the aldol (B89426) condensation.[2] The products of this reaction, substituted alkenes, are key structural motifs in many biologically active molecules and fine chemicals.

This document outlines protocols for the reaction of this compound with three common active methylene compounds: malononitrile (B47326), ethyl cyanoacetate, and diethyl malonate. The presence of the ortho-ethyl group on the benzaldehyde (B42025) may introduce steric hindrance, potentially influencing reaction rates and yields.[5] The provided protocols are based on established methods for aromatic aldehydes and include considerations for this substitution.

Reactant Properties and Safety Information

Proper handling of all chemicals is crucial. Below is a summary of the physical properties and safety information for the reactants involved.

CompoundFormulaMW ( g/mol )Boiling Point (°C)Density (g/mL)Hazards
This compoundC₉H₁₀O134.182121.02Skin, eye, and respiratory irritant.[1]
MalononitrileC₃H₂N₂66.06218-2201.191Toxic if swallowed, in contact with skin, or if inhaled.[6]
Ethyl CyanoacetateC₅H₇NO₂113.12208-2101.063Harmful if swallowed, in contact with skin, or if inhaled.[6]
Diethyl MalonateC₇H₁₂O₄160.171991.055Causes serious eye irritation.[7]

Safety Precautions:

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact with all chemicals.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

Two general protocols are provided: a classical piperidine-catalyzed method in a solvent and a solvent-free approach. The choice of protocol may depend on the desired reaction conditions and environmental considerations.

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation in Ethanol (B145695)

This protocol describes a general method using piperidine (B6355638) as a catalyst in an ethanol solvent.

Materials:

  • This compound

  • Active methylene compound (malononitrile, ethyl cyanoacetate, or diethyl malonate)

  • Piperidine

  • Ethanol, absolute

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol, 1.34 g) and the active methylene compound (10 mmol) in ethanol (20 mL).

    • For malononitrile: 0.66 g

    • For ethyl cyanoacetate: 1.13 g

    • For diethyl malonate: 1.60 g

  • Catalyst Addition: To the stirred solution, add piperidine (1 mmol, 0.1 mL) as the catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Note: Due to potential steric hindrance from the ortho-ethyl group, longer reaction times may be necessary compared to unsubstituted benzaldehyde.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. For reactions with malononitrile and ethyl cyanoacetate, the product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol. If the product does not precipitate, reduce the solvent volume under reduced pressure. Add cold water to the residue to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Quantitative Data Summary (Protocol 1):

ReactantMolar Ratio (to Aldehyde)Amount (for 10 mmol scale)
This compound1.01.34 g (1.31 mL)
Malononitrile1.00.66 g
Ethyl Cyanoacetate1.01.13 g (1.06 mL)
Diethyl Malonate1.01.60 g (1.52 mL)
Piperidine0.10.085 g (0.1 mL)
Ethanol-20 mL
Protocol 2: Solvent-Free Knoevenagel Condensation

This environmentally friendly protocol is performed without a solvent, often at room temperature.

Materials:

  • This compound

  • Active methylene compound (malononitrile or ethyl cyanoacetate)

  • Piperidine or another basic catalyst (e.g., ammonium (B1175870) acetate)

  • Mortar and pestle or a small beaker with a glass rod

  • Standard laboratory glassware for workup

Procedure:

  • Mixing Reactants: In a mortar or a small beaker, combine this compound (10 mmol, 1.34 g) and the active methylene compound (10 mmol).

    • For malononitrile: 0.66 g

    • For ethyl cyanoacetate: 1.13 g

  • Catalyst Addition: Add a catalytic amount of piperidine (0.5 mmol, 0.05 mL) or a pinch of ammonium acetate.

  • Reaction: Grind the mixture with a pestle or stir vigorously with a glass rod at room temperature. The reaction is often exothermic and may solidify within minutes to an hour. Monitor the reaction by TLC.

  • Workup and Purification: Once the reaction is complete, the solidified product can be washed with cold water and a small amount of cold ethanol to remove unreacted starting materials and the catalyst. The product is often pure enough for many applications, but can be further purified by recrystallization if necessary.

Quantitative Data Summary (Protocol 2):

ReactantMolar Ratio (to Aldehyde)Amount (for 10 mmol scale)
This compound1.01.34 g (1.31 mL)
Malononitrile1.00.66 g
Ethyl Cyanoacetate1.01.13 g (1.06 mL)
Piperidine0.050.043 g (0.05 mL)

Visualizations

Knoevenagel Condensation Mechanism

The following diagram illustrates the generally accepted mechanism for the piperidine-catalyzed Knoevenagel condensation.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Active Methylene Z-CH₂-Z' Enolate Z-CH⁻-Z' (Enolate) Active Methylene->Enolate Deprotonation Piperidine Piperidine (Base) Piperidine->Enolate Piperidinium Piperidinium Ion Enolate_ref Enolate Piperidinium_ref Piperidinium Ion Aldehyde R-CHO (this compound) Alkoxide Intermediate Alkoxide Aldehyde->Alkoxide Alkoxide_ref Alkoxide Enolate_ref->Alkoxide Nucleophilic Attack Beta_Hydroxy β-Hydroxy Adduct Alkoxide_ref->Beta_Hydroxy Protonation Piperidinium_ref->Beta_Hydroxy Piperidine_regenerated Piperidine (Regenerated) Beta_Hydroxy_ref β-Hydroxy Adduct Final_Product α,β-Unsaturated Product Beta_Hydroxy_ref->Final_Product Elimination Water H₂O Experimental_Workflow start Start reactants Combine this compound, Active Methylene Compound, and Solvent (optional) start->reactants catalyst Add Catalyst (e.g., Piperidine) reactants->catalyst reaction Stir and Heat (if necessary) Monitor by TLC catalyst->reaction workup Reaction Workup: - Cool to RT - Precipitate/Extract Product reaction->workup purification Purify Crude Product (Recrystallization) workup->purification characterization Characterize Final Product (NMR, IR, MP) purification->characterization end End characterization->end

References

Application Notes and Protocols for the Analytical Identification of 2-Ethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethylbenzaldehyde is an aromatic aldehyde of interest in various fields, including organic synthesis, fragrance chemistry, and as a potential impurity in pharmaceutical products. Accurate identification and quantification of this compound are crucial for quality control and research purposes. This document provides detailed application notes and protocols for the analytical identification of this compound using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. The combination of gas chromatography's separation capability with the structural information from mass spectrometry provides high confidence in identification.

Quantitative Data

The following tables summarize key quantitative data for the GC analysis of this compound.

Table 1: Kovats Retention Indices for this compound [1][2]

Column TypeActive PhaseKovats Retention Index (I)Reference
CapillaryStandard non-polar1144Ohnishi and Shibamoto, 1984[2]
CapillaryCP-Sil 8CB-MS1174Elmore, Cooper, et al., 2005[2]
CapillarySemi-standard non-polar1176NIST Mass Spectrometry Data Center[1]
CapillarySemi-standard non-polar1200NIST Mass Spectrometry Data Center[1]

Table 2: Electron Ionization Mass Spectrum Data for this compound [1][3]

PropertyValueSource
Molecular FormulaC9H10ONIST Chemistry WebBook[3]
Molecular Weight134.1751 g/mol NIST Chemistry WebBook[3]
m/z Top Peak133NIST Mass Spectrometry Data Center[1]
m/z 2nd Highest134NIST Mass Spectrometry Data Center[1]
m/z 3rd Highest105NIST Mass Spectrometry Data Center[1]
Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound by GC-MS. Instrument parameters may require optimization based on the specific instrumentation and sample matrix.

Objective: To separate and identify this compound in a sample.

Materials:

  • GC-MS system with a capillary column (e.g., RXI-5Sil MS or equivalent)

  • Helium (carrier gas)

  • Sample containing this compound

  • Appropriate solvent (e.g., dichloromethane, hexane) for sample dilution

  • Microsyringe for injection

Procedure:

  • Sample Preparation:

    • Dissolve or dilute the sample in a suitable solvent to a concentration appropriate for GC-MS analysis (typically in the low ppm range).

    • Filter the sample if it contains particulates to prevent column contamination.

  • Instrument Setup (Example Parameters):

    • Injector:

      • Injection Mode: Splitless or Split (e.g., 50:1 split ratio)

      • Injector Temperature: 250 °C

      • Injection Volume: 1 µL

    • GC Oven:

      • Initial Temperature: 60 °C, hold for 2 minutes

      • Temperature Ramp: Increase at 10 °C/min to 280 °C

      • Final Hold: Hold at 280 °C for 5 minutes

    • Column:

      • Type: RXI-5Sil MS (or equivalent 5% phenyl-methylpolysiloxane)

      • Dimensions: 30 m x 0.25 mm i.d., 0.25 µm film thickness

    • Carrier Gas:

      • Gas: Helium

      • Flow Rate: 1.0 mL/min (constant flow)

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI)

      • Ionization Energy: 70 eV

      • Mass Range: m/z 40-400

      • Scan Rate: 2 scans/second

      • Transfer Line Temperature: 280 °C

      • Ion Source Temperature: 230 °C

  • Data Acquisition:

    • Inject the prepared sample into the GC-MS system.

    • Start the data acquisition.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Compare the acquired mass spectrum of the peak with a reference library (e.g., NIST) to confirm the identity. The mass spectrum should show characteristic fragments, including the molecular ion peak (m/z 134) and other significant fragments (m/z 133, 105).

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution in Solvent Sample->Dilution Filtration Filtration (if needed) Dilution->Filtration Injection Injection into GC Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition LibrarySearch Mass Spectral Library Search DataAcquisition->LibrarySearch Identification Compound Identification LibrarySearch->Identification

Caption: Workflow for the identification of this compound using GC-MS.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: HPLC-UV Analysis

This protocol provides a starting point for developing an HPLC method for this compound.

Objective: To separate and quantify this compound in a sample.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase: Acetonitrile (B52724) and Water (HPLC grade)

  • Sample containing this compound

  • Appropriate solvent for sample dilution (e.g., mobile phase)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Dissolve or dilute the sample in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Instrument Setup (Example Parameters):

    • Column: C18 reversed-phase (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase:

      • Isocratic: Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need optimization.

      • Gradient (for complex matrices): Start with a lower concentration of acetonitrile and ramp up.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV Detector

    • Wavelength: 254 nm (based on the chromophore of benzaldehyde (B42025), may need optimization for this compound)

  • Data Acquisition:

    • Inject the prepared sample into the HPLC system.

    • Run the analysis and record the chromatogram.

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing its retention time with that of a pure standard.

    • For quantitative analysis, create a calibration curve using standards of known concentrations.

Note on Derivatization: For improved sensitivity and selectivity, especially in complex matrices, derivatization of the aldehyde group can be performed prior to HPLC analysis.[4]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dilution Dilution in Mobile Phase Sample->Dilution Filtration Syringe Filtration (0.45 µm) Dilution->Filtration Injection Injection into HPLC Filtration->Injection Separation Reversed-Phase C18 Separation Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram PeakIntegration Peak Integration & Identification Chromatogram->PeakIntegration Quantification Quantification (via Calibration Curve) PeakIntegration->Quantification

Caption: Workflow for the analysis of this compound using HPLC-UV.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for the identification of functional groups within a molecule. For this compound, characteristic absorption bands for the aldehyde and aromatic functional groups can be observed.

Quantitative Data

Table 3: Characteristic IR Absorption Bands for Benzaldehydes [6]

Functional GroupWavenumber (cm⁻¹)Description
Aromatic C-H Stretch3000 - 3100C-H stretching vibrations of the benzene (B151609) ring.
Aldehyde C-H Stretch2700 - 2900Characteristic C-H stretching of the aldehyde group (often appears as a doublet).
Carbonyl (C=O) Stretch~1700Strong, sharp absorption band characteristic of the aldehyde carbonyl group.
Aromatic C=C Stretch1450 - 1600C=C stretching vibrations within the benzene ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

Objective: To obtain an infrared spectrum of this compound for functional group identification.

Materials:

  • FTIR spectrometer with an ATR accessory

  • Sample of this compound (liquid)

  • Solvent for cleaning the ATR crystal (e.g., isopropanol)

  • Kimwipes or other soft, lint-free tissue

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring the crystal is fully covered.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands as listed in Table 3 to confirm the presence of the aldehyde and aromatic functional groups.

  • Cleaning:

    • Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue after analysis.

Conclusion

The analytical methods described provide robust and reliable means for the identification and potential quantification of this compound. GC-MS offers high specificity and sensitivity for volatile analysis. HPLC provides an alternative for liquid samples and can be tailored for various matrices. IR spectroscopy serves as a rapid and effective tool for confirming the presence of key functional groups. The choice of method will depend on the specific application, sample matrix, and the required level of sensitivity and quantification.

References

Application Note and Protocol for the GC-MS Analysis of 2-Ethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive protocol for the quantitative and qualitative analysis of 2-Ethylbenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound (C9H10O, MW: 134.18 g/mol ) is an aromatic aldehyde used as an intermediate in the synthesis of various chemical compounds.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity and selectivity.[3][4] This protocol outlines the necessary steps for sample preparation, instrument parameters, and data analysis for the successful determination of this compound.

Experimental Protocol

Sample Preparation

The appropriate sample preparation method depends on the sample matrix. For relatively clean matrices, a simple dilution is often sufficient.[3] For more complex matrices, extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[5]

Materials:

  • Volumetric flasks and pipettes

  • Autosampler vials (1.5 mL, glass) with caps[6]

  • Syringe filters (0.45 µm, if necessary)

  • Solvent (e.g., Dichloromethane, Hexane, Methanol, Ethyl ether - high purity, GC or HPLC grade)[5][6]

Procedure for a Clean Sample Matrix (Dilution):

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volatile organic solvent in a volumetric flask.

  • If necessary, perform serial dilutions to bring the concentration of this compound into the instrument's linear calibration range (a typical starting concentration for GC-MS analysis is around 10 µg/mL).[3][6]

  • Ensure the final sample is free of particulate matter. If necessary, centrifuge or filter the sample before transferring it to a GC vial.[5][6]

GC-MS Instrumentation and Parameters

The following parameters are a recommended starting point and should be optimized for the specific instrument.

Gas Chromatograph (GC) Parameters:

ParameterValueReference
Column HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent[7]
Inlet Temperature 250 °C[8]
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1 mL/min[4]
Oven Program Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 minAdapted from[8][9]

Mass Spectrometer (MS) Parameters:

ParameterValueReference
Ionization Mode Electron Ionization (EI)[1]
Electron Energy 70 eV
Source Temperature 230 °C[8]
Quadrupole Temp 150 °C[8]
Acquisition Mode Full Scan (m/z 40-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
Transfer Line Temp 280 °C[8]

Quantitative and Qualitative Data

Retention and Identification Data
ParameterValueReference
CAS Registry Number 22927-13-5[1]
Molecular Formula C9H10O[1][2]
Molecular Weight 134.1751 g/mol [1]
Kovats Retention Index (Standard non-polar) 1144[10]
Mass Spectrometry Data

For qualitative identification, the mass spectrum of this compound obtained from the analysis should be compared with a reference spectrum, such as the one from the NIST database.[1] For quantitative analysis using SIM mode, the following ions are recommended based on typical fragmentation patterns of similar compounds.

Ion Typem/z
Quantifier Ion 134 (Molecular Ion [M]+)
Qualifier Ion 1 133 ([M-H]+)
Qualifier Ion 2 105 ([M-CHO]+)

Note: The mass spectrum for this compound is available in the NIST WebBook.[1] The most abundant fragments should be confirmed from the reference spectrum.

Experimental Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution with Solvent Sample->Dilution Filtration Filtration/Centrifugation Dilution->Filtration Vial Transfer to GC Vial Filtration->Vial Injection Sample Injection (1 µL) Vial->Injection Separation GC Separation (HP-5MS Column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Qualitative Qualitative Analysis (Mass Spectrum Library Match) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Generate Report Qualitative->Report Quantitative->Report

Caption: Workflow for this compound GC-MS analysis.

References

Application Notes and Protocols: The Role of 2-Ethylbenzaldehyde in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted benzaldehydes are a critical class of intermediates in the synthesis of a wide array of agrochemicals, including herbicides, insecticides, and fungicides. The aldehyde functional group provides a versatile handle for various chemical transformations, enabling the construction of complex molecular architectures with desired biological activities. While the roles of isomers like 4-ethylbenzaldehyde (B1584596) and 2-methylbenzaldehyde (B42018) are well-documented in the synthesis of commercial agrochemicals, the direct application of 2-ethylbenzaldehyde is less prevalent in publicly available literature. However, its structural similarity to these key precursors suggests its potential as a valuable building block for novel crop protection agents.

This document provides an overview of the plausible role of this compound in agrochemical synthesis, drawing parallels with established industrial processes for related compounds. Detailed protocols and data for the synthesis of agrochemicals from analogous substituted benzaldehydes are presented to illustrate the synthetic strategies that could be applied to this compound.

Hypothetical Role of this compound in Phenylpyrazole Insecticide Synthesis

Phenylpyrazole insecticides are a significant class of agrochemicals that act as potent GABA receptor antagonists in insects. A key structural feature of many of these insecticides is a substituted phenyl group attached to the pyrazole (B372694) ring. While no major commercial insecticide is explicitly documented as being synthesized from this compound, it is a plausible precursor for novel insecticides containing a 2-ethylphenyl moiety. A potential synthetic pathway could involve the conversion of this compound to a 2-ethylphenylhydrazine intermediate, which is then cyclized to form the core pyrazole structure.

Logical Workflow for the Synthesis of a Hypothetical Phenylpyrazole Insecticide

G cluster_0 Synthesis of 2-Ethylphenylhydrazine cluster_1 Synthesis of Phenylpyrazole Insecticide A This compound B Oxidation A->B C 2-Ethylbenzoic Acid B->C D Nitration C->D E Substituted 2-Ethylbenzoic Acid D->E F Reduction E->F G Substituted 2-Ethylaniline F->G H Diazotization G->H I Diazonium Salt H->I J Reduction I->J K 2-Ethylphenylhydrazine J->K L 2-Ethylphenylhydrazine N Cyclocondensation L->N M 1,3-Dicarbonyl Compound M->N O Phenylpyrazole Core N->O P Further Functionalization O->P Q Hypothetical Phenylpyrazole Insecticide P->Q

Caption: A potential synthetic route from this compound to a hypothetical phenylpyrazole insecticide.

Application of Analogous Substituted Benzaldehydes in Agrochemical Synthesis

To provide concrete examples of the utility of substituted benzaldehydes, the following sections detail the synthesis of commercial agrochemicals using 2-methylbenzaldehyde and 4-ethylbenzaldehyde.

Herbicide Synthesis: The Case of Topramezone (B166797) from 2-Methylbenzaldehyde

Topramezone is a post-emergence herbicide used for the control of broadleaf and grass weeds in corn. It functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). 2-Methylbenzaldehyde is a key starting material in the multi-step synthesis of this herbicide.[1]

Quantitative Data for Topramezone Efficacy

Target Weed SpeciesIC50 (nM)Reference
Setaria faberi (HPPD enzyme)15[1]
Arabidopsis thaliana (recombinant HPPD enzyme)23[1]

Experimental Protocol: Synthesis of Topramezone from 2-Methylbenzaldehyde

The synthesis of topramezone from 2-methylbenzaldehyde is a multi-step process. A crucial initial step is the selective bromination of 2-methylbenzaldehyde.

Step 1: Synthesis of 2-Bromo-6-methylbenzaldehyde

This step involves the electrophilic aromatic substitution (bromination) of 2-methylbenzaldehyde.[1]

  • Reagents: 2-Methylbenzaldehyde, N-Bromosuccinimide (NBS), Ferric Chloride (FeCl₃), Ethyl Acetate (B1210297).

  • Procedure:

    • Dissolve 2-methylbenzaldehyde in ethyl acetate in a reaction vessel.

    • Add a catalytic amount of ferric chloride (FeCl₃).

    • Slowly add N-bromosuccinimide (NBS) to the mixture while stirring and maintaining the temperature.

    • Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

    • Upon completion, quench the reaction and purify the product, 2-bromo-6-methylbenzaldehyde, through appropriate workup and purification techniques.

This brominated intermediate then undergoes a series of reactions, including oximation, chlorination, and cycloaddition, to form the core structure of topramezone.[1]

Experimental Workflow for Topramezone Synthesis

G A 2-Methylbenzaldehyde B Bromination (NBS, FeCl3) A->B C 2-Bromo-6-methylbenzaldehyde B->C D Oximation (Hydroxylamine hydrochloride) C->D E Oxime Intermediate D->E F Chlorination & Cycloaddition (NCS, Ethylene, Triethylamine) E->F G Isoxazoline Intermediate F->G H Further Reactions (e.g., Sulfonyl group introduction) G->H I Topramezone H->I

Caption: Key steps in the synthesis of Topramezone starting from 2-Methylbenzaldehyde.[1]

Insecticide Synthesis: Phenylpyrazoles from 4-Ethylbenzaldehyde Derivatives

4-Ethylbenzaldehyde serves as a valuable precursor in the synthesis of phenylpyrazole insecticides, such as Tebufenpyrad.[2] These insecticides are potent inhibitors of the mitochondrial complex I. A key intermediate derived from 4-ethylbenzaldehyde is 4-ethylphenylhydrazine.

Experimental Protocol: Synthesis of 4-Ethylphenylhydrazine Hydrochloride

This protocol outlines the synthesis of the crucial hydrazine (B178648) intermediate from 4-ethylaniline (B1216643), which can be derived from 4-ethylbenzaldehyde.

  • Materials: 4-Ethylaniline, Concentrated Hydrochloric Acid (12 N), Sodium Nitrite (B80452) (NaNO₂), Stannous Chloride Dihydrate (SnCl₂·2H₂O), Deionized Water, Ice.

  • Procedure:

    • In a reaction flask, combine 24.2 g (0.2 mol) of 4-ethylaniline with 150 mL of deionized water and 160 mL of 12 N hydrochloric acid.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of 14 g (0.2 mol) of sodium nitrite in 140 mL of water, ensuring the temperature remains at 0°C. Stir for 1 hour to form the diazonium salt.

    • Prepare a solution of 112 g (0.496 mol) of stannous chloride dihydrate in 90 mL of 12 N hydrochloric acid.

    • Slowly add the stannous chloride solution to the reaction mixture, maintaining the temperature below 10°C.

    • After the addition is complete, continue stirring and then isolate the precipitated 4-ethylphenylhydrazine hydrochloride by filtration.

General Protocol for Phenylpyrazole Synthesis

The synthesized 4-ethylphenylhydrazine hydrochloride can then be reacted with a 1,3-dicarbonyl compound to form the pyrazole ring.

  • Procedure:

    • In a suitable reaction vessel, combine the 1,3-dicarbonyl compound (1 equivalent) and 4-ethylphenylhydrazine hydrochloride (1-1.2 equivalents).

    • Add a suitable alcohol solvent to dissolve the reactants.

    • Add a catalytic amount of glacial acetic acid.

    • Heat the reaction mixture with stirring.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature. The pyrazole product may precipitate upon cooling or after the addition of water.

    • Collect the solid product by filtration, wash with a small amount of cold water, and air dry. Further purification can be achieved by recrystallization.[2]

Mode of Action of Phenylpyrazole Insecticides

G A Phenylpyrazole Insecticide B GABA-gated Chloride Channel A->B binds to and blocks C Chloride Ion Influx B->C prevents D Hyperpolarization of Neuron C->D blocks E Inhibition of Nerve Signal D->E leads to failure of F Paralysis and Death of Insect E->F results in

Caption: Mode of action of phenylpyrazole insecticides on the insect's central nervous system.[2]

While direct applications of this compound in the synthesis of major commercial agrochemicals are not extensively documented, its chemical properties and the established use of its isomers, 2-methylbenzaldehyde and 4-ethylbenzaldehyde, highlight its potential as a valuable intermediate. The synthetic pathways for producing potent herbicides and insecticides from these related benzaldehydes provide a clear blueprint for how this compound could be utilized in the development of new agrochemical active ingredients. The protocols and data presented herein offer a practical guide for researchers and scientists in the field of agrochemical synthesis to explore the potential of this compound and other substituted benzaldehydes in their research and development endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-ethylbenzaldehyde.

Troubleshooting Guides

This section addresses specific issues encountered during the primary synthesis routes for this compound.

Method 1: Oxidation of 2-Ethylbenzyl Alcohol

This is a common and direct method, but over-oxidation to the corresponding carboxylic acid is a primary challenge.

Q1: My yield is low, and the reaction is incomplete, with a significant amount of starting material remaining. What should I do?

A1: Incomplete conversion is often due to suboptimal reaction conditions or catalyst deactivation. Consider the following:

  • Increase Reaction Temperature: Gradually increasing the temperature can enhance the reaction rate. For many benzyl (B1604629) alcohol oxidations, temperatures between 70-100°C are effective.[1] However, be cautious as excessively high temperatures can promote side reactions.

  • Extend Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, extending the reaction time may be necessary.

  • Check Catalyst Activity: If using a heterogeneous catalyst, ensure it is properly prepared and has not been poisoned by impurities in the starting material or solvent. For homogeneous catalysts, ensure the correct concentration is used.

  • Optimize Oxidant Stoichiometry: An insufficient amount of the oxidizing agent will lead to an incomplete reaction. Ensure at least a stoichiometric amount is used relative to the 2-ethylbenzyl alcohol.

Q2: I'm observing a significant amount of a white crystalline solid, which I've identified as 2-ethylbenzoic acid. How can I prevent this over-oxidation?

A2: Over-oxidation is the most common side reaction in this synthesis.[2] The desired aldehyde is susceptible to further oxidation.[2] To minimize this:

  • Choose a Milder Oxidant: Strong, aqueous oxidants like potassium permanganate (B83412) or acidic dichromate will readily oxidize the primary alcohol to a carboxylic acid.[2] Consider using milder, more selective anhydrous reagents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or employing a TEMPO-catalyzed oxidation.

  • Control Reaction Time: Carefully monitor the reaction by TLC/GC and quench it as soon as the starting alcohol is consumed to prevent the subsequent oxidation of the aldehyde product.[2]

  • Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second oxidation step more than the first.

  • Limit Excess Oxidant: Using a large excess of the oxidizing agent will significantly increase the likelihood of over-oxidation.[2]

Q3: The reaction is not starting at all. What are the likely causes?

A3: Failure to initiate the reaction often points to issues with reagents or the reaction setup:

  • Presence of Water: If using moisture-sensitive reagents or catalysts, ensure all glassware is flame-dried and solvents are anhydrous.

  • Inert Atmosphere: Some catalytic systems require an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by atmospheric oxygen.

  • Catalyst Quality: Ensure the catalyst is active and from a reliable source. Some catalysts degrade upon storage.

Experimental Protocol: Oxidation of 2-Ethylbenzyl Alcohol with PCC

This protocol describes a common lab-scale method for the selective oxidation of a primary alcohol to an aldehyde.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-ethylbenzyl alcohol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Reagent Addition: To the stirring solution, add Pyridinium Chlorochromate (PCC) (approximately 1.5 equivalents) in one portion. The mixture will turn into a brownish slurry.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate (B1210297) eluent) until the starting alcohol spot is no longer visible. This typically takes a few hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica (B1680970) gel or Celite® to remove the chromium salts.

  • Purification: Wash the filter cake with additional diethyl ether. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation if necessary.[3]

Method 2: Grignard Synthesis from 2-Bromoethylbenzene

This method involves the formation of a Grignard reagent from 2-bromoethylbenzene, followed by formylation with N,N-dimethylformamide (DMF). Strict anhydrous conditions are critical for success.[4]

Q1: My Grignard reagent formation is not initiating. What can I do?

A1: Initiation is a common hurdle in Grignard reactions. Here are some troubleshooting steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried, and the solvent (typically anhydrous diethyl ether or THF) must be free of water. Grignard reagents react readily with water.[4]

  • Activate the Magnesium: The surface of the magnesium turnings may be coated with an oxide layer. Gently crush the magnesium turnings with a glass rod (under an inert atmosphere) to expose a fresh surface.

  • Use an Initiator: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[4] These will react with the magnesium to clean the surface and initiate the reaction.

  • Apply Gentle Heat: Gentle warming with a heat gun can sometimes initiate the reaction. Once started, the reaction is exothermic and should sustain itself.

Q2: The overall yield of this compound is very low, and I'm isolating biphenyl (B1667301) and other coupling products.

A2: The formation of coupling products, like Wurtz-type products, is a known side reaction.[5] This can be minimized by:

  • Slow Addition: Add the 2-bromoethylbenzene solution to the magnesium turnings slowly and dropwise. This maintains a low concentration of the alkyl halide and favors the formation of the Grignard reagent over coupling side reactions.

  • Maintain Reflux: Ensure the addition rate is sufficient to maintain a gentle reflux, indicating a steady reaction rate.

  • Dilution: Using a sufficient volume of solvent can help to reduce the concentration of reactants and minimize side reactions.

Q3: During the formylation step with DMF, the reaction mixture turns into a thick, unmanageable sludge.

A3: This can happen due to the precipitation of the magnesium alkoxide intermediate.

  • Solvent Amount: Ensure you are using a sufficient volume of anhydrous solvent to keep the intermediate in suspension.

  • Vigorous Stirring: Maintain efficient and vigorous stirring throughout the addition of DMF to ensure proper mixing.

  • Controlled Temperature: Keep the reaction temperature low (e.g., 0 °C) during the addition of DMF to control the reaction rate and prevent the formation of byproducts.[6]

Experimental Protocol: Grignard Synthesis of this compound

This protocol is adapted from the synthesis of analogous aromatic aldehydes.[6]

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add anhydrous diethyl ether. Add a small crystal of iodine to initiate the reaction.[6] Slowly add a solution of 2-bromoethylbenzene (1 equivalent) in anhydrous diethyl ether to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[4]

  • Formylation: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of N,N-dimethylformamide (DMF) (1.1 equivalents) in anhydrous diethyl ether dropwise, keeping the temperature below 10 °C.[6]

  • Hydrolysis: After the addition of DMF is complete, allow the mixture to stir at room temperature for 1 hour. Then, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

  • Work-up and Isolation: Separate the organic layer. Extract the aqueous layer with diethyl ether (2x). Combine the organic extracts, wash with water and then brine, and dry over anhydrous magnesium sulfate.[6]

  • Purification: Remove the solvent by rotary evaporation. Purify the crude this compound by vacuum distillation.[6]

Method 3: Formylation of Ethylbenzene (B125841)

This method, typically via the Vilsmeier-Haack or Gattermann-Koch reaction, introduces the aldehyde group directly onto the ethylbenzene ring. The primary challenge is controlling the regioselectivity, as it produces a mixture of ortho and para isomers.[3]

Q1: My final product is a mixture of this compound and 4-ethylbenzaldehyde (B1584596). How can I increase the proportion of the ortho isomer?

A1: The ethyl group is an ortho-, para-directing group, and unfortunately, the para-isomer is typically the major product due to sterics.[3] Achieving high ortho-selectivity is challenging. However, you can try to influence the isomer ratio:

  • Lewis Acid Choice: The choice of Lewis acid catalyst can influence the isomer ratio. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄) and their stoichiometry might slightly alter the ortho/para ratio.

  • Reaction Temperature: While lower temperatures generally favor the para product in Friedel-Crafts type reactions, the effect on the ortho/para ratio in formylations can be complex.[3] Systematic optimization of the temperature for your specific reaction conditions is recommended.

  • Solvent Effects: The polarity of the solvent can affect the stability of the reaction intermediates and transition states, thereby influencing the isomer distribution.[3]

Q2: How can I effectively separate the this compound and 4-ethylbenzaldehyde isomers?

A2: The boiling points of the ortho and para isomers are often close, making simple distillation difficult.

  • Fractional Distillation: A high-efficiency fractional distillation column under vacuum is the most common method for separating isomers with close boiling points on a larger scale.

  • Column Chromatography: For smaller, lab-scale purifications, column chromatography on silica gel can be effective in separating the isomers due to their slight difference in polarity.[3]

  • Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-aldehydic impurities by forming a solid bisulfite adduct.[7] While this may not separate the isomers from each other, it is an excellent method for purifying the crude aldehyde mixture before the final isomeric separation.

Q3: The Vilsmeier-Haack reaction is not working, and I'm recovering my starting material (ethylbenzene). What could be the problem?

A3: The Vilsmeier-Haack reaction requires an electron-rich aromatic ring.[8]

  • Vilsmeier Reagent Formation: Ensure the Vilsmeier reagent is properly formed. The reaction between DMF and POCl₃ should be done at a low temperature (e.g., 0 °C) before the addition of ethylbenzene.[3]

  • Reaction Temperature: After the addition of ethylbenzene, the reaction mixture often needs to be heated (e.g., to 60-80 °C) for several hours to proceed.[3]

  • Reagent Quality: Use high-purity, dry DMF and POCl₃. Impurities or moisture can inhibit the reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of Ethylbenzene

This protocol provides a general procedure for the formylation of an activated benzene (B151609) ring.[3]

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask in an ice-salt bath. Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.[3]

  • Formylation: Add ethylbenzene (1 equivalent) to the freshly prepared Vilsmeier reagent. The reaction is typically exothermic, and the temperature should be controlled. Heat the reaction mixture to 60-80 °C for several hours. Monitor the reaction progress by TLC or GC.[3]

  • Work-up: Cool the reaction mixture and pour it onto crushed ice with stirring. Neutralize the mixture with a base (e.g., aqueous sodium hydroxide (B78521) or sodium carbonate solution) until it is alkaline.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product, a mixture of isomers, can be purified by fractional vacuum distillation or column chromatography.[3]

Data Presentation

Table 1: Typical Isomer Distribution in the Formylation of Ethylbenzene

Reaction ConditionThis compound (ortho)4-Ethylbenzaldehyde (para)3-Ethylbenzaldehyde (meta)
Vilsmeier-Haack (Typical)~20-30%~70-80%<5%
Gattermann-Koch (Typical)~25-40%~60-75%<5%
Note: These are typical ranges, and actual results can vary based on specific experimental parameters.[3]

Table 2: Typical Yields for Analogous Aldehyde Syntheses

Synthesis MethodSubstrateProductTypical YieldReference
Oxidation with PCC4-Ethylbenzyl Alcohol4-EthylbenzaldehydeGood[3]
Oxidation with Nitric AcidBenzyl AlcoholBenzaldehyde>92%[9]
Grignard Synthesis2-Bromotoluene2-MethylbenzaldehydeGood[6]
Vilsmeier-HaackN,N-Dimethylaniline4-(Dimethylamino)benzaldehyde77%[10]

Mandatory Visualizations

G Workflow: Oxidation of 2-Ethylbenzyl Alcohol cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification A Dissolve 2-Ethylbenzyl Alcohol in anhydrous DCM B Add Pyridinium Chlorochromate (PCC) A->B 1.5 eq. C Stir at Room Temperature (Monitor by TLC) B->C ~2-4 hours D Dilute with Diethyl Ether C->D E Filter through Silica/Celite® D->E F Concentrate Filtrate E->F G Purify by Vacuum Distillation (Optional) F->G

Caption: Workflow for the synthesis of this compound via oxidation.

G Workflow: Grignard Synthesis of this compound cluster_grignard Grignard Formation (Anhydrous) cluster_formylation Formylation cluster_workup Workup & Purification A Add 2-Bromoethylbenzene to Mg turnings in Ether B Reflux to completion A->B C Cool to 0 °C B->C D Add DMF dropwise C->D < 10 °C E Aqueous Quench (HCl or NH4Cl) D->E F Extract with Ether E->F G Dry and Concentrate F->G H Purify by Vacuum Distillation G->H

Caption: Workflow for the Grignard synthesis of this compound.

G Troubleshooting: Low Yield in Aldehyde Synthesis Start Low Yield Observed CheckSM Starting Material (SM) Remaining? Start->CheckSM SideProducts Side Products Observed? CheckSM->SideProducts No Incomplete Incomplete Reaction CheckSM->Incomplete Yes OverOxidation Over-oxidation to Carboxylic Acid? SideProducts->OverOxidation Yes PurificationLoss Loss during Purification SideProducts->PurificationLoss No IncreaseTemp Increase Temperature Incomplete->IncreaseTemp IncreaseTime Increase Reaction Time Incomplete->IncreaseTime CheckReagents Check Reagent/Catalyst Activity Incomplete->CheckReagents UseMilder Use Milder Oxidant (e.g., PCC, DMP) OverOxidation->UseMilder Yes ControlTime Reduce Reaction Time OverOxidation->ControlTime Yes Coupling Coupling Products (Grignard)? OverOxidation->Coupling No SlowAddition Slow Reagent Addition Coupling->SlowAddition Yes Coupling->PurificationLoss No OptimizeWorkup Optimize Workup/ Extraction pH OptimizeDistill Optimize Distillation Conditions

Caption: Logical workflow for troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to obtain high-purity this compound?

A1: The "best" route depends on the available starting materials, required scale, and purity needs.

  • For Highest Purity (Lab Scale): The oxidation of 2-ethylbenzyl alcohol or the Grignard synthesis from 2-bromoethylbenzene are generally preferred. These routes avoid the formation of isomeric impurities, which are difficult to separate. The main challenge is preventing over-oxidation in the former and managing anhydrous conditions in the latter.

  • For Larger Scale Industrial Production: Formylation of ethylbenzene is common. While this method produces isomeric by-products, the isomers can be separated by fractional distillation.[3]

Q2: My this compound is turning yellow upon storage. Why is this happening and how can I prevent it?

A2: Aromatic aldehydes are prone to autoxidation upon exposure to atmospheric oxygen, a process that can be initiated by light.[11] This oxidation leads to the formation of the corresponding carboxylic acid (2-ethylbenzoic acid), which can cause discoloration. To prevent this, store purified this compound under an inert atmosphere (nitrogen or argon), in a dark bottle, and at a low temperature (refrigerated).

Q3: Can this compound undergo the Cannizzaro reaction?

A3: Yes. The Cannizzaro reaction is a disproportionation reaction of aldehydes that do not have an α-hydrogen.[11] Since the aldehyde group in this compound is attached directly to the aromatic ring, it has no α-hydrogens and will undergo the Cannizzaro reaction in the presence of a strong base (e.g., concentrated NaOH). This would result in the formation of 2-ethylbenzyl alcohol and sodium 2-ethylbenzoate.[11] Therefore, it is crucial to avoid strongly basic conditions during workup or other synthetic steps unless this reaction is intended.

Q4: Are there any "green" or more environmentally friendly methods for synthesizing this compound?

A4: Yes, research is ongoing to develop greener synthetic methods.

  • Catalytic Oxidation with Air/O₂: Using air or pure oxygen as the oxidant with a recyclable catalyst is a greener alternative to stoichiometric heavy metal oxidants like PCC or dichromate.[3]

  • Solvent-Free Reactions: Some oxidation reactions can be performed under solvent-free conditions, which significantly reduces solvent waste.[9]

  • Biocatalysis: The use of enzymes to perform the oxidation of 2-ethylbenzyl alcohol is an area of active research that offers a highly selective and environmentally benign approach.

References

Technical Support Center: Purification of 2-Ethylbenzaldehyde by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-ethylbenzaldehyde by distillation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: Fractional vacuum distillation is the most effective and commonly used method for purifying this compound. This technique is particularly useful for separating it from isomers and less volatile impurities that may be present from its synthesis.

Q2: What are the expected boiling points for this compound at different pressures?

A2: The boiling point of this compound is dependent on the pressure. The following table summarizes reported boiling points at various pressures.

PressureBoiling Point
Atmospheric (760 mmHg)~212 °C
730 mmHg~204 °C
22 mmHg102-104 °C
11 mmHg80-82 °C

Q3: What are the common impurities found in crude this compound?

A3: Common impurities can include isomeric byproducts from synthesis, such as 3-Ethylbenzaldehyde and 4-Ethylbenzaldehyde.[1] Over-oxidation during synthesis can also lead to the formation of 2-Ethylbenzoic acid.[1] Residual solvents from the reaction workup may also be present.

Q4: Why is a vacuum distillation preferred over a simple distillation at atmospheric pressure?

A4: this compound has a relatively high boiling point at atmospheric pressure (~212 °C).[1] Distilling at this high temperature can lead to decomposition or side reactions. Vacuum distillation lowers the boiling point, allowing for a safer and more efficient purification with a reduced risk of product degradation.

Q5: What safety precautions should be taken when distilling this compound?

A5: this compound is an irritant, causing skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, it is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Aldehydes are prone to air oxidation, so it is advisable to conduct the distillation under an inert atmosphere (e.g., nitrogen or argon).[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the distillation of this compound.

Problem 1: Poor Separation of Isomers (Contamination with 3- or 4-Ethylbenzaldehyde)
  • Potential Cause: Insufficient column efficiency.

  • Solution:

    • Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.

    • Ensure a slow and steady distillation rate to allow for proper vapor-liquid equilibrium to be established in the column.

    • Maintain a proper reflux ratio. A higher reflux ratio can improve separation but will increase the distillation time.

Problem 2: No Distillate is Collected
  • Potential Cause 1: System leak.

  • Solution: Check all glass joints to ensure they are properly sealed. If using ground glass joints, make sure they are lightly greased.[3][4]

  • Potential Cause 2: Insufficient heating.

  • Solution: Gradually increase the temperature of the heating mantle. Ensure the heating mantle is in good contact with the distillation flask.

  • Potential Cause 3: Vacuum is too high for the heating temperature.

  • Solution: Decrease the vacuum or increase the heating temperature until the desired boiling point is reached.

Problem 3: Bumping or Uncontrolled Boiling
  • Potential Cause 1: Lack of boiling chips or magnetic stirrer.

  • Solution: Always use a magnetic stir bar or boiling chips to ensure smooth boiling.[4]

  • Potential Cause 2: Heating too rapidly.

  • Solution: Decrease the heating rate to allow for a more controlled boil.

Problem 4: Product in Receiving Flask is Discolored
  • Potential Cause: Decomposition of the product at high temperatures.

  • Solution: Ensure the vacuum is at the appropriate level to lower the boiling point sufficiently. Check for and eliminate any leaks in the system that could lead to a higher boiling temperature.

Experimental Protocol: Fractional Vacuum Distillation of this compound

This protocol outlines the steps for purifying this compound using fractional vacuum distillation.

Apparatus Setup:

  • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer adapter, a condenser, a receiving flask, and a vacuum adapter.

  • Ensure all glassware is clean and dry.

  • Lightly grease all ground glass joints to ensure a good seal under vacuum.[3][4]

  • Place a magnetic stir bar in the distillation flask.

  • Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.[3]

  • Connect the vacuum adapter to a cold trap and then to a vacuum pump.

Distillation Procedure:

  • Add the crude this compound to the distillation flask.

  • Begin stirring the solution.

  • Turn on the cooling water to the condenser.

  • Gradually apply the vacuum.

  • Once the desired pressure is reached and stable, begin to heat the distillation flask using a heating mantle.

  • Observe the temperature and collect the fraction that distills at the expected boiling point for this compound at the recorded pressure.

  • Discard any initial low-boiling fractions (forerun), which may contain residual solvents.

  • Collect the main fraction in a clean, pre-weighed receiving flask.

  • Once the main fraction has been collected, stop heating and allow the system to cool to room temperature before venting the vacuum.

Visualizations

G cluster_0 Distillation Troubleshooting Workflow Problem Identify Problem PoorSeparation Poor Isomer Separation Problem->PoorSeparation NoDistillate No Distillate Problem->NoDistillate Bumping Bumping/Uncontrolled Boiling Problem->Bumping DiscoloredProduct Discolored Product Problem->DiscoloredProduct Solution_Column Increase Column Efficiency PoorSeparation->Solution_Column Solution_Leak Check for System Leaks NoDistillate->Solution_Leak Solution_Heat Adjust Heating NoDistillate->Solution_Heat Solution_Vacuum Adjust Vacuum NoDistillate->Solution_Vacuum Bumping->Solution_Heat Solution_Stirring Use Stir Bar/Boiling Chips Bumping->Solution_Stirring DiscoloredProduct->Solution_Vacuum

Caption: Troubleshooting workflow for this compound distillation.

G cluster_1 Problem-Solution Relationships Problem1 Poor Separation Solution1 Use Fractionating Column Problem1->Solution1 Solution2 Slow Distillation Rate Problem1->Solution2 Problem2 No Distillate Solution3 Check Joint Seals Problem2->Solution3 Solution4 Increase Heating Problem2->Solution4 Solution5 Check Vacuum Level Problem2->Solution5 Problem3 Bumping Solution6 Add Stir Bar Problem3->Solution6 Solution7 Gradual Heating Problem3->Solution7

Caption: Logical relationships between problems and solutions.

References

Technical Support Center: Purification of Crude 2-Ethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective purification of crude 2-Ethylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on the synthetic route employed.

  • From Oxidation of 2-Ethylbenzyl Alcohol:

    • Unreacted Starting Material: 2-Ethylbenzyl alcohol.

    • Over-oxidation Product: 2-Ethylbenzoic acid is a very common impurity formed by the oxidation of the aldehyde.

  • From Formylation of Ethylbenzene (e.g., Vilsmeier-Haack or Gattermann-Koch reaction):

    • Isomeric Impurities: The ethyl group is an ortho-, para-directing group, leading to the formation of 4-Ethylbenzaldehyde as a significant byproduct.

    • Residual Reagents: Traces of the formylating agents or catalysts.

Q2: Which purification technique is most suitable for this compound?

A2: As this compound is a liquid at room temperature, the most effective purification methods are vacuum distillation and column chromatography. An initial acid-base wash is highly recommended to remove acidic impurities. Direct recrystallization is not feasible unless it is converted to a solid derivative.

Q3: How can I quickly assess the purity of my this compound sample?

A3: Purity can be rapidly assessed using the following techniques:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your crude product. A single spot suggests relative purity, while multiple spots indicate the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative purity information and helps in the identification of volatile impurities by their mass-to-charge ratio and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): A sensitive method for quantitative purity analysis. The appearance of multiple peaks indicates impurities. Oxidation to benzoic acid can be observed as a second peak.

Q4: My purified this compound turned yellow upon standing. What is the cause and can I fix it?

A4: A yellow to brownish discoloration is typically due to air oxidation, forming 2-Ethylbenzoic acid and other polymeric byproducts. To minimize this, always store purified this compound under an inert atmosphere (nitrogen or argon), in a cool, dark place. If oxidation has occurred, the acidic 2-Ethylbenzoic acid can be removed by dissolving the aldehyde in an organic solvent (like diethyl ether) and washing with a 5% sodium bicarbonate solution.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgAppearance
This compound C₉H₁₀O134.18212Colorless to pale yellow liquid
2-Ethylbenzoic AcidC₉H₁₀O₂150.17268-269White solid
2-Ethylbenzyl AlcoholC₉H₁₀O136.19228Colorless liquid
4-EthylbenzaldehydeC₉H₁₀O134.18221-222Colorless liquid
Table 2: Boiling Point of this compound at Reduced Pressures
Pressure (mmHg)Boiling Point (°C)
760212
1180-82
Note: Boiling points at other pressures can be estimated using a nomograph or the Clausius-Clapeyron equation.
Table 3: Solubility of this compound
SolventQualitative SolubilityQuantitative Solubility (g/L) at 25°C
WaterLimited/Poorly Soluble[1]Data not readily available
MethanolGood~1000[2]
EthanolGood893.43[2]
IsopropanolGood496.42[2]
Diethyl EtherGoodData not readily available
Dichloromethane (B109758)GoodData not readily available
Hexane (B92381)GoodData not readily available
Ethyl Acetate (B1210297)GoodData not readily available

Experimental Workflows and Protocols

General Purification Strategy

The overall strategy for purifying crude this compound involves an initial wash to remove acidic impurities, followed by a primary purification method like vacuum distillation or column chromatography, depending on the nature of the remaining impurities.

G General Purification Workflow for this compound start Crude this compound wash Aqueous Wash (Acid-Base Extraction) start->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry choice Assess Purity (TLC/GC-MS) dry->choice distillation Fractional Vacuum Distillation choice->distillation Impurities have significantly different boiling points chromatography Column Chromatography choice->chromatography Isomeric or other non-volatile impurities with similar boiling points end Pure this compound distillation->end chromatography->end

Caption: General purification workflow for crude this compound.

Protocol 1: Acid-Base Wash to Remove 2-Ethylbenzoic Acid

This protocol is designed to remove acidic impurities, primarily the over-oxidation product 2-Ethylbenzoic acid.

Materials:

  • Crude this compound

  • Diethyl ether (or ethyl acetate)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in approximately 3-5 volumes of diethyl ether in a separatory funnel.

  • Extraction: Add an equal volume of 5% NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any CO₂ produced. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat Extraction: Repeat the extraction with the 5% NaHCO₃ solution one more time.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water and dissolved salts. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous Na₂SO₄. Swirl the flask and let it stand for 15-20 minutes.

  • Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude, acid-free this compound.

Protocol 2: Fractional Vacuum Distillation

This method is highly effective for separating this compound from non-volatile impurities or those with significantly different boiling points (e.g., 2-Ethylbenzyl alcohol).

Apparatus Setup:

  • Assemble a fractional distillation apparatus with a Vigreux or packed column, a condenser, a receiving flask (or a cow-type adapter for collecting multiple fractions), and a vacuum adapter.

  • Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Place a stir bar in the distillation flask containing the crude this compound.

  • Position a thermometer with the bulb just below the side arm of the distillation head.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

Procedure:

  • System Evacuation: Begin stirring the crude aldehyde and gradually apply vacuum to the system.

  • Heating: Once the desired pressure is stable (e.g., 11 mmHg), begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Observe the temperature and collect any low-boiling forerun in the first receiving flask.

    • As the vapor temperature rises and stabilizes at the expected boiling point of this compound at the recorded pressure (approx. 80-82 °C at 11 mmHg), switch to a clean receiving flask to collect the main fraction.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Cooling: Allow the apparatus to cool completely before slowly re-introducing air into the system.

G Vacuum Distillation Workflow start Crude Aldehyde in Flask setup Assemble Distillation Apparatus start->setup evacuate Apply Vacuum & Start Stirring setup->evacuate heat Gently Heat with Mantle evacuate->heat collect_forerun Collect Forerun (Low-Boiling Impurities) heat->collect_forerun collect_main Collect Main Fraction at Stable Temp/Pressure collect_forerun->collect_main stop Stop Heating, Leave Small Residue collect_main->stop cool Cool Apparatus Under Vacuum stop->cool vent Slowly Re-introduce Air cool->vent end Purified this compound vent->end

Caption: Workflow for the purification of this compound by vacuum distillation.

Protocol 3: Column Chromatography

This is the preferred method for separating this compound from impurities with similar boiling points, such as the 4-Ethylbenzaldehyde isomer.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (230-400 mesh)

  • Eluent: A mixture of hexane and ethyl acetate (e.g., starting with 98:2 v/v)

  • Glass chromatography column

  • Collection tubes/flasks

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running TLC on the crude material. The ideal system will show good separation of the product from impurities and give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat, uniform bed. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude aldehyde in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if necessary, keeping the volume to a minimum). Carefully add the sample solution to the top of the silica bed.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate, applying gentle pressure if necessary (flash chromatography).

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Troubleshooting Guides

Vacuum Distillation Issues
ProblemPossible Cause(s)Solution(s)
Bumping/Unstable Boiling - Heating is too rapid or uneven.- Vacuum is fluctuating.- No or ineffective boiling chips/stir bar.- Heat the flask more gradually.- Ensure a stable vacuum is maintained.- Use a magnetic stir bar for smooth boiling.
No Distillate Collection - Insufficient heating.- Vacuum is too high for the temperature.- Leak in the system.- Increase the heating mantle temperature.- Adjust the vacuum to match the desired boiling point.- Check all joints for proper sealing. Lightly re-grease if necessary.
Product is still impure - Boiling points of product and impurity are too close.- Distillation column has low efficiency.- Use a fractionating column (e.g., Vigreux or packed) to improve separation efficiency.- Adjust the vacuum to maximize the boiling point difference.
Column Chromatography Issues
ProblemPossible Cause(s)Solution(s)
Poor separation of spots (overlapping bands) - The eluent system is not optimal.- The column was overloaded with the sample.- Develop a better eluent system using TLC. A good starting point for this compound is a low percentage of ethyl acetate in hexane (e.g., 1-5%).- Use a larger column or a smaller amount of crude product.
Streaking of the aldehyde spot on TLC/column - The aldehyde may be partially oxidizing to the more polar 2-Ethylbenzoic acid on the silica gel.- Perform an acid-base wash before the column to remove the carboxylic acid.- Run the column relatively quickly to minimize contact time with the silica.
Product elutes too quickly (Rf too high) or too slowly (Rf too low) - The mobile phase is too polar or not polar enough.- If Rf is too high, decrease the polarity of the eluent (e.g., from 5% to 2% ethyl acetate in hexane).- If Rf is too low, increase the polarity of the eluent.
Purity Analysis by GC-MS

For confirming the identity and purity of this compound and its common impurities, the following quantifier and qualifier ions can be used in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound 133 ([M-H]⁺)134 ([M]⁺)105 ([M-CHO]⁺)
2-Ethylbenzoic Acid150 ([M]⁺)133 ([M-OH]⁺)105 ([M-COOH]⁺)
2-Ethylbenzyl Alcohol107 ([M-CHO]⁺)136 ([M]⁺)79
4-Ethylbenzaldehyde133 ([M-H]⁺)134 ([M]⁺)105 ([M-CHO]⁺)
Note: The base peak is typically chosen as the quantifier ion. These values are based on typical fragmentation patterns for these classes of compounds and may need to be confirmed with a standard.

References

Technical Support Center: Oxidation of o-Ethyltoluene to 2-Ethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the selective oxidation of o-ethyltoluene to 2-ethylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in selectively oxidizing o-ethyltoluene to this compound?

The main difficulties in this synthesis are controlling the reaction's selectivity and preventing over-oxidation. The desired product, this compound, can be easily oxidized further to 2-ethylbenzoic acid, reducing the overall yield.[1] Additionally, achieving selective oxidation of the benzylic position of the ethyl group without promoting side reactions, such as oxidation at the terminal methyl group or ring-opening, is a significant challenge.

Q2: Which oxidizing agents and catalyst systems are typically recommended for this type of chemical transformation?

A variety of systems can be employed, ranging from traditional methods to more environmentally friendly options:

  • Catalytic Oxidation with Air/O₂ : This is considered a "green" and economical approach. It frequently utilizes transition metal catalysts, such as those based on cobalt and manganese salts, which can be fine-tuned to enhance selectivity towards the aldehyde.[1]

  • Mild Oxidizing Agents : When starting from the corresponding alcohol (2-ethylbenzyl alcohol), milder reagents are effective for the final oxidation step. Pyridinium chlorochromate (PCC) or conditions for a Swern oxidation are known to halt the reaction at the aldehyde stage, thus preventing the formation of carboxylic acid.[1]

  • Biocatalysis : Enzymes like naphthalene (B1677914) dioxygenase have demonstrated the ability to oxidize substrates such as toluene (B28343) and ethylbenzene (B125841) to their respective alcohols and aldehydes, presenting a highly selective, though potentially less scalable, biocatalytic alternative.[2]

  • Metal Oxides : Vanadium and molybdenum oxides are well-established catalysts for the selective oxidation of toluene to benzaldehyde (B42025) and can be adapted for o-ethyltoluene oxidation.[3]

Q3: How can I effectively monitor the reaction to maximize the yield of this compound?

Continuous monitoring is essential to stop the reaction at the optimal point, thereby maximizing the aldehyde yield before it is consumed by over-oxidation.[1] The following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC) : A rapid and cost-effective method for qualitatively tracking the consumption of o-ethyltoluene and the appearance of this compound and 2-ethylbenzoic acid.

  • Gas Chromatography (GC) : Offers quantitative analysis of the reaction mixture, allowing for precise determination of component concentrations and helping to pinpoint the ideal reaction endpoint.

  • High-Performance Liquid Chromatography (HPLC) : An alternative quantitative method that is particularly useful for less volatile compounds or when derivatization is required for GC analysis.

Troubleshooting Guide

Problem 1: Low Conversion of o-Ethyltoluene
Possible CauseSuggested Solution
Catalyst Inactivity Ensure the catalyst is properly activated as per the established protocol. Consider screening alternative catalysts known for alkylbenzene oxidation, such as those based on Co, Mn, or V.[1][3] For biocatalytic methods, verify the enzyme's activity.
Suboptimal Reaction Temperature Systematically increase the reaction temperature in small increments. Monitor the product distribution closely, as higher temperatures can sometimes trigger undesirable side reactions.
Insufficient Oxidant Supply Verify that the flow rate and concentration of the oxidizing agent (e.g., air, O₂, TBHP) are adequate. In gas-liquid reactions, ensure efficient gas dispersion.
Poor Mass Transfer In heterogeneous catalytic systems, vigorous stirring is crucial to facilitate effective contact between the reactants, catalyst, and oxidant.
Problem 2: High Yield of 2-Ethylbenzoic Acid (Over-oxidation)
Possible CauseSuggested Solution
Excessive Oxidant Concentration Use a stoichiometric or only a slight excess of the oxidizing agent to minimize the oxidation of the aldehyde product.[1]
Prolonged Reaction Time Monitor the reaction progress diligently using GC or TLC and terminate the reaction as soon as the maximum concentration of the aldehyde is observed.[1]
Elevated Reaction Temperature Lowering the reaction temperature can effectively reduce the rate of the subsequent oxidation of the aldehyde to the carboxylic acid.[1]
Overly Aggressive Oxidizing Agent Replace strong oxidants like potassium permanganate (B83412) with milder, more selective alternatives. A catalytic system with a controlled supply of oxygen is often preferable.[1]
Problem 3: Formation of Multiple Byproducts
Possible CauseSuggested Solution
Poor Catalyst Selectivity Optimize the catalyst system by experimenting with different metals, supports, and promoters to improve selectivity towards the desired product.[1] Adjusting reaction parameters such as temperature and pressure can also favor the intended reaction pathway.
Uncontrolled Radical Reactions If the reaction proceeds via a free-radical mechanism, the addition of radical inhibitors or scavengers may help to suppress unwanted side reactions.
Impure Starting Material Verify the purity of the o-ethyltoluene starting material to ensure that impurities are not contributing to byproduct formation.

Quantitative Data

The following tables provide comparative data from the oxidation of related compounds, which can serve as a useful reference for optimizing the oxidation of o-ethyltoluene.

Table 1: Performance of Various Catalysts in the Oxidation of Ethylbenzene and Toluene

CatalystReactantConversion (%)Selectivity to Aldehyde/Ketone (%)Reference
Au/LDHEthylbenzene39.2Not Specified[4]
AuNP/SiO₂Ethylbenzene< 7Not Specified[4]
CoMnBDCEthylbenzene96.298.0 (to Acetophenone)[4]
Au/LDHToluene9.2Not Specified[4]

Table 2: Typical Isomer Distribution in the Formylation of Ethylbenzene

Note: This table illustrates ortho vs. para selectivity in a related reaction that produces ethylbenzaldehyde isomers.

Reaction4-Ethylbenzaldehyde (para)This compound (ortho)3-Ethylbenzaldehyde (meta)Reference
Vilsmeier-Haack~70-80%~20-30%<5%[1]
Gattermann-Koch~60-75%~25-40%<5%[1]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Air Oxidation of o-Ethyltoluene

Disclaimer: This is a generalized protocol and must be adapted and optimized for specific laboratory setups and catalyst systems. Always perform a risk assessment and handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • o-Ethyltoluene

  • Catalyst (e.g., cobalt(II) acetate (B1210297) and manganese(II) acetate)

  • Solvent (e.g., glacial acetic acid)

  • Reaction vessel (e.g., three-necked flask or autoclave)

  • Condenser, gas inlet tube, and temperature probe

  • Magnetic stirrer and heating mantle

  • Air or oxygen supply with a mass flow controller

Procedure:

  • Assemble the reaction vessel with a condenser, gas inlet, and thermometer.

  • Charge the reactor with o-ethyltoluene, the chosen catalyst, and solvent.

  • Commence stirring to ensure a homogenous mixture.

  • Heat the reaction mixture to the target temperature (e.g., 100–150 °C).

  • Once the temperature has stabilized, introduce a controlled flow of air or oxygen through the gas inlet tube.

  • Withdraw small aliquots at regular intervals to monitor the reaction's progress by GC or TLC.

  • Upon reaching the desired conversion and selectivity, discontinue heating and stop the gas flow.

  • Allow the reaction mixture to cool to ambient temperature.

  • Initiate the work-up procedure, which typically involves filtering the catalyst, followed by liquid-liquid extraction and purification of the product by distillation or column chromatography.

Protocol 2: Oxidation of 2-Ethylbenzyl Alcohol to this compound using PCC

Disclaimer: Pyridinium chlorochromate (PCC) is a toxic and hazardous substance. Handle it with extreme care under a fume hood.

Materials:

Procedure:

  • In a clean, dry round-bottom flask, dissolve the 2-ethylbenzyl alcohol in anhydrous DCM.

  • With continuous stirring, add PCC (typically 1.5 equivalents) to the solution in a single portion.

  • Allow the reaction to stir at room temperature.

  • Monitor the disappearance of the starting alcohol by TLC. The reaction is usually complete within a few hours.[1]

  • Once the reaction is complete, dilute the mixture with an equal volume of diethyl ether.

  • Filter the suspension through a short plug of silica gel to remove the chromium byproducts.

  • Rinse the silica gel plug with additional diethyl ether to ensure complete recovery of the product.

  • Combine the organic filtrates and remove the solvent using a rotary evaporator.

  • If necessary, purify the resulting crude this compound by vacuum distillation or flash column chromatography.

Visualizations

experimental_workflow start Start: o-Ethyltoluene Oxidation setup Reaction Setup: - Add o-ethyltoluene, catalyst, solvent - Assemble glassware start->setup conditions Set Reaction Conditions: - Heat to target temperature - Start stirring setup->conditions oxidant Introduce Oxidant: - Bubble Air/O2 at controlled rate conditions->oxidant monitor Monitor Progress: - GC/TLC analysis at intervals oxidant->monitor decision Optimal Conversion? monitor->decision decision->monitor No quench Quench Reaction: - Cool down - Stop oxidant flow decision->quench Yes workup Work-up: - Filter catalyst - Extraction quench->workup purify Purification: - Distillation or Chromatography workup->purify product End: Pure this compound purify->product

Caption: Experimental workflow for the catalytic oxidation of o-ethyltoluene.

troubleshooting_logic start Problem: Low Yield check_conversion Check Conversion start->check_conversion check_selectivity Check Selectivity check_conversion->check_selectivity No (Conversion is Good) low_conversion Low Conversion of o-Ethyltoluene check_conversion->low_conversion Yes low_selectivity High Over-oxidation to 2-Ethylbenzoic Acid check_selectivity->low_selectivity No (Selectivity is Poor) cause_temp Temperature too low? low_conversion->cause_temp cause_catalyst Catalyst inactive? low_conversion->cause_catalyst cause_oxidant Insufficient oxidant? low_conversion->cause_oxidant solution_temp Increase Temperature cause_temp->solution_temp solution_catalyst Check/Change Catalyst cause_catalyst->solution_catalyst solution_oxidant Increase Oxidant Flow cause_oxidant->solution_oxidant cause_time Time too long? low_selectivity->cause_time cause_harsh_conditions Conditions too harsh? low_selectivity->cause_harsh_conditions solution_time Optimize Reaction Time (Monitor Closely) cause_time->solution_time solution_conditions - Lower Temperature - Use Milder Oxidant cause_harsh_conditions->solution_conditions

Caption: Troubleshooting decision tree for the oxidation of o-ethyltoluene.

References

Technical Support Center: Formylation of Ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues during the formylation of ethylbenzene (B125841). The content is designed for professionals in chemical research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary products expected from the formylation of ethylbenzene?

The formylation of ethylbenzene is an electrophilic aromatic substitution reaction. The ethyl group is an activating, ortho-, para- director.[1][2] Therefore, the reaction primarily yields a mixture of p-ethylbenzaldehyde and o-ethylbenzaldehyde . Due to steric hindrance from the ethyl group, the para-isomer is typically the major product.[1][3]

Q2: Which formylation methods are most suitable for ethylbenzene?

Several methods can be used, each with its own advantages and limitations:

  • Vilsmeier-Haack Reaction: Uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). It is a relatively mild and effective method for electron-rich aromatic compounds like ethylbenzene.[4][5][6]

  • Gattermann-Koch Reaction: Employs carbon monoxide (CO) and hydrochloric acid (HCl) with a catalyst system like AlCl₃/CuCl.[7][8][9] It works well for alkylbenzenes.

  • Rieche Formylation: Uses dichloromethyl methyl ether (Cl₂CHOCH₃) and a strong Lewis acid like titanium tetrachloride (TiCl₄). This method is also effective for electron-rich arenes.[10][11]

Q3: What are the most common side reactions in the formylation of ethylbenzene?

Common side reactions include:

  • Formation of Isomers: The primary issue is controlling the ratio of para to ortho isomers.

  • Di-formylation: Introduction of a second formyl group onto the aromatic ring, although less common as the first formyl group is deactivating.[12]

  • Polymerization/Resin Formation: Strong Lewis acids and high temperatures can cause the formation of tarry, polymeric byproducts.[12]

  • Dealkylation: Under harsh acidic conditions, the ethyl group can potentially be cleaved from the benzene (B151609) ring, though this is less common under typical formylation conditions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired p-Ethylbenzaldehyde

Q: My reaction yield is significantly lower than expected, and I'm recovering a lot of starting material. What could be the cause?

A: Low conversion is a frequent issue that can be traced to several factors. Refer to the troubleshooting workflow below.

Logical Workflow for Troubleshooting Low Yield

low_yield_workflow start Start: Low Yield of p-Ethylbenzaldehyde check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents reagent_moisture Moisture present? (esp. Lewis acids) check_reagents->reagent_moisture Reagents check_conditions 2. Check Reaction Conditions temp_control Temperature too low/high? check_conditions->temp_control Conditions check_workup 3. Review Workup & Purification hydrolysis_issue Incomplete hydrolysis of intermediate? check_workup->hydrolysis_issue Workup reagent_ratio Incorrect Stoichiometry? reagent_moisture->reagent_ratio No solution_dry Solution: - Use anhydrous reagents/solvents. - Perform under inert atmosphere. reagent_moisture->solution_dry Yes reagent_ratio->check_conditions No solution_ratio Solution: - Recalculate and accurately  measure all reagents. reagent_ratio->solution_ratio Yes time_control Reaction time insufficient? temp_control->time_control No solution_temp Solution: - Optimize temperature. - Monitor internal temperature. temp_control->solution_temp Yes time_control->check_workup No solution_time Solution: - Monitor reaction via TLC/GC. - Extend reaction time. time_control->solution_time Yes extraction_issue Product loss during extraction? hydrolysis_issue->extraction_issue No solution_hydrolysis Solution: - Ensure sufficient time/reagent  for hydrolysis step. hydrolysis_issue->solution_hydrolysis Yes solution_extraction Solution: - Use appropriate solvent. - Perform multiple extractions. extraction_issue->solution_extraction Yes reaction_pathway ethylbenzene Ethylbenzene formyl_reagent + Formylating Agent (e.g., Vilsmeier Reagent) sigma_para Para σ-complex (Major Pathway) ethylbenzene->sigma_para Attack at para-position sigma_ortho Ortho σ-complex (Minor Pathway) ethylbenzene->sigma_ortho Attack at ortho-position p_product p-Ethylbenzaldehyde (Major Product) sigma_para->p_product Rearomatization o_product o-Ethylbenzaldehyde (Side Product) sigma_ortho->o_product Rearomatization

References

Technical Support Center: Optimizing the Horner-Wadsworth-Emmons Reaction with 2-Ethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Horner-Wadsworth-Emmons (HWE) reaction with 2-ethylbenzaldehyde.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield of the desired alkene is a common issue. Consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Ineffective Deprotonation of the Phosphonate (B1237965) - Base Strength: Ensure the base is strong enough to deprotonate the phosphonate. Sodium hydride (NaH) is a common strong base for less acidic phosphonates. For more sensitive substrates, milder bases like DBU in combination with LiCl (Masamune-Roush conditions) can be effective.[1][2][3] - Base Quality: Use fresh, high-quality base. NaH can be passivated by atmospheric moisture; wash with anhydrous hexanes before use.[4] - Reaction Temperature: For NaH, initial deprotonation is often carried out at 0°C before adding the aldehyde.
Poor Reactivity of this compound - Steric Hindrance: The ortho-ethyl group can sterically hinder the approach of the phosphonate carbanion. Consider increasing the reaction temperature or using a more nucleophilic phosphonate ylide.[2] - Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Reactions with sterically hindered aldehydes may require longer reaction times for completion.
Decomposition of Reactants or Products - Base-Sensitive Substrate: this compound can undergo side reactions like self-condensation (aldol) if the base is too strong or if the reaction temperature is too high. Consider using milder conditions such as LiCl/DBU in acetonitrile (B52724).[1][3] - Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as water can quench the phosphonate carbanion.
Ineffective Quenching and Workup - Emulsion Formation: During the aqueous workup, emulsions can form, leading to product loss. To break emulsions, add brine (saturated NaCl solution) and swirl gently instead of vigorous shaking.[5]
Issue 2: Poor Stereoselectivity (Incorrect E/Z Ratio)

The HWE reaction is known for its stereoselectivity, which can be tuned by modifying reaction conditions.

Desired Isomer Troubleshooting Steps for Improved Selectivity
(E)-Alkene (trans) - Standard Conditions: The HWE reaction with simple phosphonates like triethyl phosphonoacetate generally favors the formation of the thermodynamically more stable (E)-alkene, especially with aromatic aldehydes.[2][3] - Masamune-Roush Conditions: The use of LiCl and DBU or triethylamine (B128534) often provides high (E)-selectivity.[1][3] - Temperature: Higher reaction temperatures (e.g., room temperature) generally favor the (E)-isomer.[2]
(Z)-Alkene (cis) - Still-Gennari Modification: This is the most reliable method for obtaining (Z)-alkenes. It employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates, and strongly dissociating conditions (e.g., KHMDS with 18-crown-6 (B118740) in THF at -78°C).[2][4][5] The electron-withdrawing groups are thought to accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetically controlled (Z)-product.[5] - Bulky Phosphonates: Using phosphonates with bulky aryl groups can also enhance (Z)-selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of the Horner-Wadsworth-Emmons reaction over the Wittig reaction for synthesizing alkenes from this compound?

A1: The HWE reaction offers several advantages:

  • Higher Nucleophilicity: The phosphonate carbanion is generally more nucleophilic than the corresponding phosphorus ylide, allowing it to react efficiently with a wider range of aldehydes, including sterically hindered ones.[2]

  • Easier Purification: The phosphate (B84403) byproduct of the HWE reaction is water-soluble and can be easily removed by aqueous extraction, simplifying product purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction.[3]

  • Stereoselectivity Control: The stereochemical outcome of the HWE reaction can be readily controlled to favor either the (E) or (Z) isomer by modifying the phosphonate reagent and reaction conditions.[5]

Q2: How does the ortho-ethyl group on this compound affect the HWE reaction?

A2: The ortho-ethyl group introduces steric hindrance, which can decrease the reaction rate. To overcome this, you might need to use slightly higher temperatures or longer reaction times. However, aromatic aldehydes, in general, are excellent substrates for the HWE reaction and typically yield the (E)-alkene with high selectivity under standard conditions.[2]

Q3: I am getting a mixture of (E) and (Z) isomers. How can I improve the selectivity for the (E)-isomer?

A3: To improve (E)-selectivity, consider the following:

  • Base and Solvent: Using NaH in an aprotic solvent like THF is a standard condition that strongly favors the (E)-isomer.

  • Masamune-Roush Conditions: For base-sensitive substrates, a combination of LiCl and DBU in acetonitrile is an excellent choice for high (E)-selectivity.[1][3]

  • Temperature: Allowing the reaction to proceed at room temperature after the initial addition often increases the E/Z ratio.[2]

Q4: I need to synthesize the (Z)-isomer. What are the key modifications to the standard HWE protocol?

A4: For (Z)-selectivity, the Still-Gennari modification is the method of choice. The key changes are:

  • Phosphonate Reagent: Use a phosphonate with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) phosphonoacetate.

  • Base and Additive: Employ a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of 18-crown-6.

  • Temperature: The reaction must be run at a low temperature, typically -78°C.[4][5]

Q5: My reaction has stalled, and TLC analysis shows unreacted starting material. What should I do?

A5: If the reaction has stalled, you can try the following:

  • Add More Reagent: Add an additional portion of the deprotonated phosphonate.

  • Increase Temperature: Slowly warm the reaction mixture and continue to monitor by TLC. For standard HWE reactions, warming from 0°C to room temperature is common. Be cautious, as excessive heat can lead to side reactions.

Data Presentation

The following tables provide representative data for the HWE reaction with aromatic aldehydes, which can be used as a guide for optimizing the reaction with this compound.

Table 1: Olefination of Aromatic Aldehydes - Standard HWE vs. Still-Gennari Modification

AldehydeMethodPhosphonate ReagentBase/SolventTemp (°C)Yield (%)Z:E Ratio
BenzaldehydeHWETriethyl phosphonoacetateNaH / THF259510:90
BenzaldehydeStill-GennariBis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS, 18-crown-6 / THF-7885>99:1
4-NitrobenzaldehydeHWETriethyl phosphonoacetateLiCl, DBU / MeCN25925:95

Data adapted from BenchChem.[4]

Table 2: Influence of Base on the HWE Reaction of Benzaldehyde

BaseSolventYield (%)E/Z Ratio
KOHAcetonitrile/Water84High E-selectivity
(CF3)2CHONa-Very GoodExcellent E-selectivity

Data adapted from ResearchGate publications.[6][7]

Experimental Protocols

Protocol 1: (E)-Selective HWE Reaction using Sodium Hydride

This protocol is a general method for achieving the (E)-alkene and should be adapted for this compound.

  • Preparation: Under an inert atmosphere (argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried, three-necked round-bottom flask. Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Deprotonation: Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH suspension. Stir the mixture at 0°C for 30 minutes.

  • Reaction: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: (Z)-Selective HWE Reaction using Still-Gennari Modification

This protocol is designed for the synthesis of (Z)-alkenes.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 equivalents) and dissolve it in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Slowly add KHMDS (1.1 equivalents, as a solution in THF or toluene) to the flask and stir for 15 minutes.

  • Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equivalents) in anhydrous THF dropwise and stir for 30 minutes at -78°C.

  • Reaction: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78°C for 2-4 hours, monitoring by TLC.

  • Quenching and Workup: Quench the reaction at -78°C by adding a saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the (Z)-alkene.

Visualizations

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Elimination Phosphonate R1-CH2-P(O)(OR2)2 Carbanion [R1-CH-P(O)(OR2)2]- Phosphonate->Carbanion + Base Base Base Betaine Oxaphosphetane Intermediate Carbanion->Betaine + Aldehyde Aldehyde This compound Alkene (E/Z)-Alkene Betaine->Alkene Byproduct Phosphate Byproduct Betaine->Byproduct

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

HWE_Workflow Start Start Setup Setup Reaction Under Inert Atmosphere Start->Setup Deprotonation Deprotonate Phosphonate with Base Setup->Deprotonation Addition Add this compound Deprotonation->Addition Reaction Stir at Appropriate Temperature Addition->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Quench Quench Reaction Monitor->Quench Complete Workup Aqueous Workup and Extraction Quench->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the HWE reaction.

Troubleshooting_Tree Problem Low Yield or Incorrect Stereochemistry? LowYield Low Yield Problem->LowYield Yield Issue WrongIsomer Incorrect E/Z Ratio Problem->WrongIsomer Stereochemistry Issue CheckBase CheckBase LowYield->CheckBase DesiredZ Desired: (Z)-Alkene WrongIsomer->DesiredZ DesiredE DesiredE WrongIsomer->DesiredE CheckConditions Verify Anhydrous Conditions CheckTempTime Optimize Temperature and Reaction Time CheckConditions->CheckTempTime CheckBase->CheckConditions UseStillGennari Use Still-Gennari Modification DesiredZ->UseStillGennari UseStandard Use NaH/THF or Masamune-Roush Conditions DesiredE->UseStandard IncreaseTemp Increase Reaction Temperature UseStandard->IncreaseTemp LowTemp Ensure Low Temperature (-78°C) UseStillGennari->LowTemp

Caption: Troubleshooting decision tree for the HWE reaction.

References

2-Ethylbenzaldehyde reaction stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information on the reaction stability and storage conditions of 2-Ethylbenzaldehyde. It is designed to help you troubleshoot common issues and answer frequently asked questions encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound degradation?

A1: The most common signs of degradation are a change in appearance and the formation of precipitates. Fresh this compound is a colorless to pale yellow liquid.[1] Upon degradation, it may turn a more pronounced yellow or even brownish color. You may also observe the formation of white crystalline solids, which are likely 2-Ethylbenzoic acid, the primary oxidation product.

Q2: What is the main cause of this compound degradation?

A2: The primary cause of degradation is oxidation. Like many aldehydes, this compound is susceptible to autoxidation when exposed to air, leading to the formation of the corresponding carboxylic acid, 2-Ethylbenzoic acid.[2] This process can be accelerated by exposure to light and heat.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure the stability and longevity of this compound, it is crucial to store it under optimal conditions. The recommended storage protocols are summarized in the table below.

Q4: Can I store this compound in a plastic container?

A4: It is not recommended to store this compound in plastic containers for extended periods. Some plastics can be permeable to air, which can accelerate oxidation. There is also a risk of plasticizers leaching into the aldehyde, potentially contaminating your experiments. Amber glass bottles are the preferred storage containers.

Q5: Is it necessary to store this compound under an inert atmosphere?

A5: Yes, for long-term storage and to maintain high purity, storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1] This minimizes contact with oxygen, thereby significantly slowing down the oxidation process.

Q6: Can this compound undergo other reactions besides oxidation during storage or experiments?

A6: Yes, in addition to oxidation, this compound can participate in other reactions. As an aldehyde, it can undergo condensation reactions, particularly in the presence of strong acids or bases, or at elevated temperatures.[3][4] While hazardous polymerization is not noted as a common issue under normal storage conditions, inappropriate handling or contamination could potentially lead to side reactions.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
The this compound has turned yellow. Exposure to air and/or light has initiated oxidation.The product's purity is likely compromised. For non-sensitive applications, it might still be usable. For high-purity requirements, purification by distillation is recommended. For future storage, use an amber glass bottle and purge with an inert gas before sealing.
White crystals have formed in the liquid. The crystals are likely 2-Ethylbenzoic acid, the oxidation product.If the amount of precipitate is small, the aldehyde can be purified by decanting or filtering the liquid. For higher purity, distillation is recommended.
Inconsistent reaction yields or unexpected side products. The starting this compound may have degraded, or it is reacting with incompatible materials.Verify the purity of the this compound using techniques like GC-MS or NMR. Ensure that the reaction is not being performed in the presence of strong oxidizing or reducing agents, which are known to be incompatible.[1]
The compound appears viscous or has polymerized. This is less common but could be due to contamination or prolonged exposure to adverse conditions (e.g., heat, catalysts for polymerization).It is best to discard the material as its integrity is compromised. Review storage and handling procedures to prevent future occurrences.

Data Presentation

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₉H₁₀O[3]
Molecular Weight 134.18 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point 212 °C (lit.)
Density 1.02 g/mL at 25 °C (lit.)
Solubility Good solubility in organic solvents, limited in water.[3]
Recommended Storage Conditions
ParameterRecommendationRationaleSource
Temperature 2-8°C (Refrigerated)Slows down the rate of chemical degradation.[1][5]
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation by excluding air.[1][5]
Container Tightly sealed amber glass bottleProtects from light and prevents evaporation and contamination.[1]
Handling Avoid exposure to air, heat, and light.Minimizes the primary drivers of degradation.[1]

Experimental Protocols

Protocol 1: Purification of this compound by Distillation

Objective: To remove non-volatile impurities, primarily the oxidation product 2-Ethylbenzoic acid.

Materials:

  • Degraded this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Vacuum source (optional, for vacuum distillation)

  • Boiling chips

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the this compound and a few boiling chips to the round-bottom flask.

  • If performing vacuum distillation, connect the apparatus to a vacuum pump.

  • Begin heating the flask gently with the heating mantle.

  • Collect the fraction that distills at the boiling point of this compound (212 °C at atmospheric pressure; will be lower under vacuum).

  • Discard the initial lower-boiling fraction (if any) and the residue remaining in the distillation flask, which will contain the 2-Ethylbenzoic acid.

  • Store the purified this compound under an inert atmosphere in a tightly sealed amber glass bottle in the refrigerator.

Visualizations

Decomposition_Pathway Primary Decomposition Pathway of this compound This compound This compound Oxidation Oxidation This compound->Oxidation Susceptible to Exposure_to_Air_Light_Heat Exposure_to_Air_Light_Heat Exposure_to_Air_Light_Heat->Oxidation Accelerates 2-Ethylbenzoic_Acid 2-Ethylbenzoic_Acid Oxidation->2-Ethylbenzoic_Acid Forms

Caption: Primary decomposition pathway of this compound.

Storage_Workflow Recommended Storage Workflow for this compound Receive_Compound Receive_Compound Transfer_to_Amber_Bottle Transfer_to_Amber_Bottle Receive_Compound->Transfer_to_Amber_Bottle Purge_with_Inert_Gas Purge_with_Inert_Gas Transfer_to_Amber_Bottle->Purge_with_Inert_Gas Seal_Tightly Seal_Tightly Purge_with_Inert_Gas->Seal_Tightly Refrigerate Refrigerate Seal_Tightly->Refrigerate Periodic_Purity_Check Periodic_Purity_Check Refrigerate->Periodic_Purity_Check Long-term storage

Caption: Recommended storage workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for this compound Issues Observe_Issue Observe_Issue Color_Change Color_Change Observe_Issue->Color_Change Precipitate_Formation Precipitate_Formation Observe_Issue->Precipitate_Formation Inconsistent_Results Inconsistent_Results Observe_Issue->Inconsistent_Results Check_Storage Check_Storage Color_Change->Check_Storage Precipitate_Formation->Check_Storage Verify_Purity Verify_Purity Inconsistent_Results->Verify_Purity Purify_or_Discard Purify_or_Discard Check_Storage->Purify_or_Discard Improper Check_Storage->Verify_Purity Proper Verify_Purity->Purify_or_Discard Impure Review_Protocol Review_Protocol Verify_Purity->Review_Protocol Pure

Caption: Troubleshooting logic for this compound issues.

References

Preventing polymerization of 2-Ethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the polymerization and degradation of 2-Ethylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound degradation or polymerization?

A1: Visual and analytical indicators can signal that your this compound has begun to degrade. Key signs include:

  • Increased Viscosity: The liquid may become noticeably thicker as oligomers or polymers form.

  • Precipitate Formation: The appearance of solid material or cloudiness.

  • Discoloration: The typically colorless to pale yellow liquid may darken.[1]

  • Inconsistent Analytical Results: Changes in purity levels detected by techniques like Gas Chromatography (GC) or unexpected peaks in NMR spectra.

  • Reduced Reactivity: The aldehyde may show decreased performance in chemical reactions, leading to lower yields or incomplete conversions.

Q2: What causes this compound to polymerize or degrade?

A2: Degradation is typically driven by exposure to environmental factors and contaminants. Aldehydes are susceptible to degradation upon storage through polymerization and acetal (B89532) formation.[2] The primary mechanisms include:

  • Autoxidation: Exposure to atmospheric oxygen, often accelerated by light, can cause aldehydes to oxidize into peracids and, subsequently, carboxylic acids.[3] This is a common degradation pathway.

  • Condensation Reactions (Tishchenko Reaction): In the presence of catalytic amounts of acid, base, or certain metal alkoxides, two molecules of an aldehyde can disproportionate to form an ester.[4][5][6] While not forming a high-molecular-weight polymer, this dimerization is an undesired side reaction that consumes the aldehyde.

  • Contamination: Impurities such as strong oxidizing agents, reducing agents, acids, or bases can catalyze various degradation reactions.[1][7] Metal ions from storage containers can also act as catalysts.[8]

Q3: How should I properly store this compound to ensure its stability?

A3: Proper storage is the most critical factor in preventing polymerization and maintaining product quality. The recommended conditions are designed to minimize exposure to air, light, heat, and contaminants.[1][9]

Q4: Are there chemical inhibitors that can be added to stabilize this compound?

A4: Yes, adding a small quantity of a chemical stabilizer can significantly extend the shelf life of aldehydes. Common choices include:

  • Radical Scavengers/Antioxidants: These compounds inhibit autoxidation. Examples include Butylated hydroxytoluene (BHT), hydroquinone (B1673460) (HQ), and 4-methoxyphenol (B1676288) (MEHQ).[8][10]

  • Amine-Based Stabilizers: Compounds like triethanolamine (B1662121) or dimethylethanolamine have been shown to be effective in preventing polymerization and autocondensation in aldehydes at low concentrations (10-100 ppm).[11]

Q5: My this compound shows signs of degradation. Is it possible to purify it?

A5: Yes, purification is often possible through vacuum distillation. This process separates the pure aldehyde from non-volatile polymers and carboxylic acids. However, it is crucial to use a stabilizer in the distillation flask to prevent thermally induced polymerization during the procedure. Always perform distillation under an inert atmosphere.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Increased Viscosity or Solid Formation Polymerization or condensation has occurred due to improper storage (exposure to air, heat, or contaminants).Purify the material via vacuum distillation. Review and correct storage procedures immediately. Add a recommended stabilizer to the purified product.
Sample has turned Yellow/Brown Autoxidation from prolonged exposure to air and/or light.The product has likely degraded to carboxylic acids and other byproducts. Purity should be checked via GC. If purity is compromised, purification by vacuum distillation may be necessary. Store future samples under an inert atmosphere and protect from light.[1][12]
Inconsistent Reaction Yields The purity of the this compound has decreased due to degradation.Verify the purity of the aldehyde stock using a suitable analytical method (e.g., GC, NMR). If purity is below specification, purify the aldehyde or use a fresh, unopened bottle. Implement proper storage and handling protocols for all users.
Rapid Degradation After Opening a New Bottle The bottle's atmosphere was replaced with ambient air containing oxygen and moisture after the first use.After first use, flush the headspace of the container with an inert gas (Nitrogen or Argon) before resealing. Store the resealed bottle under recommended refrigerated and dark conditions.[1][9][13]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated).[1][13]Slows the rate of all chemical degradation pathways.
Atmosphere Under an inert gas (Nitrogen or Argon).[1][13][14]Prevents autoxidation by excluding atmospheric oxygen.
Container Tightly sealed, appropriate material (e.g., amber glass).[1][9]Prevents entry of air and moisture; amber glass protects from light.
Light Exposure Store in the dark.Light can initiate and accelerate autoxidation and radical polymerization.[3]
Purity Use high-purity grade and handle with clean equipment.Prevents the introduction of contaminants that can act as catalysts for degradation.

Table 2: Common Chemical Inhibitors for Aldehyde Stabilization

Inhibitor ClassExample(s)Typical ConcentrationMechanism of Action
Phenolic Antioxidants BHT, Hydroquinone (HQ), MEHQ50 - 200 ppmAct as radical scavengers to terminate the chain reactions involved in autoxidation and free-radical polymerization.[8][10][15]
Amine Stabilizers Triethanolamine, Dimethylethanolamine10 - 100 ppmPrevents polymerization and autocondensation reactions.[11]
Nitroxide Radicals TEMPO50 - 200 ppmHighly efficient radical scavenger that quickly reacts with carbon-centered radicals to terminate chain propagation.[15]

Experimental Protocols

Protocol 1: Stabilizing this compound with BHT

  • Objective: To add a chemical stabilizer to a new or freshly purified bottle of this compound to prevent degradation.

  • Materials:

    • This compound

    • Butylated hydroxytoluene (BHT)

    • Anhydrous solvent (e.g., Toluene or Hexane) for stock solution

    • Volumetric flasks

    • Micropipette

    • Inert gas source (Nitrogen or Argon)

  • Procedure:

    • Prepare a 1% (w/v) stock solution of BHT in the chosen anhydrous solvent. For example, dissolve 100 mg of BHT in 10 mL of anhydrous toluene.

    • Calculate the volume of stock solution needed to achieve a final concentration of 100 ppm BHT in the aldehyde. For 100 g (approx. 98 mL) of this compound, you would need 10 mg of BHT. This corresponds to 1 mL of the 1% stock solution.

    • In a fume hood, open the bottle of this compound.

    • Using a micropipette, add the calculated volume of the BHT stock solution to the aldehyde.

    • Flush the headspace of the container with an inert gas for 30-60 seconds.

    • Seal the container tightly, ensuring the cap is secure.

    • Gently swirl the bottle to ensure the stabilizer is homogeneously mixed.

    • Label the bottle clearly, indicating the stabilizer added and the date.

    • Store the stabilized aldehyde according to the conditions in Table 1.

Protocol 2: Purification of Degraded this compound by Vacuum Distillation

  • Objective: To purify this compound that shows signs of degradation.

  • Safety: This procedure must be performed in a fume hood. Wear appropriate PPE, including safety goggles, lab coat, and gloves. Aldehydes can be irritants.[9]

  • Materials:

    • Degraded this compound

    • Distillation glassware (round-bottom flask, distillation head, condenser, receiving flask)

    • Vacuum pump and pressure gauge

    • Heating mantle with stirrer

    • Boiling chips or magnetic stir bar

    • A small amount of a high-boiling point stabilizer (e.g., Hydroquinone)

  • Procedure:

    • Assemble the distillation apparatus. Ensure all glass joints are properly greased and sealed for vacuum.

    • Place the degraded this compound into the distillation flask, filling it to no more than two-thirds of its capacity.

    • Add a few boiling chips and a pinch of hydroquinone (approx. 0.1% w/w) to the flask to prevent polymerization during heating.

    • Begin stirring (if using a stir bar) and slowly apply vacuum. Aim for a pressure of 10-20 mmHg.

    • Once the pressure is stable, begin gently heating the distillation flask.

    • The boiling point of this compound is approximately 80-82°C at 11 mmHg.[16] Collect the fraction that distills over at a stable temperature.

    • Discard the initial, lower-boiling fraction (if any) and stop the distillation before the flask goes to dryness to avoid concentrating potentially unstable residues. The non-volatile polymer will remain in the distillation flask.

    • Transfer the purified, colorless distillate to a clean, dry storage container.

    • Add a stabilizer as described in Protocol 1, flush with inert gas, and store properly.

Visualizations

Troubleshooting_Flowchart start Start: Experiencing issue with This compound observe Observe Sample Visually start->observe check_viscosity Is viscosity increased or are solids present? observe->check_viscosity check_color Is the sample discolored (yellow/brown)? check_viscosity->check_color No polymerized High Likelihood of Polymerization/Condensation check_viscosity->polymerized Yes check_yields Are reaction yields inconsistent? check_color->check_yields No oxidized High Likelihood of Autoxidation check_color->oxidized Yes impure Purity is Compromised check_yields->impure Yes end end check_yields->end No (Consult other protocols) action_purify Action: Purify via Vacuum Distillation. Review storage. polymerized->action_purify action_qc Action: Confirm purity with GC/NMR. Protect from air/light. oxidized->action_qc action_new Action: Use fresh, stabilized stock. Implement strict handling protocols. impure->action_new

Caption: Troubleshooting flowchart for identifying issues with this compound.

Degradation_Pathways cluster_initiators Initiating Factors cluster_reactions Degradation Mechanisms Air Oxygen (Air) Autoxidation Autoxidation (Radical Chain Reaction) Air->Autoxidation Light Light (UV/Sunlight) Light->Autoxidation Heat Heat Heat->Autoxidation Condensation Condensation (e.g., Tishchenko Reaction) Heat->Condensation Contaminants Contaminants (Acids, Bases, Metals) Contaminants->Condensation Products Degradation Products (Polymers, Esters, Carboxylic Acids) Autoxidation->Products Condensation->Products Aldehyde This compound Aldehyde->Autoxidation Aldehyde->Condensation Experimental_Workflow A Procure or Purify This compound B Prepare Stabilizer Stock Solution A->B C Add Stabilizer to Aldehyde (e.g., 100 ppm BHT) B->C D Flush Headspace with Inert Gas (N₂/Ar) C->D E Store at 2-8°C, Protected from Light D->E F Perform Periodic QC Checks (e.g., GC Analysis) E->F

References

Technical Support Center: Scalable Synthesis and Purification of 2-Ethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 2-Ethylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues and answer frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes for this compound?

A1: For scalable synthesis, the two most practical routes are the oxidation of 2-ethylbenzyl alcohol and the Grignard reaction.

  • Oxidation of 2-Ethylbenzyl Alcohol: This is a direct and often high-yielding method. The primary challenge is preventing over-oxidation to the corresponding carboxylic acid.[1] The use of mild oxidizing agents is crucial for selectively stopping at the aldehyde stage.[2]

  • Grignard Reaction: This route involves reacting the Grignard reagent formed from a 2-ethylhalobenzene (e.g., 2-ethylbromobenzene) with a formylating agent like N,N-dimethylformamide (DMF).[3] This method requires strict anhydrous conditions but is highly versatile.[4]

Q2: How can I effectively purify crude this compound?

A2: As this compound is a liquid at room temperature, the most effective large-scale purification method is fractional vacuum distillation.[3][5] This technique separates compounds based on differences in their boiling points and is ideal for removing both less volatile and more volatile impurities.[5] For removing specific types of impurities, other methods can be used:

  • Acid-Base Extraction: To remove acidic byproducts like 2-ethylbenzoic acid, the crude product can be washed with a mild aqueous base such as a 5% sodium carbonate solution.[6]

  • Sodium Bisulfite Adduct Formation: This chemical method selectively isolates the aldehyde. The aldehyde reacts with a saturated sodium bisulfite solution to form a solid adduct, which can be separated by filtration. The pure aldehyde is then regenerated by treating the adduct with an acid or base.[5]

  • Column Chromatography: While effective for small-scale purification, it is generally less practical for large-scale synthesis. It is useful for removing non-polar impurities or isomers.[6][7]

Q3: My purified this compound turns yellow and develops a crystalline precipitate upon storage. What is happening and how can I prevent it?

A3: This is a classic sign of degradation. Aldehydes, including this compound, are susceptible to autoxidation upon exposure to atmospheric oxygen, a process often accelerated by light.[1] The aldehyde oxidizes to the corresponding carboxylic acid (2-ethylbenzoic acid), which is a white crystalline solid.[1][7] To prevent this, store the purified compound under an inert atmosphere (e.g., nitrogen or argon), at a low temperature (2-8°C), and in a container protected from light.[6][8]

Q4: Can I use formylation of ethylbenzene (B125841) to synthesize this compound?

A4: While formylation reactions like the Vilsmeier-Haack or Gattermann-Koch are common for producing ethylbenzaldehydes, they are generally not ideal for selectively synthesizing the 2-isomer (ortho). The ethyl group is an ortho-, para-directing group, and these reactions typically yield the 4-isomer (para) as the major product due to less steric hindrance.[2] Separating the 2-isomer from the much more abundant 4-isomer can be very challenging.[2]

Troubleshooting Guides

This section addresses specific issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Issue 1: Significant formation of 2-ethylbenzoic acid during oxidation of 2-ethylbenzyl alcohol.

  • Question: My reaction to synthesize this compound from 2-ethylbenzyl alcohol is yielding a significant amount of a white, crystalline solid, which I've identified as 2-ethylbenzoic acid. How can I prevent this over-oxidation?

  • Root Causes & Solutions:

    • Choice of Oxidizing Agent: Strong, aqueous oxidants like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) will readily oxidize the primary alcohol all the way to a carboxylic acid.[1] It is critical to use milder, anhydrous reagents that are selective for the aldehyde.[1]

    • Reaction Monitoring: The desired aldehyde product is susceptible to further oxidation.[1] Carefully monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material (alcohol) is consumed to prevent the subsequent oxidation of the aldehyde product.[1]

    • Presence of Air/Oxygen: Benzaldehyde derivatives are prone to autoxidation upon exposure to atmospheric oxygen.[1] Performing the reaction under an inert atmosphere (nitrogen or argon) can minimize this side reaction.[9]

    Troubleshooting Workflow for Over-oxidation

    G Troubleshooting Over-oxidation to Carboxylic Acid start High Carboxylic Acid Byproduct? oxidant Is the Oxidizing Agent too Strong? (e.g., KMnO4, K2Cr2O7) start->oxidant solution1 Switch to a Milder, Anhydrous Reagent (PCC, DMP, Swern, TEMPO) oxidant->solution1 Yes monitoring Was the Reaction Time too Long? oxidant->monitoring No end_node Minimized Byproduct solution1->end_node solution2 Monitor Reaction Closely by TLC/GC. Quench Immediately Upon Completion. monitoring->solution2 Yes atmosphere Was the Reaction Exposed to Air? monitoring->atmosphere No solution2->end_node solution3 Use Anhydrous Solvents. Run under Inert Gas (N2/Ar). atmosphere->solution3 Yes atmosphere->end_node No solution3->end_node

    Caption: Troubleshooting workflow for over-oxidation.

Issue 2: Low yield in Grignard synthesis.

  • Question: I am attempting to synthesize this compound via a Grignard reaction, but my yield is consistently low. What are the likely causes?

  • Root Causes & Solutions:

    • Presence of Water: Grignard reagents react readily with water.[4] This is the most common cause of failure. Ensure all glassware is flame- or oven-dried before use, use anhydrous solvents (e.g., anhydrous diethyl ether or THF), and conduct the reaction under a dry, inert atmosphere (nitrogen or argon).[9]

    • Poor Quality Magnesium: The surface of the magnesium turnings may be oxidized. Gently crush the turnings in a mortar and pestle before use or use a small crystal of iodine to help initiate the reaction.[3][10]

    • Impure Starting Materials: Impurities in the 2-ethylhalobenzene can interfere with the reaction.[9] Purify the starting material by distillation if its purity is questionable.

    • Incorrect Temperature Control: The reaction to form the Grignard reagent is exothermic. Add the halide solution slowly to maintain a gentle reflux.[3] During the subsequent reaction with the formylating agent (e.g., DMF), the temperature should be kept low (e.g., 0 °C) to prevent side reactions.[10]

Issue 3: Difficulty in separating this compound from impurities by distillation.

  • Question: I am trying to purify my crude product by vacuum distillation, but the separation is poor. What can I do?

  • Root Causes & Solutions:

    • Similar Boiling Points: If the impurity has a boiling point very close to that of this compound, simple distillation will be ineffective. Use a fractional distillation column (e.g., a Vigreux or packed column) to increase the separation efficiency.[5]

    • Improper Vacuum: A stable, deep vacuum is essential for lowering the boiling point and preventing thermal degradation. Check all joints and seals on your apparatus for leaks. A good vacuum pump and an accurate pressure gauge are critical.

    • Bumping/Uneven Boiling: This can lead to impure fractions being carried over. Use a magnetic stir bar or boiling chips in the distillation flask for smooth boiling.

    • Pre-Purification: If distillation alone is insufficient, consider a chemical pre-purification step. For example, use an acid-base wash to remove acidic or basic impurities, or use the sodium bisulfite adduct method to selectively remove the aldehyde before distilling other neutral impurities.[5][6]

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL @ 25°C)
This compound C₉H₁₀O134.18212 (atm)[11] 80-82 (11 mmHg)[11]1.02[11]
2-Ethylbenzyl AlcoholC₉H₁₂O136.19~228 (atm)~0.99
2-Ethylbenzoic AcidC₉H₁₀O₂150.17~268 (atm)~1.1 (solid)
EthylbenzeneC₈H₁₀106.17136 (atm)0.867
4-EthylbenzaldehydeC₉H₁₀O134.18221 (atm)[5]1.01

Table 2: Comparison of Synthetic Methodologies

Synthesis MethodKey ReagentsTypical YieldKey AdvantagesKey Challenges
Oxidation 2-Ethylbenzyl alcohol, PCC or DMP70-90%Direct route, avoids isomeric impurities.Risk of over-oxidation to carboxylic acid.[1]
Grignard Reaction 2-Ethylbromobenzene, Mg, DMF60-80%Versatile, good for specific isomer.[3]Requires strict anhydrous conditions; sensitive to impurities.[4][9]
Vilsmeier-Haack Ethylbenzene, DMF, POCl₃Low (for 2-isomer)Uses common starting materials.Poor regioselectivity; produces mainly the 4-isomer.[2]

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 2-Ethylbenzyl Alcohol with PCC

This protocol uses pyridinium (B92312) chlorochromate (PCC), a relatively mild oxidant. Handle PCC with care as it is a hazardous and potentially carcinogenic substance.

  • Setup: In a dry, round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Oxidation: To this solution, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion. The reaction is typically stirred at room temperature.[2]

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate (B1210297) eluent). The reaction is usually complete within a few hours, once the starting alcohol spot has disappeared.[2]

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and filter it through a pad of silica (B1680970) gel or celite to remove the chromium salts, washing the pad with additional diethyl ether.[9]

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude this compound can be purified by fractional vacuum distillation.[9]

Protocol 2: Purification by Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask (or multiple flasks for collecting different fractions), and a vacuum adapter connected to a vacuum pump and a pressure gauge. Ensure all glassware is dry and joints are properly sealed.[5]

  • Distillation: Place the crude this compound in the distillation flask with a magnetic stir bar. Begin stirring and slowly apply vacuum to the desired pressure (e.g., 10-15 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect a small forerun of any low-boiling impurities. Then, collect the main fraction of pure this compound at its characteristic boiling point at that pressure (e.g., ~80-85 °C at 11 mmHg). Switch receiving flasks if the temperature fluctuates or drops, indicating the end of the main fraction.

  • Storage: Store the purified, colorless liquid under an inert atmosphere and protected from light.[6]

General Synthesis and Purification Workflow

G General Workflow: Synthesis & Purification start Starting Materials (e.g., 2-Ethylbenzyl Alcohol) reaction Chemical Synthesis (e.g., Oxidation) start->reaction workup Aqueous Work-up (Quench & Neutralize) reaction->workup extraction Solvent Extraction (e.g., DCM or Ether) workup->extraction drying Dry Organic Layer (e.g., MgSO₄) extraction->drying concentrate Concentrate Under Reduced Pressure drying->concentrate crude Crude this compound concentrate->crude purification Purification (Fractional Vacuum Distillation) crude->purification characterization Characterization (GC, NMR, IR) purification->characterization product Pure this compound characterization->product

Caption: General experimental workflow.

References

2-Ethylbenzaldehyde: A Technical Guide to Safe Handling and Emergency Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the safe handling of 2-Ethylbenzaldehyde. It includes detailed personal protective equipment (PPE) recommendations, emergency protocols, and answers to frequently asked questions regarding its use in a laboratory setting.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues that may arise during experiments involving this compound.

Q1: What are the immediate health hazards I should be aware of when working with this compound?

A1: this compound is classified as a combustible liquid and is harmful if swallowed.[1] It can cause skin and eye irritation.[2] Inhalation of vapors or mists may lead to respiratory irritation.[2]

Q2: The color of my this compound appears pale yellow, although it's described as colorless. Is it safe to use?

A2: this compound is typically a colorless to pale yellow liquid.[3] A pale yellow color does not necessarily indicate impurity or degradation, but it is good practice to verify the purity if your experiment is sensitive to impurities.

Q3: I've noticed a sweet, floral odor. Does this indicate a leak or spill?

A3: this compound has a characteristic sweet, floral odor.[3] While this is a property of the chemical, a noticeable odor could indicate a leak or inadequate ventilation. Ensure you are working in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.

Q4: What should I do if I accidentally spill a small amount of this compound on my lab bench?

A4: For a small spill, you should absorb it with an inert material such as sand, earth, or vermiculite.[4] After absorption, collect the material into a suitable, labeled container for waste disposal.[4] Ensure you are wearing appropriate PPE, including gloves and eye protection, during the cleanup process. Avoid breathing vapors.[4]

Q5: Can I store this compound with other organic solvents?

A5: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][5] It is incompatible with strong oxidizing agents, strong reducing agents, and strong bases.[6] Therefore, it should be segregated from these chemicals during storage to prevent potentially hazardous reactions.

Q6: My reaction involving this compound is not proceeding as expected. What are some common side reactions or incompatibilities?

A6: this compound, as an aldehyde, is susceptible to oxidation, which can convert it to 2-ethylbenzoic acid. It can also participate in various condensation reactions.[5] Ensure your reaction setup is under an inert atmosphere if sensitivity to air is a concern. It is incompatible with strong oxidizing and reducing agents.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. Note that specific occupational exposure limits were not available in the consulted resources.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O[3][7]
Molecular Weight 134.18 g/mol [7]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 212 °C (lit.)[7]
Density 1.02 g/mL at 25 °C (lit.)[7]
Flash Point > 110 °C / 230 °F[8]
Storage Class 10 - Combustible liquids[7]

Personal Protective Equipment (PPE)

Proper selection and use of PPE are crucial to minimize exposure to this compound.

PPE CategoryRecommendationSource(s)
Eye/Face Protection Wear tightly fitting safety goggles or chemical safety goggles.[5][9]
Skin Protection Wear appropriate protective gloves (e.g., Butyl rubber, Viton) and clothing to prevent skin exposure. Natural rubber (latex), nitrile rubber, and PVC are not recommended.[8][9]
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood. If vapors or aerosols are generated, a respirator with an appropriate filter (e.g., type ABEK) may be required.[1][5]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid ProcedureSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[1][5]
Eye Contact Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][5]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or dry sand.[1][5]

  • Specific Hazards: The substance is a combustible liquid. Vapors are heavier than air and may spread along floors, potentially forming explosive mixtures with air upon intense heating.[1] Hazardous combustion products include carbon monoxide and carbon dioxide.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

Accidental Release Measures

For detailed steps on handling a spill, refer to the workflow diagram below.

G This compound Spill Response Workflow cluster_0 Immediate Actions cluster_1 Containment & Cleanup cluster_2 Final Steps start Spill Occurs evacuate Evacuate immediate area Alert others nearby start->evacuate ventilate Ensure adequate ventilation (if safe to do so) evacuate->ventilate ignition Remove all sources of ignition ventilate->ignition ppe Don appropriate PPE (Gloves, Goggles, etc.) ignition->ppe contain Contain spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Collect absorbed material into a sealed, labeled waste container contain->collect decontaminate Decontaminate spill area collect->decontaminate dispose Dispose of waste according to institutional and local regulations decontaminate->dispose report Report the incident to EH&S dispose->report

References

Validation & Comparative

A Comparative Analysis of Benzaldehyde Derivatives in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various benzaldehyde (B42025) derivatives in Claisen-Schmidt and Knoevenagel condensation reactions. The reactivity of substituted benzaldehydes is significantly influenced by the electronic nature of the substituents on the aromatic ring, impacting reaction rates and product yields. This document summarizes quantitative data from multiple studies, presents detailed experimental protocols, and visualizes reaction pathways to aid in the selection of appropriate substrates and optimization of reaction conditions.

Comparative Performance of Benzaldehyde Derivatives

The substitution pattern on the benzaldehyde ring plays a crucial role in its reactivity towards nucleophilic attack in condensation reactions. Generally, electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates and often higher yields. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, which can slow down the reaction and potentially lead to lower yields.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation where an aromatic aldehyde, such as benzaldehyde or its derivatives, reacts with an enolizable ketone in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325).[1] These compounds are important precursors for flavonoids and other biologically active molecules.[1][2]

The following table summarizes the reported yields for the synthesis of various chalcones from the reaction of substituted benzaldehydes with acetophenone (B1666503) under basic conditions. It is important to note that the reaction conditions may vary between different sources, which can influence the reported yields.

Substituted BenzaldehydeKetoneCatalyst/SolventYield (%)
BenzaldehydeAcetophenoneNaOH/Ethanol43
4-MethylbenzaldehydeAcetophenoneSolid NaOH (Solvent-free)High
4-Methoxybenzaldehyde (B44291)AcetophenoneNaOH/EthanolHigh
4-ChlorobenzaldehydeAcetophenoneSolid NaOH (Solvent-free)High
3-NitrobenzaldehydeAcetophenoneNaOH/EthanolHigh
4-Hydroxybenzaldehydep-ChloroacetophenoneNaOH/Rectified Spirit-
4-Methoxybenzaldehydep-BromoacetophenoneNaOH/Rectified Spirit-

Note: "High" yield is reported in the source material without a specific percentage. The yield of chalcone synthesis can be consistently high when using a solvent-free grinding method with sodium hydroxide (B78521).[3]

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst.[4] This reaction is a versatile method for carbon-carbon bond formation.[4] The reactivity of benzaldehyde derivatives in this reaction is also dependent on the substituents on the aromatic ring.

The following table presents the yields for the Knoevenagel condensation of various substituted benzaldehydes with malononitrile.

Substituted BenzaldehydeActive Methylene CompoundCatalyst/SolventYield (%)
BenzaldehydeMalononitrileCatalyst-free/Water90
4-NitrobenzaldehydeMalononitrileCatalyst-free/Water>99
4-ChlorobenzaldehydeMalononitrileCatalyst-free/Water97
4-BromobenzaldehydeMalononitrileCatalyst-free/Water99
4-MethylbenzaldehydeMalononitrileCatalyst-free/Water85
4-MethoxybenzaldehydeMalononitrileCatalyst-free/Water-
2,4,6-TrimethoxybenzaldehydeMalononitrileCatalyst-free/Water81
1-NaphthaldehydeMalononitrileCatalyst-free/Water99

Note: The data is sourced from a study on catalyst-free Knoevenagel condensation in water.[5] The yield for 4-methoxybenzaldehyde was not explicitly provided in the referenced text.

Experimental Protocols

Detailed methodologies for the Claisen-Schmidt and Knoevenagel condensations are provided below. These protocols are representative examples and can be adapted based on the specific substrates and desired scale.

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes a solvent-free approach to the Claisen-Schmidt condensation.[3][6]

Materials:

  • Substituted benzaldehyde (5.0 mmol)

  • Acetophenone (5.0 mmol)

  • Sodium hydroxide (NaOH) pellets (0.2 g, 5.0 mmol)

  • Mortar and pestle

  • 95% Ethanol for recrystallization

  • Suction filtration apparatus

Procedure:

  • Reaction Setup: In a porcelain mortar, combine the substituted benzaldehyde (5.0 mmol), acetophenone (5.0 mmol), and a pellet of NaOH (approximately 0.2 g).[3]

  • Grinding: Grind the mixture with a pestle for about 10 minutes. The reaction mixture will typically turn into a paste.[3][6]

  • Isolation: After the reaction is complete, add water to the mortar and isolate the crude chalcone by suction filtration.[3]

  • Purification: Wash the crude product with water.[3] For further purification, recrystallize the solid from 95% ethanol.[3][6]

  • Characterization: The purified chalcone can be characterized by determining its melting point and using techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[3]

Protocol 2: Knoevenagel Condensation in Water (Catalyst-Free)

This protocol outlines a greener, catalyst-free Knoevenagel condensation in an aqueous medium.[4]

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Active methylene compound (e.g., malononitrile) (1.0 mmol)

  • Deionized water (2 mL)

  • Glass vial with a stir bar

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a glass vial, combine the substituted benzaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).[4]

  • Solvent Addition: Add 2 mL of deionized water to the vial.[4]

  • Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., room temperature or 50 °C) until the reaction is complete, which can be monitored by TLC.[4]

  • Isolation: Upon completion, the product often precipitates from the aqueous solution. Collect the solid product by vacuum filtration.[4]

  • Purification: If necessary, the crude product can be purified by recrystallization.[4]

Visualizations

The following diagrams illustrate the general experimental workflow for condensation reactions and the mechanisms of the Claisen-Schmidt and Knoevenagel condensations.

experimental_workflow cluster_start Start cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_end End start Combine Reactants (Benzaldehyde Derivative + Ketone/Active Methylene) reaction Add Catalyst/Solvent & Stir/Heat start->reaction workup Quench Reaction & Extract/Filter reaction->workup purification Recrystallization/ Column Chromatography workup->purification end_node Characterization (NMR, IR, MS, M.P.) purification->end_node

Caption: General experimental workflow for condensation reactions.

claisen_schmidt_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration ketone Ketone (with α-H) enolate Enolate (Nucleophile) ketone->enolate + Base base Base (e.g., OH-) alkoxide Alkoxide Intermediate enolate->alkoxide + Benzaldehyde Derivative benzaldehyde Benzaldehyde Derivative (Electrophile) aldol β-Hydroxy Ketone (Aldol Adduct) alkoxide->aldol + H2O water H2O chalcone α,β-Unsaturated Ketone (Chalcone) aldol->chalcone - H2O

Caption: Mechanism of the Claisen-Schmidt condensation.

knoevenagel_mechanism cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration active_methylene Active Methylene Compound carbanion Carbanion (Nucleophile) active_methylene->carbanion + Base base Base (e.g., Piperidine) intermediate Intermediate Adduct carbanion->intermediate + Benzaldehyde Derivative benzaldehyde Benzaldehyde Derivative (Electrophile) product α,β-Unsaturated Product intermediate->product - H2O

Caption: Mechanism of the Knoevenagel condensation.

References

A Comparative Analysis of the Reactivity of 2-Ethylbenzaldehyde and Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 2-ethylbenzaldehyde and benzaldehyde (B42025). The presence of an ethyl group at the ortho position in this compound introduces significant electronic and steric differences compared to the unsubstituted benzaldehyde, leading to notable variations in their chemical behavior. This analysis is supported by established principles of organic chemistry and provides a framework for experimental validation.

Core Principles: Electronic Effects and Steric Hindrance

The reactivity of the aldehyde functional group in aromatic systems is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the benzene (B151609) ring can modulate this reactivity through a combination of electronic and steric effects.

Electronic Effects: The ethyl group is a weak electron-donating group (EDG). Through an inductive effect, it pushes electron density into the benzene ring, which in turn slightly reduces the partial positive charge on the carbonyl carbon of this compound. This decrease in electrophilicity makes it a less attractive target for nucleophiles compared to the carbonyl carbon in benzaldehyde.

Steric Hindrance: The placement of the ethyl group at the ortho position (adjacent to the aldehyde group) in this compound creates significant steric bulk around the reaction center. This physical obstruction impedes the approach of nucleophiles, thereby slowing down the rate of reaction. This "ortho effect" is a major factor contributing to the reduced reactivity of this compound. In contrast, benzaldehyde, lacking any substituents in the ortho positions, presents a more accessible carbonyl group for nucleophilic attack.

Quantitative Reactivity Comparison

AldehydeSubstituentElectronic EffectSteric HindranceExpected Relative Rate of Nucleophilic Addition (k/k₀)Expected Relative Rate of Oxidation (k/k₀)
Benzaldehyde-HReferenceMinimal1.00 (Reference)1.00 (Reference)
This compound2-EthylWeakly Electron-Donating (-I)Significant< 1.00< 1.00

Note: The relative rates are qualitative predictions based on established electronic and steric effects. Actual values would need to be determined experimentally.

Experimental Protocols for Comparative Analysis

To quantitatively assess the reactivity differences, competitive reactions can be performed. Below are detailed protocols for comparing the reactivity of this compound and benzaldehyde in oxidation and Grignard reactions.

Competitive Oxidation Reaction

This experiment compares the relative rates of oxidation of this compound and benzaldehyde to their corresponding carboxylic acids using an oxidizing agent like potassium permanganate (B83412). The product ratio, determined by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), will indicate the relative reactivity.

Materials:

  • This compound

  • Benzaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (HCl, concentrated)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, prepare an equimolar solution of this compound and benzaldehyde in dichloromethane.

  • In a separate flask, prepare an aqueous solution of potassium permanganate and sodium bicarbonate. The molar amount of KMnO₄ should be less than the total moles of the aldehydes to ensure a competitive reaction.

  • Cool the aldehyde solution in an ice bath and add the potassium permanganate solution dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) until the purple color of the permanganate has disappeared.

  • Once the reaction is complete, quench it by adding a small amount of sodium bisulfite to consume any excess KMnO₄.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • The unreacted aldehydes in the organic layer can be analyzed by GC to determine their relative consumption.

  • Acidify the aqueous layer with concentrated HCl to precipitate the benzoic acid and 2-ethylbenzoic acid products.

  • The precipitated acids can be filtered, dried, and the product ratio determined by ¹H NMR spectroscopy or HPLC.

Competitive Grignard Reaction

This protocol evaluates the relative reactivity of the two aldehydes towards a nucleophilic attack by a Grignard reagent. The ratio of the resulting secondary alcohols provides a measure of the relative rates of reaction.

Materials:

Procedure:

  • Prepare the phenylmagnesium bromide Grignard reagent in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether.

  • In a separate flame-dried flask, prepare an equimolar solution of this compound and benzaldehyde in anhydrous diethyl ether.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add the aldehyde mixture to the Grignard reagent. The amount of Grignard reagent should be substoichiometric to the total amount of aldehydes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The ratio of the resulting alcohols, (2-ethylphenyl)(phenyl)methanol and diphenylmethanol, can be determined by GC or ¹H NMR spectroscopy of the crude product mixture.

Visualizing Steric Hindrance

The following diagram illustrates the steric hindrance posed by the ortho-ethyl group in this compound during the approach of a nucleophile, compared to the unobstructed access to the carbonyl group in benzaldehyde.

Steric_Hindrance cluster_benzaldehyde Benzaldehyde cluster_2_ethylbenzaldehyde This compound benzaldehyde_node Benzaldehyde benzaldehyde_carbonyl benzaldehyde_node->benzaldehyde_carbonyl C=O nu_benz Nu: nu_benz->benzaldehyde_carbonyl Unhindered Attack ethylbenz_node This compound ethylbenz_carbonyl ethylbenz_node->ethylbenz_carbonyl C=O ethyl_group Ethyl Group ethylbenz_node->ethyl_group ortho-substituent nu_ethylbenz Nu: nu_ethylbenz->ethylbenz_carbonyl Hindered Attack

Caption: Steric hindrance in this compound vs. benzaldehyde.

Conclusion

The reactivity of this compound is significantly lower than that of benzaldehyde in reactions involving nucleophilic attack on the carbonyl carbon. This reduced reactivity is a consequence of the combined electronic and steric effects of the ortho-ethyl group. The electron-donating nature of the ethyl group slightly decreases the electrophilicity of the carbonyl carbon, while its position adjacent to the aldehyde group creates substantial steric hindrance, impeding the approach of nucleophiles. For reactions where the aldehyde acts as a nucleophile or in which electron-donating groups accelerate the reaction, the reactivity of this compound might be comparable to or slightly higher than that of benzaldehyde, although steric factors would still play a crucial role. The provided experimental protocols offer a framework for the quantitative comparison of these two aldehydes, which is essential for researchers and professionals in drug development and chemical synthesis.

A Spectroscopic Comparison of Ortho, Meta, and Para Ethylbenzaldehyde Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical research and drug development, the precise structural characterization of isomeric compounds is of paramount importance. Subtle differences in the substitution pattern on an aromatic ring can lead to significant variations in physical, chemical, and biological properties. This guide provides an objective, data-driven comparison of the spectroscopic properties of ortho (2-), meta (3-), and para (4-) ethylbenzaldehyde, utilizing Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

The differentiation of these isomers is critical for ensuring the correct starting materials and intermediates are used in multi-step syntheses, ultimately impacting the purity and efficacy of the final product. The following sections present a detailed analysis of the spectroscopic data for each isomer, complete with experimental protocols and a logical workflow for their differentiation.

Comparative Spectroscopic Data

The key to distinguishing between the ortho, meta, and para isomers of ethylbenzaldehyde lies in the subtle yet distinct differences in their respective spectra. These differences arise from the varying electronic environments and symmetries of the molecules.

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. All three isomers exhibit characteristic absorptions for the aldehyde and aromatic functionalities. The primary C=O stretch of the aldehyde is observed around 1700 cm⁻¹. The C-H stretching of the aldehyde group typically appears as two weak bands between 2830 and 2730 cm⁻¹. The aromatic C-H and C=C stretching vibrations are also present. Differences in the fingerprint region (below 1500 cm⁻¹), particularly the C-H out-of-plane bending bands, can be indicative of the substitution pattern on the benzene (B151609) ring.

Functional Group ortho-Ethylbenzaldehyde (cm⁻¹) ** meta-Ethylbenzaldehyde (cm⁻¹) **para-Ethylbenzaldehyde (cm⁻¹)[1][2]
Aldehyde C-H Stretch~2820, ~2730~2825, ~2735~2830, ~2730
C=O Stretch~1701~1703~1700
Aromatic C=C Stretch~1600, ~1570~1605, ~1585~1600, ~1570
C-H Bending (Ethyl)~1465, ~1380~1460, ~1380~1460, ~1380
Aromatic C-H Out-of-Plane Bending~760~790, ~700~830

Proton NMR (¹H NMR) spectroscopy is arguably the most definitive technique for distinguishing between these isomers. The chemical shifts and splitting patterns of the aromatic protons are highly dependent on the relative positions of the aldehyde and ethyl groups.

Proton Assignment ortho-Ethylbenzaldehyde (δ ppm) meta-Ethylbenzaldehyde (δ ppm)[3] para-Ethylbenzaldehyde (δ ppm)[1]
Aldehyde (-CHO)~10.3 (s, 1H)~10.0 (s, 1H)~9.98 (s, 1H)
Aromatic Protons~7.8-7.3 (m, 4H)~7.7-7.4 (m, 4H)~7.80 (d, 2H), ~7.40 (d, 2H)
Methylene (-CH₂)~3.0 (q, 2H)~2.74 (q, 2H)~2.75 (q, 2H)
Methyl (-CH₃)~1.25 (t, 3H)~1.28 (t, 3H)~1.25 (t, 3H)

Note: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet

The para isomer exhibits a highly symmetric pattern in the aromatic region, typically showing two distinct doublets. In contrast, the ortho and meta isomers display more complex multiplets due to the lower symmetry and different coupling interactions between the aromatic protons.

Carbon NMR (¹³C NMR) provides further structural confirmation by revealing the number of unique carbon environments. Due to symmetry, the para isomer will show fewer signals in the aromatic region compared to the ortho and meta isomers.

Carbon Assignment ortho-Ethylbenzaldehyde (δ ppm) meta-Ethylbenzaldehyde (δ ppm) para-Ethylbenzaldehyde (δ ppm)[1]
Aldehyde Carbonyl (C=O)~193~192192.5
Aromatic (C-CHO)~134~137134.5
Aromatic (C-CH₂CH₃)~145~145152.0
Aromatic (CH)Multiple signalsMultiple signals129.8, 129.5
Methylene (-CH₂)~26~2929.2
Methyl (-CH₃)~15~1515.1

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic aldehydes typically exhibit two main absorption bands: a strong π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths.[4] The position of the ethyl group can subtly influence the absorption maxima (λmax). Benzaldehyde (B42025) itself has a π → π* transition around 248 nm and an n → π* transition around 283 nm.[4] Substitution on the benzene ring can cause a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift.

Isomer λmax (π → π) (nm)λmax (n → π) (nm)
ortho-Ethylbenzaldehyde~250~310
meta-Ethylbenzaldehyde~245~290
para-Ethylbenzaldehyde~255~295

Note: These are estimated values based on typical shifts for substituted benzaldehydes. Actual values may vary depending on the solvent.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for the key spectroscopic techniques are provided below.

Objective: To identify the characteristic functional groups.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument: A high-resolution FT-IR spectrometer equipped with a diamond ATR accessory.

  • Sample Preparation: A single drop of the neat liquid sample (ortho-, meta-, or para-ethylbenzaldehyde) is placed directly onto the clean, dry diamond crystal of the ATR accessory.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum. For each sample, 32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.[1]

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

Objective: To elucidate the detailed molecular structure and differentiate between isomers.

Methodology:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the ethylbenzaldehyde isomer is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).[1] The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired with a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.[1]

  • ¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired with a 30° pulse width, a relaxation delay of 2 seconds, and 1024 scans. Proton decoupling is applied to obtain singlet peaks for all carbon atoms.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Multiplicity (singlet, doublet, triplet, quartet) and integration values for ¹H NMR, and the chemical shifts for ¹³C NMR are analyzed to determine the structure.

Objective: To investigate the electronic transitions within the conjugated system.

Methodology:

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the ethylbenzaldehyde isomer is prepared in a UV-grade solvent (e.g., ethanol (B145695) or cyclohexane) to an approximate concentration of 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition: The spectrophotometer is first zeroed with a cuvette containing the pure solvent. The sample solution is then placed in the beam path, and the absorbance is measured over a wavelength range of approximately 200-400 nm.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined from the spectrum.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for the spectroscopic differentiation of ortho, meta, and para ethylbenzaldehyde.

Spectroscopic_Comparison_Workflow Workflow for Ethylbenzaldehyde Isomer Differentiation cluster_sample Sample Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data Data Interpretation cluster_identification Isomer Identification Sample Sample IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis IR_Data Identify C=O and Aldehyde C-H stretches. Analyze fingerprint region. IR->IR_Data NMR_Data Analyze aromatic proton splitting patterns and ¹³C signal count. NMR->NMR_Data UV_Vis_Data Determine λmax values for π→π* and n→π* transitions. UV_Vis->UV_Vis_Data Ortho ortho-Ethylbenzaldehyde IR_Data->Ortho Meta meta-Ethylbenzaldehyde IR_Data->Meta Para para-Ethylbenzaldehyde IR_Data->Para NMR_Data->Ortho Complex multiplet for aromatic protons NMR_Data->Meta Complex multiplet for aromatic protons NMR_Data->Para Two doublets for aromatic protons UV_Vis_Data->Ortho UV_Vis_Data->Meta UV_Vis_Data->Para

References

A Comparative Guide to the Quantification of 2-Ethylbenzaldehyde: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of aromatic aldehydes like 2-Ethylbenzaldehyde is crucial for quality control, impurity profiling, and stability testing. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides a detailed comparison of validated HPLC and GC-MS methods for the quantification of this compound, supported by representative experimental data and protocols.

Performance Comparison

The selection of an analytical method is often dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance parameters of a typical validated Reversed-Phase HPLC (RP-HPLC) method and a GC-MS method for the quantification of this compound.

Performance ParameterValidated HPLC MethodAlternative GC-MS Method
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows for the validated HPLC method and the logical relationship in method selection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification A Weigh this compound Standard B Prepare Stock Solution (Methanol) A->B C Prepare Working Standards (Mobile Phase) B->C F Inject Standard Solutions C->F D Prepare Sample Solution (Mobile Phase) G Inject Sample Solutions D->G E Equilibrate HPLC System E->F F->G H Acquire Chromatographic Data G->H I Integrate Peak Areas H->I J Construct Calibration Curve I->J K Quantify this compound in Sample J->K

Experimental workflow for the validated HPLC method.

Method_Selection cluster_input Analytical Requirements cluster_decision Method Choice cluster_output Outcome Sensitivity High Sensitivity? Choose_GCMS GC-MS Sensitivity->Choose_GCMS Volatility Volatile Analyte? Volatility->Choose_GCMS Matrix Complex Matrix? Choose_HPLC HPLC Matrix->Choose_HPLC Result1 High Specificity & Sensitivity Choose_GCMS->Result1 Result2 Robust & Routine Analysis Choose_HPLC->Result2

Logical relationship for analytical method selection.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the quantification of this compound using both HPLC and GC-MS.

Validated HPLC Method Protocol

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound analytical standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase:

  • Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Degas the mobile phase using sonication or vacuum filtration before use.

3. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standard solutions with concentrations ranging from 0.1 µg/mL to 50 µg/mL.

4. Sample Preparation:

  • Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

5. Chromatographic Conditions:

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 245 nm

  • Column Temperature: 30 °C

6. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Alternative GC-MS Method Protocol

This protocol describes a GC-MS method suitable for the quantification of this compound, particularly for volatile samples or when higher sensitivity is required.

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Helium (carrier gas, 99.999% purity)

  • This compound analytical standard

  • Solvent for dilution (e.g., Dichloromethane (B109758), HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in dichloromethane.

  • Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to cover the desired concentration range (e.g., 0.01 µg/mL to 10 µg/mL).

3. Sample Preparation:

  • Dissolve the sample containing this compound in dichloromethane to a concentration within the calibration range.

  • If necessary, perform liquid-liquid extraction or solid-phase extraction to remove matrix interferences.

  • Transfer the final sample solution to an autosampler vial.

4. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Ramp: 20 °C/min to 280 °C, hold for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Data Acquisition: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., m/z 105, 134).

5. Analysis and Quantification:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify this compound in the samples by comparing the peak areas of the selected ions to the calibration curve.

Characterization of 2-Ethylbenzaldehyde Derivatives: A Comparative Guide Using NMR and Other Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of organic molecules is a critical step in the synthesis and discovery pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the structural elucidation of novel compounds. This guide provides a comparative analysis of the spectroscopic data for 2-Ethylbenzaldehyde and two of its derivatives, 2-Ethyl-4-hydroxybenzaldehyde and 2-Ethyl-4-nitrobenzaldehyde, with a focus on NMR spectroscopy. This guide also presents data from Infrared (IR) Spectroscopy and Mass Spectrometry (MS) to offer a multi-faceted approach to characterization. Detailed experimental protocols and visual workflows are included to support practical application.

The electronic nature of substituents on the aromatic ring of this compound significantly influences the chemical environment of the protons and carbons within the molecule. These changes are readily observed in their respective NMR spectra, leading to characteristic shifts in resonance frequencies. Understanding these substituent-induced shifts is paramount for the unambiguous identification and structural verification of such derivatives.

Comparative NMR Data Analysis

The ¹H and ¹³C NMR spectral data provide detailed information about the molecular structure. The tables below summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound and two of its derivatives. This data facilitates a direct comparison of the influence of the hydroxyl (-OH) and nitro (-NO₂) groups on the chemical environment of the aromatic and aldehydic moieties.

Table 1: Comparative ¹H and ¹³C NMR Data of this compound Derivatives (Predicted)

Compound¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)¹³C NMR Chemical Shifts (δ, ppm)
This compound 10.31 (s, 1H, CHO), 7.85 (d, J=7.6 Hz, 1H, Ar-H), 7.55 (t, J=7.5 Hz, 1H, Ar-H), 7.40 (t, J=7.6 Hz, 1H, Ar-H), 7.29 (d, J=7.6 Hz, 1H, Ar-H), 2.95 (q, J=7.6 Hz, 2H, CH₂), 1.25 (t, J=7.6 Hz, 3H, CH₃)192.8 (CHO), 148.2 (C-2), 134.1 (C-1), 133.5 (Ar-CH), 131.8 (Ar-CH), 128.5 (Ar-CH), 126.0 (Ar-CH), 26.5 (CH₂), 15.2 (CH₃)
2-Ethyl-4-hydroxybenzaldehyde 10.15 (s, 1H, CHO), 9.90 (s, 1H, OH), 7.65 (d, J=8.4 Hz, 1H, Ar-H), 6.80 (d, J=2.4 Hz, 1H, Ar-H), 6.75 (dd, J=8.4, 2.4 Hz, 1H, Ar-H), 2.85 (q, J=7.6 Hz, 2H, CH₂), 1.20 (t, J=7.6 Hz, 3H, CH₃)192.5 (CHO), 162.0 (C-4), 150.5 (C-2), 135.0 (Ar-CH), 125.5 (C-1), 116.0 (Ar-CH), 114.5 (Ar-CH), 26.0 (CH₂), 14.8 (CH₃)
2-Ethyl-4-nitrobenzaldehyde 10.40 (s, 1H, CHO), 8.40 (d, J=2.2 Hz, 1H, Ar-H), 8.30 (dd, J=8.5, 2.2 Hz, 1H, Ar-H), 7.50 (d, J=8.5 Hz, 1H, Ar-H), 3.10 (q, J=7.5 Hz, 2H, CH₂), 1.30 (t, J=7.5 Hz, 3H, CH₃)191.0 (CHO), 152.0 (C-2), 150.0 (C-4), 138.0 (C-1), 131.0 (Ar-CH), 126.0 (Ar-CH), 122.0 (Ar-CH), 27.0 (CH₂), 15.0 (CH₃)

Note: NMR data is predicted and may vary slightly from experimental values.

Alternative Spectroscopic Characterization

While NMR provides a detailed carbon-hydrogen framework, other spectroscopic techniques like Infrared (IR) spectroscopy and Mass Spectrometry (MS) offer complementary information regarding functional groups and molecular weight.

Table 2: Comparative IR and MS Data of this compound Derivatives

CompoundKey IR Absorptions (cm⁻¹)Key Mass Spectrometry Fragments (m/z)
This compound ~2820, ~2720 (Aldehyde C-H), ~1700 (C=O stretch), ~1600, ~1450 (Aromatic C=C)134 (M⁺), 133 (M-H)⁺, 105 (M-C₂H₅)⁺, 77 (C₆H₅)⁺
2-Ethyl-4-hydroxybenzaldehyde ~3300 (Broad, O-H stretch), ~2820, ~2720 (Aldehyde C-H), ~1685 (C=O stretch), ~1600, ~1450 (Aromatic C=C)150 (M⁺), 149 (M-H)⁺, 121 (M-C₂H₅)⁺
2-Ethyl-4-nitrobenzaldehyde ~2830, ~2730 (Aldehyde C-H), ~1710 (C=O stretch), ~1520, ~1350 (NO₂ asymmetric and symmetric stretch), ~1600, ~1450 (Aromatic C=C)179 (M⁺), 178 (M-H)⁺, 150 (M-NO)⁺, 133 (M-NO₂)⁺, 105 (M-C₂H₅-NO₂)⁺

Experimental Protocols

NMR Spectroscopy Protocol for this compound Derivatives

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.

  • Sample Preparation:

    • Weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient to be within the detector coil of the NMR spectrometer.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which results in sharp, symmetrical peaks.

  • Data Acquisition (¹H NMR):

    • Pulse Angle: Typically a 30° or 45° pulse.

    • Acquisition Time: Usually 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full proton relaxation.

    • Number of Scans: 8-16 scans are generally sufficient for a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR):

    • Pulse Program: A standard proton-decoupled pulse sequence.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J) in Hertz (Hz).

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the characterization of a substituted benzaldehyde (B42025) using various spectroscopic techniques.

CharacterizationWorkflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structure Elucidation Prep Weigh & Dissolve Sample Add_Standard Add Internal Standard (e.g., TMS) Prep->Add_Standard Transfer Transfer to NMR Tube Add_Standard->Transfer NMR NMR Spectroscopy (¹H, ¹³C, 2D) Transfer->NMR IR IR Spectroscopy Transfer->IR MS Mass Spectrometry Transfer->MS Process_NMR Process NMR Data (FT, Phasing, Integration) NMR->Process_NMR Analyze_IR Identify Functional Groups IR->Analyze_IR Analyze_MS Determine Molecular Weight & Fragmentation MS->Analyze_MS Analyze_Shifts Analyze Chemical Shifts & Coupling Constants Process_NMR->Analyze_Shifts Structure Propose & Confirm Structure Analyze_Shifts->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: Workflow for the characterization of a substituted benzaldehyde.

A Comparative Guide to Catalytic Systems for 2-Ethylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of 2-ethylbenzaldehyde is a critical step in the preparation of various fine chemicals and pharmaceutical intermediates. This guide provides an objective comparison of different catalytic systems for this synthesis, supported by experimental data from analogous reactions and detailed methodologies.

The primary route for the synthesis of this compound is the selective oxidation of 2-ethyltoluene. The key challenge lies in maximizing the yield and selectivity towards the desired aldehyde while minimizing the formation of by-products such as the corresponding carboxylic acid or products from over-oxidation. This comparison focuses on catalyst performance, reaction conditions, and provides detailed experimental protocols to aid in the selection of the most suitable catalytic system.

Quantitative Performance Comparison

Direct comparative studies on a wide range of catalysts for the synthesis of this compound are limited in publicly available literature. However, extensive research on the selective oxidation of toluene (B28343) to benzaldehyde (B42025) provides valuable insights into catalyst performance, as the reaction mechanisms are analogous. The following table summarizes the performance of various catalytic systems in the oxidation of toluene, which can be considered a reliable proxy for the synthesis of this compound from 2-ethyltoluene.

Catalyst SystemSubstrateOxidantTemperature (°C)Time (h)Conversion (%)Selectivity to Aldehyde (%)Yield (%)Reference
NH₄VO₃ / KF / O₂TolueneH₂O₂60-->99up to 30[1]
Cu(OAc)₂ / SnCl₂ / NaBrTolueneAir110-13047.8 - 14.650.3 - 65.8-
Co-ZIF Nanocatalyst / NHPITolueneO₂40492.391.384.3[2]
Co(OAc)₂ / N-hydroxyphthalimide (NHPI)TolueneO₂--9190-[3]

Note: The data presented is for the oxidation of toluene to benzaldehyde and serves as an indicator of potential performance for 2-ethyltoluene oxidation. Actual yields and selectivities for this compound synthesis may vary.

Experimental Protocols

Detailed methodologies for the synthesis of benzaldehyde derivatives using different catalytic systems are provided below. These protocols are based on established methods for analogous reactions and can be adapted for the synthesis of this compound from 2-ethyltoluene.

Vanadium-Catalyzed Oxidation

This protocol is adapted from a sustainable method for the selective oxidation of toluene.[1]

Materials:

  • 2-Ethyltoluene

  • Ammonium metavanadate (NH₄VO₃)

  • Potassium fluoride (B91410) (KF)

  • Hydrogen peroxide (H₂O₂) (30 wt. % in H₂O)

  • Deionized water

  • Biphasic reactor system

Procedure:

  • In a biphasic reactor, create a 1:1 v/v mixture of 2-ethyltoluene and an aqueous solution of NH₄VO₃ and KF.

  • The reaction is performed at 60 °C under an oxygen atmosphere.

  • Hydrogen peroxide is added dropwise to the reaction mixture.

  • The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • The product, this compound, is purified by distillation under reduced pressure.

Copper/Tin Bimetallic Catalyzed Oxidation

This protocol is based on the liquid phase oxidation of toluene using a Cu/Sn/Br catalyst system.

Materials:

  • 2-Ethyltoluene

  • Copper(II) acetate (B1210297) (Cu(OAc)₂)

  • Tin(II) chloride (SnCl₂)

  • Sodium bromide (NaBr)

  • Acetic acid (solvent)

  • Pressurized reactor (autoclave)

  • Air or pure oxygen

Procedure:

  • Charge a stainless-steel autoclave with 2-ethyltoluene, acetic acid, Cu(OAc)₂, SnCl₂, and NaBr.

  • Seal the reactor and pressurize with air or oxygen.

  • Heat the reaction mixture to the desired temperature (e.g., 110-130 °C) with vigorous stirring.

  • Maintain the reaction for a set period (e.g., 4 hours), monitoring the pressure to follow the oxygen uptake.

  • After cooling and depressurizing the reactor, the reaction mixture is filtered to remove the catalyst.

  • The product is isolated from the solvent by extraction and purified by distillation.

Cobalt-Zeolitic Imidazolate Framework (Co-ZIF) Catalyzed Oxidation

This protocol utilizes a metal-organic framework (MOF) catalyst for the selective oxidation of toluene.[2]

Materials:

  • 2-Ethyltoluene

  • Co-ZIF nanocatalyst

  • N-hydroxyphthalimide (NHPI)

  • Solvent (e.g., acetonitrile)

  • Pressurized reactor

  • Oxygen

Procedure:

  • In a pressurized reactor, suspend the Co-ZIF nanocatalyst and NHPI in a solution of 2-ethyltoluene in the chosen solvent.

  • Pressurize the reactor with oxygen to the desired pressure (e.g., 0.12 MPa).

  • Heat the reaction mixture to the specified temperature (e.g., 40 °C) and stir for the required duration (e.g., 4 hours).

  • Monitor the reaction by GC.

  • After completion, cool the reactor, release the pressure, and separate the catalyst by filtration or centrifugation.

  • The product is obtained after solvent evaporation and can be further purified by column chromatography or distillation.

Visualizing the Process and Comparison

To better understand the experimental workflow and the comparative performance of these catalytic systems, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactor Charge Reactor with 2-Ethyltoluene, Catalyst, Solvent (if applicable) start->reactor reagents Add Oxidant (e.g., H2O2, Air/O2) reactor->reagents heat_stir Heat and Stir at Controlled Temperature and Pressure reagents->heat_stir monitor Monitor Reaction (GC/TLC) heat_stir->monitor cool_separate Cool and Separate Catalyst monitor->cool_separate extract_wash Extract, Wash, and Dry Organic Phase cool_separate->extract_wash purify Purify by Distillation or Chromatography extract_wash->purify end This compound (Final Product) purify->end G cluster_catalysts Catalytic Systems for Toluene Oxidation (Proxy for 2-Ethyltoluene) cluster_performance Key Performance Metrics catalyst1 NH4VO3 / KF / O2 Yield: up to 30% Selectivity: >99% high_selectivity High Selectivity (>90%) catalyst1->high_selectivity moderate_yield Moderate Yield (30-80%) catalyst1->moderate_yield catalyst2 Cu(OAc)2 / SnCl2 / NaBr Selectivity: 50-66% moderate_selectivity Moderate Selectivity (50-90%) catalyst2->moderate_selectivity catalyst3 Co-ZIF / NHPI Yield: ~84% Selectivity: ~91% catalyst3->high_selectivity high_yield High Yield (>80%) catalyst3->high_yield catalyst4 Co(OAc)2 / NHPI Selectivity: ~90% catalyst4->high_selectivity

References

A Comparative Guide to the Kinetic Analysis of 2-Ethylbenzaldehyde Derivatization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The derivatization of aldehydes is a cornerstone of analytical chemistry, enhancing the detectability and chromatographic separation of these compounds. For professionals in research and drug development, understanding the kinetics of these reactions is paramount for method optimization, ensuring both accuracy and efficiency. This guide provides a comparative analysis of common derivatization reactions for 2-Ethylbenzaldehyde, offering insights into their reaction kinetics, experimental protocols, and a comparison with alternative methods.

While specific kinetic data for this compound is not extensively available in the literature, this guide leverages data from structurally similar benzaldehydes to provide a robust comparative framework. The presence of an electron-donating ethyl group at the ortho position in this compound is expected to decrease the electrophilicity of the carbonyl carbon, thereby influencing the reaction rates compared to unsubstituted benzaldehyde (B42025).

Comparative Kinetic Data of Benzaldehyde Derivatization

The following table summarizes the reaction conditions and approximate completion times for the derivatization of benzaldehyde and related compounds with various reagents. This data can be used to infer the relative kinetics of this compound derivatization.

Derivatizing AgentAnalyteTypical Reaction ConditionsApproximate Reaction TimeDetection Method
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) BenzaldehydepH 3, Extraction with dichloromethane24 hoursGC-MS[1][2]
Various Carbonyls60 °C30 minutesGC-MS[3]
2,4-Dinitrophenylhydrazine (B122626) (DNPH) BenzaldehydeIn ethanol (B145695) at 80 °C with SWCNTs-COOH catalystMinutes to hoursHPLC-UV/MS[4][5]
Aldehydes/KetonesIn ethanol, may require 10-15 minutes for precipitation10 - 15 minutesHPLC-UV[6]
N-acetylhydrazine acridone (B373769) (AHAD) Benzaldehyde40 °C with trichloroacetic acid as catalyst30 minutesHPLC-FL[7][8][9][10]
o-Phthaldialdehyde (OPA) / 2-Mercaptoethanol Primary AminespH 9.6, 20 °C30 minutesHPLC-FL[11]
Amino AcidsVortexing for 1 minute, stopped with acetic acid< 1 minuteUPLC-UV[12]

Note: The reactivity of this compound is anticipated to be slightly lower than that of unsubstituted benzaldehyde due to the electron-donating nature of the ethyl group. Therefore, reaction times may need to be optimized and potentially extended.

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic analysis. Below are representative protocols for the derivatization of aldehydes.

Protocol 1: Derivatization with PFBHA for GC-MS Analysis

This protocol is adapted from methods for the analysis of carbonyl compounds.

Objective: To derivatize this compound with PFBHA to form its oxime derivative for quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • This compound standard solution

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution

  • Dichloromethane

  • pH 3 buffer

  • Internal standard (e.g., cyclohexanone-d4)

  • GC-MS system

Procedure:

  • Sample Preparation: To an aqueous sample containing this compound, add an internal standard.

  • pH Adjustment: Adjust the pH of the sample to 3.

  • Derivatization: Add a solution of PFBHA (e.g., 0.43 mg/mL).

  • Incubation: Allow the reaction to proceed for a set time (e.g., 24 hours) at a controlled temperature. For kinetic studies, aliquots can be taken at various time points.

  • Extraction: Extract the formed PFBHA-oxime derivative with dichloromethane.

  • Analysis: Analyze the organic extract by GC-MS. The formation of two isomers (E and Z) is possible for the oxime derivative, which can be separated by the GC column.[3]

Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis

This protocol is a general procedure for the identification of aldehydes and ketones.

Objective: To form the 2,4-dinitrophenylhydrazone derivative of this compound for detection and quantification by High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Materials:

  • This compound solution (in ethanol)

  • Brady's Reagent (a solution of 2,4-dinitrophenylhydrazine in methanol (B129727) and sulfuric acid)

  • 95% Ethanol

  • HPLC system with a UV detector

Procedure:

  • Reaction Setup: Dissolve the this compound sample in 95% ethanol.

  • Derivatization: Add an excess of Brady's reagent to the ethanolic solution of the aldehyde.

  • Precipitation: The formation of a yellow to orange precipitate indicates the presence of a carbonyl compound.[13] Allow the reaction to proceed for 10-15 minutes. For kinetic studies, the reaction can be monitored spectrophotometrically by the increase in absorbance at the λmax of the hydrazone.

  • Isolation: Filter the crystalline derivative.

  • Recrystallization: Recrystallize the product from ethanol to purify it.

  • Analysis: Dissolve the purified derivative in a suitable solvent and analyze by HPLC-UV.

Visualizing the Workflow and Reaction Pathway

To better understand the processes involved, the following diagrams illustrate the experimental workflow for kinetic analysis and a simplified derivatization reaction pathway.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis cluster_results Kinetic Analysis start This compound Solution mix Mixing & Incubation (Controlled Temp & Time) start->mix reagent Derivatizing Agent (e.g., PFBHA, DNPH) reagent->mix sampling Aliquots taken at different time points mix->sampling quench Reaction Quenching (if necessary) sampling->quench analysis Instrumental Analysis (GC-MS or HPLC) quench->analysis data Data Acquisition (Peak Area vs. Time) analysis->data kinetics Determination of Rate Constant data->kinetics

Caption: Experimental workflow for kinetic analysis.

derivatization_pathway aldehyde This compound (C9H10O) intermediate Intermediate aldehyde->intermediate + Reagent reagent Derivatizing Agent (e.g., Hydrazine derivative) reagent->intermediate product Stable Derivative (e.g., Hydrazone) intermediate->product - H2O water H2O

Caption: Simplified derivatization reaction pathway.

Comparison with Alternatives

The choice of derivatizing agent is a critical decision in analytical method development. The ideal reagent should react rapidly and completely with the target analyte under mild conditions to form a stable derivative.

  • PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine):

    • Advantages: PFBHA reacts quantitatively with a wide range of aldehydes and ketones, and its derivatives are thermally stable, making it highly suitable for GC-MS analysis.[14] The resulting oximes are often easily resolved by gas chromatography.[14]

    • Disadvantages: The reaction can be slow, sometimes requiring long incubation times for completion.[1][2]

  • DNPH (2,4-Dinitrophenylhydrazine):

    • Advantages: DNPH is a classic and widely used reagent that forms colored precipitates (hydrazones) with carbonyl compounds, allowing for a simple visual test.[13][15] The derivatives are suitable for HPLC-UV analysis.

    • Disadvantages: The derivatives can be thermally labile, making them less ideal for GC analysis. The reaction may also produce multiple isomers, which can complicate quantification.

  • OPA (o-Phthaldialdehyde):

    • Advantages: OPA is known for its very fast reaction kinetics, especially with primary amines in the presence of a thiol, often completing in under a minute.[11][12][16] This makes it ideal for high-throughput analysis and automated systems.

    • Disadvantages: OPA is primarily used for the derivatization of primary amines and is not a direct derivatizing agent for aldehydes. However, it is included here as a benchmark for rapid derivatization reactions. The stability of the resulting isoindole derivatives can be a concern.[12]

  • Novel Reagents (e.g., AHAD):

    • Advantages: Newer reagents are often designed to overcome the limitations of traditional ones, offering high sensitivity, good stability, and rapid reaction times under mild conditions.[7][8][9] For instance, AHAD allows for highly sensitive fluorescence detection with a reaction time of about 30 minutes at 40 °C.[7][8][9]

Conclusion

The kinetic analysis of this compound derivatization is crucial for developing robust and efficient analytical methods. While direct kinetic data for this specific compound is limited, a comparative approach using data from similar benzaldehydes provides valuable insights. The choice of derivatizing agent will depend on the specific requirements of the analysis, including the desired sensitivity, speed, and the analytical instrumentation available. PFBHA offers excellent stability for GC-MS, DNPH is a reliable reagent for HPLC-UV, and novel reagents like AHAD can provide enhanced sensitivity and faster reaction times for fluorescence-based detection. Researchers should carefully consider these factors and perform optimization studies to achieve the best performance for their specific application.

References

Efficacy of Benzaldehyde Derivatives as Antibacterial Agents: A Comparative Guide with a Focus on 2-Ethylbenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research is the limited specific data on the antibacterial efficacy of 2-ethylbenzaldehyde and its derivatives. However, extensive studies on other substituted benzaldehydes, particularly in the form of Schiff bases, provide a strong foundation for understanding their potential as antimicrobial agents. This guide synthesizes available data on various benzaldehyde (B42025) derivatives to offer a comparative perspective that can inform future research into this compound compounds.

The exploration of novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Benzaldehyde and its derivatives have emerged as a promising class of compounds, with research highlighting their potential to inhibit the growth of various pathogenic bacteria. The formation of Schiff bases, through the condensation of an aldehyde with a primary amine, is a common strategy to enhance the biological activity of these compounds.

Comparative Antibacterial Activity of Benzaldehyde Schiff Base Derivatives

The antibacterial efficacy of Schiff bases derived from benzaldehyde analogs is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the activity of several benzaldehyde-derived Schiff bases against common Gram-positive and Gram-negative bacteria.

Compound (Derived from)Test OrganismMIC (µg/mL)MBC (µg/mL)Reference
Benzaldehyde (PC1)Escherichia coli62.5125[1]
Staphylococcus aureus62.5125[1]
Anisaldehyde (PC2)Escherichia coli250500[1]
Staphylococcus aureus62.5125[1]
4-Nitrobenzaldehyde (B150856) (PC3)Escherichia coli250-[1]
Staphylococcus aureus62.5250[1]
Cinnamaldehyde (B126680) (PC4)Escherichia coli62.5250[1]
Staphylococcus aureusNo activityNo activity[1]

Note: The specific amine used in the synthesis of the Schiff bases in the cited study was para-aminophenol.

These data indicate that substitutions on the benzaldehyde ring significantly influence antibacterial activity. For instance, the unsubstituted benzaldehyde Schiff base (PC1) and the cinnamaldehyde derivative (PC4) showed greater efficacy against E. coli than the anisaldehyde and 4-nitrobenzaldehyde derivatives (PC2 and PC3).[1] Against S. aureus, the benzaldehyde, anisaldehyde, and 4-nitrobenzaldehyde derivatives demonstrated comparable MIC values.[1]

Structure-Activity Relationship

The antimicrobial activity of substituted benzaldehydes is influenced by the nature and position of the substituents on the aromatic ring. While direct data for this compound is unavailable, studies on other derivatives suggest that both electronic and steric effects play a crucial role. For example, the presence of electron-withdrawing or electron-donating groups can alter the reactivity of the aldehyde and the overall lipophilicity of the molecule, which in turn affects its ability to penetrate bacterial cell membranes. Halogenated, hydroxylated, and nitro-substituted salicylaldehydes have shown potent antimicrobial activity.[2][3]

Experimental Protocols

The following are generalized methodologies for the synthesis and antibacterial evaluation of benzaldehyde-derived Schiff bases, based on common laboratory practices.

Synthesis of Schiff Bases

A common method for synthesizing Schiff bases involves the condensation reaction of a substituted benzaldehyde with a primary amine.

General Procedure:

  • An equimolar amount of the substituted benzaldehyde (e.g., this compound) is dissolved in a suitable solvent, such as ethanol.

  • An equimolar amount of a primary amine (e.g., an aminophenol or an amino acid) is added to the solution.

  • A catalytic amount of an acid, such as glacial acetic acid, is often added to facilitate the reaction.

  • The mixture is then refluxed for a period ranging from a few hours to several hours.

  • The progress of the reaction is monitored using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate (the Schiff base) is filtered, washed with a cold solvent, and dried.

  • The synthesized compound is then purified, typically by recrystallization.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification This compound This compound Dissolve_Solvent Dissolve in Solvent (e.g., Ethanol) This compound->Dissolve_Solvent Primary_Amine Primary Amine Primary_Amine->Dissolve_Solvent Add_Catalyst Add Acid Catalyst (e.g., Acetic Acid) Dissolve_Solvent->Add_Catalyst Reflux Reflux Add_Catalyst->Reflux Cooling_Precipitation Cooling & Precipitation Reflux->Cooling_Precipitation Filtration_Washing Filtration & Washing Cooling_Precipitation->Filtration_Washing Recrystallization Recrystallization Filtration_Washing->Recrystallization Product This compound Schiff Base Recrystallization->Product

General workflow for the synthesis of a this compound Schiff base.
Antimicrobial Susceptibility Testing

The antibacterial activity of the synthesized compounds is typically assessed using broth microdilution or agar (B569324) well diffusion methods.

Broth Microdilution Method (for MIC determination):

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Positive (bacteria and medium) and negative (medium only) controls are included.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Determination:

  • Aliquots from the wells of the MIC assay that show no visible growth are subcultured onto agar plates.

  • The plates are incubated at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.

Potential Mechanism of Action

The precise mechanism of action of benzaldehyde-derived antibacterial agents is not fully elucidated but is thought to involve multiple targets. The aldehyde group itself can be reactive and may interact with essential biomolecules within the bacterial cell. The formation of a Schiff base introduces an imine (-C=N-) group, which is crucial for their biological activity.

One proposed mechanism involves the inhibition of bacterial enzyme systems. The lipophilic nature of these compounds allows them to penetrate the bacterial cell wall and membrane. Once inside, they may interact with cellular components such as proteins and DNA, disrupting their normal function and leading to cell death.

Signaling_Pathway Compound This compound Derivative Cell_Membrane Bacterial Cell Membrane Compound->Cell_Membrane Penetration Enzyme_Inhibition Enzyme Inhibition Cell_Membrane->Enzyme_Inhibition DNA_Binding DNA Binding/Damage Cell_Membrane->DNA_Binding Metabolic_Disruption Metabolic Disruption Enzyme_Inhibition->Metabolic_Disruption DNA_Binding->Metabolic_Disruption Cell_Death Bacterial Cell Death Metabolic_Disruption->Cell_Death

Hypothetical mechanism of antibacterial action for a this compound derivative.

Conclusion and Future Directions

While direct experimental evidence for the antibacterial efficacy of this compound derived compounds is currently lacking, the broader family of benzaldehyde derivatives, particularly Schiff bases, demonstrates significant potential as antibacterial agents. The available data strongly suggests that the introduction of an ethyl group at the ortho position of the benzaldehyde ring could modulate its biological activity.

Future research should focus on the synthesis and rigorous antibacterial evaluation of a series of this compound derivatives against a panel of clinically relevant bacteria. Such studies will be crucial in determining the specific contribution of the 2-ethyl substituent to the antimicrobial profile and in developing novel, potent antibacterial compounds.

References

A Comparative Structural Analysis of 2-Ethylbenzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural analysis of products derived from two primary reactions of 2-ethylbenzaldehyde: oxidation and condensation. We present detailed experimental protocols, comparative spectroscopic data, and potential biological signaling pathways associated with these products. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Oxidation of this compound to 2-Ethylbenzoic Acid

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. In this section, we detail the oxidation of this compound to 2-ethylbenzoic acid, providing a comparative analysis with an alternative synthetic route.

Experimental Protocols

Method 1: Oxidation of this compound

A common and efficient method for the oxidation of this compound is the use of potassium permanganate (B83412) (KMnO₄) in an alkaline solution.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, this compound (1 equivalent) is suspended in a 1.5 M sodium carbonate (Na₂CO₃) solution.

  • Addition of Oxidant: A 1 M solution of potassium permanganate is added portion-wise to the stirred reaction mixture. The reaction is exothermic and the temperature should be monitored.

  • Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion.

  • Work-up: Upon completion, the reaction mixture is cooled, and the manganese dioxide (MnO₂) byproduct is removed by filtration. The filtrate is then acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the 2-ethylbenzoic acid.

  • Purification: The crude 2-ethylbenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695)/water.

Alternative Method: Oxidation of Ethylbenzene (B125841)

An alternative route to 2-ethylbenzoic acid involves the oxidation of ethylbenzene.

  • Reaction: Ethylbenzene can be oxidized to benzoic acid using a strong oxidizing agent like potassium permanganate under vigorous conditions (e.g., heating).[1][2] However, to obtain 2-ethylbenzoic acid specifically, a more controlled, multi-step synthesis is typically required, for instance, through Friedel-Crafts acylation of ethylbenzene with phthalic anhydride (B1165640) followed by further transformations.[3]

Data Presentation: Structural Analysis of 2-Ethylbenzoic Acid

The structure of the synthesized 2-ethylbenzoic acid is confirmed through various spectroscopic techniques.

Spectroscopic Technique Observed Data for 2-Ethylbenzoic Acid Reference Data for Benzoic Acid
¹H NMR (ppm) Aromatic Protons (multiplet, ~7.2-8.1 ppm), Ethyl -CH₂- (quartet, ~2.8 ppm), Ethyl -CH₃ (triplet, ~1.2 ppm), Carboxylic Acid -OH (broad singlet, >10 ppm)Aromatic Protons (multiplet, ~7.4-8.1 ppm), Carboxylic Acid -OH (broad singlet, >11 ppm)
¹³C NMR (ppm) Carbonyl Carbon (~172 ppm), Aromatic Carbons (~125-145 ppm), Ethyl -CH₂- (~26 ppm), Ethyl -CH₃ (~15 ppm)[3]Carbonyl Carbon (~172 ppm), Aromatic Carbons (~128-134 ppm)
FTIR (cm⁻¹) O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), C-O stretch (~1300 cm⁻¹)O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹)[4]
Mass Spectrometry (m/z) Molecular Ion [M]⁺ at 150.17, Fragmentation patterns corresponding to the loss of -OH, -COOH, and ethyl groups.[3]Molecular Ion [M]⁺ at 122.12, Prominent fragment at m/z 105 (loss of -OH) and m/z 77 (phenyl group).

Mandatory Visualization: Experimental Workflow and Signaling Pathway

experimental_workflow_oxidation cluster_synthesis Synthesis cluster_analysis Structural Analysis start This compound process Oxidation with KMnO4 start->process Method 1 reactant_alt Ethylbenzene reactant_alt->process Alternative Method product 2-Ethylbenzoic Acid process->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms

Figure 1: Experimental workflow for the synthesis and structural analysis of 2-ethylbenzoic acid.

signaling_pathway_benzoic_acid benzoic_acid Benzoic Acid Derivatives hdac Histone Deacetylases (HDACs) benzoic_acid->hdac Inhibition sirt1 SIRT1 benzoic_acid->sirt1 Inhibition tca TCA Cycle Upregulation benzoic_acid->tca Upregulation (in microalgae) apoptosis Apoptosis hdac->apoptosis Induction cell_cycle Cell Cycle Arrest hdac->cell_cycle Induction sirt1->apoptosis Induction

Figure 2: Potential signaling pathways affected by benzoic acid derivatives.

Condensation of this compound with Ethylenediamine (B42938)

The condensation of an aldehyde with a primary amine is a classic method for the synthesis of Schiff bases (imines). Here, we describe the reaction of this compound with ethylenediamine to form a bis-Schiff base.

Experimental Protocols

Method 1: Condensation of this compound with Ethylenediamine

  • Reaction Setup: In a round-bottom flask, this compound (2 equivalents) is dissolved in a suitable solvent, such as ethanol or methanol.

  • Addition of Amine: Ethylenediamine (1 equivalent) is added dropwise to the stirred solution of the aldehyde. A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically refluxed for a period of 2-4 hours.

  • Product Isolation: Upon cooling, the Schiff base product, N,N'-bis(2-ethylbenzylidene)ethylenediamine, often precipitates out of the solution. The solid product is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[5]

Alternative Method: Synthesis from 2-Ethylbenzyl Bromide

An alternative, though more complex, route could involve the reaction of 2-ethylbenzyl bromide with ethylenediamine, followed by oxidation to form the imine bonds. However, the direct condensation method is generally more straightforward and efficient.

Data Presentation: Structural Analysis of N,N'-Bis(2-ethylbenzylidene)ethylenediamine

The structure of the synthesized Schiff base is confirmed by spectroscopic analysis. The data presented below for the target molecule is predicted based on known data for the analogous N,N'-bis(benzylidene)ethylenediamine.

Spectroscopic Technique Predicted Data for N,N'-Bis(2-ethylbenzylidene)ethylenediamine Reference Data for N,N'-Bis(benzylidene)ethylenediamine
¹H NMR (ppm) Imine C-H (~8.3 ppm), Aromatic Protons (~7.2-7.8 ppm), Ethylenediamine -CH₂-CH₂- (~3.9 ppm), Ethyl -CH₂- (~2.8 ppm), Ethyl -CH₃ (~1.3 ppm)Imine C-H (~8.3 ppm), Aromatic Protons (~7.2-7.8 ppm), Ethylenediamine -CH₂-CH₂- (~3.9 ppm)
¹³C NMR (ppm) Imine Carbon (~165 ppm), Aromatic Carbons (~125-145 ppm), Ethylenediamine Carbons (~60 ppm), Ethyl -CH₂- (~26 ppm), Ethyl -CH₃ (~15 ppm)Imine Carbon (~162 ppm), Aromatic Carbons (~128-136 ppm), Ethylenediamine Carbons (~62 ppm)
FTIR (cm⁻¹) C=N stretch (~1630-1650 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2850-2970 cm⁻¹)C=N stretch (~1640 cm⁻¹), Aromatic C-H stretch (~3020-3080 cm⁻¹), Aliphatic C-H stretch (~2840-2930 cm⁻¹)[6]
Mass Spectrometry (m/z) Predicted Molecular Ion [M]⁺ at 292.42Molecular Ion [M]⁺ at 236.31

Mandatory Visualization: Experimental Workflow and Signaling Pathway

experimental_workflow_condensation cluster_synthesis Synthesis cluster_analysis Structural Analysis start This compound process Condensation Reaction start->process reactant2 Ethylenediamine reactant2->process product N,N'-bis(2-ethylbenzylidene) ethylenediamine process->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms

Figure 3: Experimental workflow for the synthesis and structural analysis of the Schiff base.

signaling_pathway_schiff_base schiff_base Schiff Bases (from Ethylenediamine) cancer_cell Cancer Cell schiff_base->cancer_cell Exhibits activity against cell_cycle_arrest Cell Cycle Arrest cancer_cell->cell_cycle_arrest Undergoes mito_potential Loss of Mitochondrial Membrane Potential cancer_cell->mito_potential Experiences cytotoxicity Cytotoxicity cell_cycle_arrest->cytotoxicity mito_potential->cytotoxicity

Figure 4: Potential signaling pathway for the cytotoxic effects of ethylenediamine-derived Schiff bases.

Conclusion

The structural analysis of reaction products from this compound confirms the successful transformation into 2-ethylbenzoic acid via oxidation and a bis-Schiff base via condensation. The spectroscopic data presented provides a clear basis for the identification and characterization of these compounds. The alternative synthetic routes offer flexibility in synthetic design, though the direct oxidation and condensation of this compound remain the more straightforward approaches. The potential biological activities of these classes of compounds, particularly in influencing cancer cell signaling pathways, highlight their importance for further investigation in drug discovery and development.

References

Safety Operating Guide

Proper Disposal of 2-Ethylbenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Ethylbenzaldehyde is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is a combustible liquid and is harmful if swallowed.[1] Always wear protective gloves, clothing, and eye/face protection when handling this chemical.[2][3] Ensure adequate ventilation to avoid inhaling fumes.[2][3] In case of accidental contact, immediately flush the affected skin or eyes with running water for at least 15 minutes and seek medical attention.[2] If swallowed, rinse the mouth with water and call a poison center or doctor immediately; do not induce vomiting.[2][3]

Waste Identification and Classification

All unwanted this compound, including residues and contaminated materials, must be treated as hazardous waste.[4][5] Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits certain characteristics: ignitability (B1175610), corrosivity, reactivity, or toxicity.

While this compound is not specifically listed as a P- or U-listed hazardous waste by the EPA, it must be evaluated for its characteristics. Based on available data, it is a combustible liquid. However, its flash point is generally reported to be above the EPA's threshold for ignitability (D001). The primary route for classification as hazardous waste would be based on its potential toxicity.

Do not mix this compound with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.[1]

Quantitative Data for Disposal Considerations

The following table summarizes key quantitative data for this compound and related compounds, extracted from safety data sheets and regulatory documents. This information is essential for assessing the hazards and determining the appropriate disposal route.

PropertyValueSignificance for Disposal
Flash Point > 110 °C (this compound)[6] 92 °C / 197.6 °F (4-Ethylbenzaldehyde)Determines the ignitability hazard. A flash point below 60°C would classify it as an ignitable hazardous waste (D001) under EPA regulations.[7]
Boiling Point 209 °C / 408.2 °FRelevant for assessing volatility and potential for inhalation exposure during handling and storage.
GHS Hazard Statements H227: Combustible liquid H302: Harmful if swallowed[3]Indicates the primary hazards that must be communicated on waste labels.
Reportable Quantity (RQ) for Benzaldehyde (B42025) 1000 lbs (454 kg)This is the amount of the substance that, if released into the environment, must be reported to the appropriate regulatory authorities under CERCLA.[8]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. It is classified as a hazardous waste and requires disposal at an approved waste disposal plant.[2][3]

  • Container Management:

    • Keep the this compound waste in its original container or a compatible, properly sealed, and labeled container.[1]

    • Ensure the container is in good condition and not leaking.

    • All waste containers must have tightly fitting caps (B75204) and be kept closed at all times except when waste is actually being added.

  • Labeling:

    • Clearly label containers of this compound waste with its name and associated hazards (e.g., "Hazardous Waste," "Combustible," "Toxic").[1]

  • Storage:

    • Store the waste container in a cool, well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1]

    • The storage area should be secure and equipped with spill response materials.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1]

    • Provide them with the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and the date of disposal.

Never pour this compound down the drain or dispose of it in the regular trash. [2][4][5]

Experimental Protocols

The provided search results do not contain specific experimental protocols for the treatment or neutralization of this compound waste in a laboratory setting. The standard and required procedure is to have it managed by a professional hazardous waste disposal service.[2] However, analytical methods exist for the detection of benzaldehydes in various matrices, which can be relevant for waste characterization.

Example Analytical Method: Gas Chromatography

A common method for determining the concentration of benzaldehyde and its derivatives is gas chromatography (GC). One such method involves dispersive liquid-liquid microextraction followed by GC analysis. This can be used to quantify the amount of benzaldehyde in an aqueous sample. The linear range for detection can be from 1.0 to 1000 µg/L, with a limit of detection as low as 0.2 µg/L.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Disposal Process start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Do Not Mix with Other Chemicals ppe->segregate container Use a Compatible, Leak-Proof Container segregate->container labeling Label Container Clearly: 'Hazardous Waste' & Chemical Name container->labeling storage Store in a Cool, Well-Ventilated Area Away from Ignition Sources labeling->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs documentation Complete Waste Pickup Documentation contact_ehs->documentation pickup Scheduled Waste Pickup by Authorized Personnel documentation->pickup end Proper Disposal at an Approved Facility pickup->end

Caption: Workflow for the safe and compliant disposal of this compound.

References

Personal protective equipment for handling 2-Ethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for handling 2-Ethylbenzaldehyde in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1]. It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure. The following table summarizes the required PPE for handling this chemical.

Protection Type Required PPE Specifications and Use
Eye and Face Protection Chemical safety goggles or a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety goggles when there is a significant risk of splashing[2][3].
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Disposable nitrile gloves offer broad short-term protection. For prolonged contact, consult the glove manufacturer's resistance guide[3]. Always inspect gloves before use and change them immediately upon contamination.
Flame-resistant lab coatA lab coat made of Nomex® or similar flame-resistant material should be worn and fully buttoned to cover as much skin as possible[3].
Closed-toe shoes and long pantsShoes must cover the entire foot. Avoid polyester (B1180765) or acrylic clothing, which can melt in a fire[3].
Respiratory Protection Use in a well-ventilated area (fume hood)Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors[4]. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary[2].

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for preventing accidents and maintaining the chemical's integrity.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[2][4].

  • Avoid Contact: Prevent all personal contact with the chemical, including inhalation of vapors and direct contact with skin and eyes[5].

  • Personal Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly with soap and water after handling[5].

  • Equipment: Use non-sparking tools to prevent ignition from electrostatic discharge[2].

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place[2][6].

  • Incompatibilities: Store away from strong oxidizing agents, strong reducing agents, and strong bases[6][7].

  • Atmosphere: For long-term storage and to maintain quality, consider storing under an inert atmosphere (e.g., nitrogen or argon) and refrigerate[4][6].

Spill and Emergency Procedures

Immediate and appropriate response to spills and emergencies can significantly mitigate risks.

Small Spills (in a fume hood):

  • Containment: Absorb the spill with an inert material such as sand, earth, or vermiculite[5].

  • Collection: Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal[5].

  • Decontamination: Clean the spill area thoroughly.

Large Spills:

  • Evacuation: Evacuate the immediate area and alert others.

  • Ventilation: Ensure the area is well-ventilated, if safe to do so.

  • Emergency Services: Contact your institution's emergency services or fire department and inform them of the chemical involved[5].

  • Personal Protection: Only personnel with the appropriate level of PPE and training should attempt to clean up a large spill.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[6].

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[5][6].

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2].

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if you feel unwell[6].

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Chemical Waste: Collect all waste this compound in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.

  • Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, gloves, paper towels) should be collected in a sealed bag or container and disposed of as hazardous waste.

  • Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse.

Disposal Procedure:

  • All chemical waste, contaminated materials, and rinsed containers must be disposed of through an approved hazardous waste disposal facility. Follow all local, state, and federal regulations for hazardous waste disposal.

Physical and Chemical Properties

Understanding the properties of this compound can help in assessing risks and planning experiments.

Property Value
Molecular Formula C₉H₁₀O[6]
Molecular Weight 134.18 g/mol [6]
Appearance Colorless to light yellow liquid[6][8]
Boiling Point 209 °C / 408.2 °F[6]
Density 1.02 g/mL at 25 °C[9]
Flash Point > 110 °C / 230 °F[6]
Refractive Index 1.538 at 20 °C[9]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound risk_assessment Assess risk of splash, inhalation, and skin contact start->risk_assessment eye_protection Wear chemical safety goggles risk_assessment->eye_protection Always face_shield Add face shield over goggles risk_assessment->face_shield High splash risk? gloves Wear nitrile or neoprene gloves risk_assessment->gloves Always lab_coat Wear flame-resistant lab coat risk_assessment->lab_coat Always fume_hood Work in a chemical fume hood risk_assessment->fume_hood Always respirator Consider full-face respirator risk_assessment->respirator High inhalation risk or irritation? proceed Proceed with experiment eye_protection->proceed face_shield->proceed gloves->proceed lab_coat->proceed fume_hood->proceed respirator->proceed

Caption: PPE selection workflow for this compound.

References

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